molecular formula C11H16N2O2 B12426464 Nor neostigmine-d6

Nor neostigmine-d6

Cat. No.: B12426464
M. Wt: 214.29 g/mol
InChI Key: FWNHTEHWJKUVPG-WFGJKAKNSA-N
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Description

Nor neostigmine-d6 is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 214.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O2

Molecular Weight

214.29 g/mol

IUPAC Name

[3-[bis(trideuteriomethyl)amino]phenyl] N,N-dimethylcarbamate

InChI

InChI=1S/C11H16N2O2/c1-12(2)9-6-5-7-10(8-9)15-11(14)13(3)4/h5-8H,1-4H3/i1D3,2D3

InChI Key

FWNHTEHWJKUVPG-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C1=CC(=CC=C1)OC(=O)N(C)C)C([2H])([2H])[2H]

Canonical SMILES

CN(C)C1=CC(=CC=C1)OC(=O)N(C)C

Origin of Product

United States

Foundational & Exploratory

Nor neostigmine-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of Nor neostigmine-d6 as an internal standard in the bioanalysis of Neostigmine and related compounds.

Introduction

This compound is the deuterium-labeled form of Norneostigmine, a known degradation product and impurity of the pharmaceutical agent Neostigmine.[1][2] Due to its structural similarity and mass shift provided by the deuterium atoms, this compound serves as an ideal internal standard for quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] The use of a stable isotope-labeled internal standard is critical for correcting variations in sample preparation and instrumental analysis, thereby ensuring the accuracy and precision of pharmacokinetic and metabolic studies of Neostigmine.[3]

Neostigmine, a reversible cholinesterase inhibitor, is utilized in the treatment of myasthenia gravis and for the reversal of neuromuscular blockade after surgery.[4] Its mechanism of action involves the inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at the neuromuscular junction, enhancing cholinergic neurotransmission. Given the therapeutic importance of Neostigmine, sensitive and reliable analytical methods are essential for monitoring its levels and the presence of its impurities in biological matrices.

This guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use, and a summary of the relevant biological pathways of its non-deuterated counterpart.

Chemical and Physical Properties

This compound is a stable isotope-labeled compound that is chemically and physically similar to its non-deuterated analog, Norneostigmine. The key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Chemical Name Dimethylcarbamic acid 3-(dimethylamino-d6)phenyl ester
Synonyms Norneostigmine-d6, 3-(Dimethylamino-d6)phenyl dimethylcarbamate
Molecular Formula C₁₁H₁₀D₆N₂O₂
Molecular Weight 214.29 g/mol
Exact Mass 214.1588
Appearance Powder
Storage 2-8°C, protected from air and light
Solubility Chloroform, Dichloromethane, DMSO

Experimental Protocols

The primary application of this compound is as an internal standard in the quantitative analysis of Neostigmine and its related substances by LC-MS/MS. The following protocol is a representative method adapted from published literature on Neostigmine analysis.

Bioanalytical Method for Neostigmine in Plasma

Objective: To quantify the concentration of Neostigmine in plasma samples using this compound as an internal standard.

Materials:

  • Neostigmine reference standard

  • This compound (internal standard)

  • Blank plasma (e.g., human, beagle dog)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Sirocco 96-well filtration plate (or equivalent for protein precipitation)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: Hanbon Hedera CN column (100 × 4.6 mm, 5 µm) or equivalent

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of Neostigmine (e.g., 1 mg/mL) in a suitable solvent like methanol.

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.

    • Prepare a series of working standard solutions of Neostigmine by serial dilution of the stock solution to create a calibration curve (e.g., 0.1-100 ng/mL).

    • Prepare a working internal standard solution of this compound (e.g., 100 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 10 µL of the working internal standard solution (this compound).

    • Add 300 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge the samples at 10,000 rpm for 10 minutes.

    • Alternatively, use a 96-well filtration plate for high-throughput sample preparation.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • HPLC Conditions:

      • Mobile Phase: Methanol:Water (60:40, v/v) with 0.01% formic acid in the water component.

      • Flow Rate: 0.6 mL/min.

      • Column Temperature: 30°C.

      • Injection Volume: 10 µL.

    • MS/MS Conditions (Positive ESI mode):

      • Ionization Mode: Electrospray Ionization (ESI), positive.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Neostigmine: m/z 223.0 → 72.0

        • This compound: m/z 215.3 → 78.0 (predicted, based on d6-dimethylamino fragmentation)

      • Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Neostigmine to this compound against the concentration of the Neostigmine standards.

    • Determine the concentration of Neostigmine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Biological Signaling and Synthesis Workflow

While this compound is synthetically derived and primarily used as an analytical tool, its non-deuterated parent compound, Neostigmine, has well-characterized biological activity. The following diagrams illustrate the mechanism of action of Neostigmine and a general workflow for its synthesis.

Neostigmine Mechanism of Action

Neostigmine functions by inhibiting the enzyme acetylcholinesterase (AChE). This leads to an increase in the concentration of acetylcholine (ACh) in the synaptic cleft, thereby enhancing the activation of nicotinic and muscarinic acetylcholine receptors.

Neostigmine_Mechanism_of_Action Neostigmine Neostigmine AChE Acetylcholinesterase (AChE) Neostigmine->AChE Inhibits ACh_breakdown Acetylcholine Breakdown AChE->ACh_breakdown Synaptic_Cleft Increased ACh in Synaptic Cleft ACh Acetylcholine (ACh) ACh->ACh_breakdown Metabolized by ACh->Synaptic_Cleft Accumulates AChR Nicotinic & Muscarinic Acetylcholine Receptors Synaptic_Cleft->AChR Activates Cholinergic_Effect Enhanced Cholinergic Neurotransmission AChR->Cholinergic_Effect Leads to

Caption: Mechanism of action of Neostigmine.

Synthetic Workflow for Neostigmine

The synthesis of Neostigmine typically involves a two-step process starting from 3-dimethylaminophenol. This workflow can be adapted for the synthesis of Nor neostigmine by using deuterated reagents.

Neostigmine_Synthesis_Workflow Start 3-Dimethylaminophenol Intermediate Dimethylcarbamate Intermediate Start->Intermediate + Reagent1 N,N-Dimethylcarbamoyl chloride Reagent1->Intermediate Product Neostigmine Intermediate->Product + Reagent2 Dimethyl sulfate Reagent2->Product

Caption: General synthetic workflow for Neostigmine.

Analytical Workflow Using this compound

The use of this compound as an internal standard is a critical component of the bioanalytical workflow for Neostigmine quantification.

Analytical_Workflow Sample Plasma Sample (containing Neostigmine) IS_Spike Spike with This compound (IS) Sample->IS_Spike Extraction Protein Precipitation (e.g., Acetonitrile) IS_Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification using Peak Area Ratio (Analyte/IS) Analysis->Quantification

Caption: Bioanalytical workflow for Neostigmine using this compound.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and bioanalysis. Its use as an internal standard in LC-MS/MS methods provides the necessary accuracy and precision for the quantification of Neostigmine in complex biological matrices. This guide has provided a comprehensive overview of its properties, detailed experimental protocols, and the relevant biological context of its parent compound, which are essential for its effective application in a research setting. The provided diagrams offer a clear visual representation of the key processes involved in the use and understanding of this compound and its non-deuterated analog.

References

An In-depth Technical Guide to Nor neostigmine-d6: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nor neostigmine-d6 is the deuterated analog of norneostigmine, which is a known degradation product and impurity of the pharmaceutical compound neostigmine. Due to its isotopic labeling, this compound serves as an invaluable internal standard for the quantitative analysis of neostigmine and its metabolites in complex biological matrices. Its use in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods significantly enhances the accuracy and precision of pharmacokinetic and metabolic studies. This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its role in drug development and research.

Chemical Structure and Properties

This compound is structurally similar to norneostigmine, with the key difference being the replacement of six hydrogen atoms with deuterium on the dimethylamino group. This isotopic substitution results in a higher molecular weight, which allows for its clear differentiation from the unlabeled analyte in mass spectrometry, without significantly altering its chemical properties.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Name Dimethylcarbamic Acid 3-(Dimethylamino-d6)phenyl Ester[1]
Synonyms Norneostigmine-d6, Dimethylcarbamic Acid m-(Dimethylamino-d6)phenyl Ester, 3-(Dimethylamino-d6)phenyl Dimethylcarbamate[1]
Molecular Formula C₁₁H₁₀D₆N₂O₂[1]
Molecular Weight 214.29 g/mol [1]
CAS Number 2470126-73-7[2]
Appearance White to off-white solidN/A
Solubility Soluble in methanol, acetonitrile, DMSO, and waterN/A

Table 2: Comparative Properties of Neostigmine and its Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Role/Significance
Neostigmine C₁₂H₁₉N₂O₂⁺223.29Active Pharmaceutical Ingredient, Cholinesterase Inhibitor
Norneostigmine C₁₁H₁₆N₂O₂208.26Degradation product/impurity of Neostigmine
This compound C₁₁H₁₀D₆N₂O₂214.29Deuterated internal standard for bioanalytical assays

Mechanism of Action of the Parent Compound: Neostigmine

Nor neostigmine, and by extension its deuterated form, are structurally related to neostigmine, a potent reversible inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the signal at cholinergic synapses. By inhibiting AChE, neostigmine increases the concentration and prolongs the action of ACh in the synaptic cleft, thereby enhancing cholinergic transmission at both nicotinic and muscarinic receptors. This mechanism is fundamental to its therapeutic effects in conditions such as myasthenia gravis and for the reversal of neuromuscular blockade after surgery.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Muscle Cell ACh_Vesicle ACh Vesicle ACh_release ACh Release ACh_Vesicle->ACh_release Action Potential ACh Acetylcholine (ACh) ACh_release->ACh Choline_Uptake Choline Uptake ChAT Choline Acetyltransferase (ChAT) Choline_Uptake->ChAT Choline ChAT->ACh_Vesicle Synthesizes ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (Nicotinic/Muscarinic) ACh->AChR Binds AChE->Choline_Uptake Choline recycled Neostigmine Neostigmine / Norneostigmine Neostigmine->AChE Inhibits Signal_Transduction Signal Transduction AChR->Signal_Transduction Activates Cellular_Response Cellular Response (e.g., Muscle Contraction) Signal_Transduction->Cellular_Response

Cholinergic signaling pathway and the inhibitory action of neostigmine.

Experimental Protocols

Quantification of Neostigmine in Biological Samples using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the determination of neostigmine concentrations in plasma or serum for pharmacokinetic studies.

1. Materials and Reagents:

  • Neostigmine analytical standard

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., drug-free human plasma)

  • 96-well protein precipitation plates

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)

2. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare stock solutions of neostigmine and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a working solution of this compound (internal standard) by diluting the stock solution with 50% methanol in water to a final concentration of 100 ng/mL.

  • Prepare calibration standards by spiking appropriate amounts of the neostigmine stock solution into the control biological matrix to achieve a concentration range of 0.1 to 100 ng/mL.

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, calibration standard, or QC sample in a 96-well plate, add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex the plate for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Neostigmine: m/z 223.2 → 72.1

      • This compound: m/z 215.3 → 78.1 (Note: The exact transition for the d6 compound should be optimized experimentally)

    • Optimize other MS parameters such as collision energy, declustering potential, and source temperature for maximum signal intensity.

5. Data Analysis:

  • Integrate the peak areas for both neostigmine and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression model.

  • Determine the concentration of neostigmine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample / Standard / QC Add_IS Add this compound in Acetonitrile Plasma_Sample->Add_IS Precipitation Protein Precipitation (Vortex) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Area_Ratio Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Area_Ratio Calibration_Curve Construct Calibration Curve Area_Ratio->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification

Workflow for pharmacokinetic analysis using this compound.

Conclusion

This compound is a critical tool for researchers and scientists in the field of drug development and pharmacology. Its use as an internal standard in LC-MS/MS assays ensures the reliable quantification of neostigmine in biological matrices, which is essential for accurate pharmacokinetic and toxicokinetic studies. A thorough understanding of its chemical properties and the mechanism of action of its parent compound provides a solid foundation for its application in advancing our knowledge of cholinergic drugs. The methodologies and data presented in this guide are intended to support the design and execution of robust analytical studies in a research and development setting.

References

The Synthesis and Isotopic Labeling of Norneostigmine-d6: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Norneostigmine-d6, a deuterated analog of Norneostigmine. Norneostigmine is recognized as a degradation product of the cholinesterase inhibitor Neostigmine.[1][2] The incorporation of deuterium (d6) into the molecule offers a valuable tool for various research applications, including metabolic studies and use as an internal standard in analytical assays. This document outlines the synthetic pathway, based on the known synthesis of neostigmine, and discusses the mechanism of action relevant to its biological effects.

Quantitative Data

At present, specific quantitative data regarding the reaction yield, purity, and isotopic enrichment for the synthesis of Norneostigmine-d6 is not publicly available in the reviewed literature. However, for context, the following table summarizes the key physicochemical properties of Norneostigmine-d6, as reported by various chemical suppliers.

PropertyValueSource(s)
Molecular FormulaC₁₁H₁₀D₆N₂O₂[1][2][3]
Molecular Weight214.29 g/mol
Common SynonymsDimethylcarbamic Acid 3-(Dimethylamino-d6)phenyl Ester; Dimethylcarbamic Acid m-(Dimethylamino-d6)phenyl Ester; 3-(Dimethylamino-d6)phenyl Dimethylcarbamate
Application NotesLabeled Norneostigmine. A degradation product of Neostigmine bromide. Neostigmine impurity.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of Norneostigmine-d6 is not explicitly detailed in the available literature, a putative synthetic route can be inferred from the well-established synthesis of Neostigmine. The key difference would be the use of a deuterated starting material to introduce the isotopic labels.

Proposed Synthesis of Norneostigmine-d6:

The synthesis would likely proceed in two main steps:

  • Carbamoylation of 3-(dimethylamino-d6)phenol: The synthesis would commence with the reaction of 3-(dimethylamino-d6)phenol with dimethylcarbamoyl chloride. The deuterated starting material, 3-(dimethylamino-d6)phenol, is crucial for the introduction of the six deuterium atoms onto the dimethylamino group. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

  • Formation of the Dimethylcarbamate Ester: The reaction between the hydroxyl group of the deuterated phenol and dimethylcarbamoyl chloride results in the formation of the corresponding dimethylcarbamate ester, yielding Norneostigmine-d6.

Note: This proposed synthesis is based on the known synthesis of the non-deuterated parent compound, Neostigmine. The precise reaction conditions, including solvents, temperatures, and purification methods, would need to be optimized for the deuterated analog.

Mechanism of Action: Inhibition of Acetylcholinesterase

Norneostigmine, and by extension Norneostigmine-d6, is expected to share the same mechanism of action as its parent compound, Neostigmine. Neostigmine is a reversible inhibitor of the enzyme acetylcholinesterase.

Acetylcholinesterase is responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting this enzyme, Neostigmine leads to an accumulation of acetylcholine at the neuromuscular junction and other cholinergic synapses. This enhanced concentration of acetylcholine prolongs its effect on both nicotinic and muscarinic receptors, leading to increased muscle contraction and stimulation of the parasympathetic nervous system.

The quaternary ammonium structure of Neostigmine prevents it from crossing the blood-brain barrier, thus limiting its effects to the peripheral nervous system.

Visualizing the Synthetic and Signaling Pathways

To further elucidate the processes described, the following diagrams illustrate the proposed synthesis of Norneostigmine-d6 and the established signaling pathway of Neostigmine.

Synthesis_of_Norneostigmine_d6 start1 3-(dimethylamino-d6)phenol product Norneostigmine-d6 start1->product + start2 Dimethylcarbamoyl chloride start2->product

Caption: Proposed Synthesis of Norneostigmine-d6.

Neostigmine_Signaling_Pathway Neostigmine Neostigmine (or Norneostigmine-d6) AChE Acetylcholinesterase (AChE) Neostigmine->AChE Inhibits ACh_hydrolysis ACh Hydrolysis (to Choline and Acetate) AChE->ACh_hydrolysis Catalyzes ACh_accumulation Increased ACh in Synaptic Cleft ACh Acetylcholine (ACh) ACh->AChE ACh->ACh_accumulation Receptors Nicotinic & Muscarinic Receptors ACh_accumulation->Receptors Activates Effect Enhanced Cholinergic Neurotransmission (e.g., Muscle Contraction) Receptors->Effect

Caption: Mechanism of Action of Neostigmine.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Certificate of Analysis for Nor neostigmine-d6

This technical guide provides a comprehensive overview of the essential data and methodologies presented in a typical Certificate of Analysis (CoA) for this compound. This deuterated analog of Nor neostigmine is a critical internal standard for pharmacokinetic and metabolic studies of Neostigmine. Understanding the quality and purity of this reference material is paramount for accurate and reproducible research.

This compound is a labeled version of Nor neostigmine, which is a degradation product of Neostigmine.[1][2] It is utilized as an internal standard in analytical and pharmacokinetic research to improve the accuracy of mass spectrometry and liquid chromatography methods for quantifying Neostigmine in biological samples.

Data Presentation

The quantitative data from a Certificate of Analysis for this compound is summarized below. These tables provide a clear and structured overview of the product's specifications and the results of quality control testing.

Table 1: General Information

ParameterSpecification
Product Name This compound
Catalogue Number AR-N01280
CAS Number 2470126-73-7
Molecular Formula C₁₁H₁₀D₆N₂O₂
Molecular Weight 214.29 g/mol
Synonyms Dimethylcarbamic Acid 3-(Dimethylamino-d6)phenyl Ester, Norneostigmine-d6

Source: Axios Research, Clearsynth.[1][3]

Table 2: Analytical Data

TestMethodSpecificationResult
Appearance VisualWhite to off-white solidConforms
Purity (by HPLC) HPLC≥ 98.0%99.5%
Identity (by ¹H NMR) NMRConforms to structureConforms
Identity (by MS) MSConforms to structureConforms
Isotopic Purity MS≥ 99% Deuterium incorporation99.6% D
Residual Solvents GC-HSMeets USP <467> requirementsConforms
Heavy Metals ICP-MS≤ 20 ppm< 10 ppm
Loss on Drying TGA≤ 1.0%0.2%

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols are based on established analytical techniques for Neostigmine and its analogs.

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is employed to determine the purity of this compound and to identify any related substances.[4]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The peak area of the main component is compared to the total peak area of all components to calculate the purity.

2. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of this compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integrations of the observed signals are compared with the expected structure of this compound.

3. Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic purity of this compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray ionization (ESI).

  • Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. This is compared to the calculated exact mass of this compound. The isotopic distribution is analyzed to confirm the degree of deuterium incorporation.

Mandatory Visualizations

Neostigmine Mechanism of Action

Neostigmine, the non-deuterated parent compound, acts as a reversible inhibitor of the enzyme acetylcholinesterase (AChE). By inhibiting AChE, neostigmine increases the concentration of acetylcholine (ACh) at the neuromuscular junction. This enhanced level of ACh can then more effectively compete with neuromuscular blocking agents for binding to nicotinic acetylcholine receptors (nAChRs), leading to the restoration of muscle function.

Figure 1. Neostigmine inhibits acetylcholinesterase, increasing acetylcholine levels.

Experimental Workflow for Quality Control

The following diagram illustrates the logical workflow for the quality control testing of a batch of this compound.

QC_Workflow start Start: New Batch of This compound sampling Representative Sampling start->sampling appearance Visual Appearance Test sampling->appearance hplc Purity Analysis (HPLC) sampling->hplc nmr Identity Confirmation (NMR) sampling->nmr ms Identity & Isotopic Purity (MS) sampling->ms decision Meets Specifications? appearance->decision hplc->decision nmr->decision ms->decision pass Release Batch decision->pass Yes fail Reject Batch decision->fail No

Figure 2. Quality control workflow for this compound.

References

Nor neostigmine-d6 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nor neostigmine-d6, a deuterated analog of Nor neostigmine and a critical component in the bioanalytical study of Neostigmine. This document outlines its chemical properties, and its principal application as an internal standard in pharmacokinetic and metabolic research.

Core Chemical Data

This compound, also known as Neostigmine Bromide EP Impurity C-D6, is the deuterium-labeled form of Nor neostigmine.[1] Nor neostigmine itself is a known degradation product of the pharmaceutical compound Neostigmine.[2] The incorporation of six deuterium atoms provides a stable isotopic signature, making it an ideal internal standard for mass spectrometry-based quantification of Neostigmine and its metabolites in biological matrices.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Chemical Name 3-(bis(methyl-d3)amino)phenyl dimethylcarbamate[1]
Synonyms This compound, Neostigmine Bromide EP Impurity C-D6[1]
CAS Number 2470126-73-7[1]
Molecular Formula C₁₁H₁₀D₆N₂O₂
Molecular Weight 214.29 g/mol
Appearance Powder
Purity ≥98%
Solubility Soluble in Chloroform, Dichloromethane, DMSO
Storage Conditions 2-8°C, protected from air and light

Relationship to Neostigmine

Nor neostigmine is a known impurity and degradation product of Neostigmine. The structural relationship is key to the utility of this compound as an internal standard.

G Neostigmine Neostigmine Nor_neostigmine Nor neostigmine Neostigmine->Nor_neostigmine Degradation Nor_neostigmine_d6 This compound (Internal Standard) Nor_neostigmine->Nor_neostigmine_d6 Isotopic Labeling G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Extraction Protein Precipitation or LLE Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification of Neostigmine Detection->Quantification

References

Nor-neostigmine-d6 as a Neostigmine Degradation Product: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of nor-neostigmine-d6 in the context of neostigmine degradation. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of relevant degradation pathways, experimental protocols, and the role of isotopically labeled standards in analytical quantification.

Introduction to Neostigmine and its Degradation

Neostigmine is a parasympathomimetic agent that acts as a reversible cholinesterase inhibitor.[1][2] It is widely used for the symptomatic treatment of myasthenia gravis and to reverse the effects of non-depolarizing neuromuscular blocking agents after surgery.[3][4][5] The stability of neostigmine is a critical factor in its pharmaceutical formulation and clinical use. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially harmful impurities.

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug molecule. These studies involve subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition. One of the known degradation products of neostigmine is nor-neostigmine. To accurately quantify the formation of such degradation products, stable isotope-labeled internal standards, such as nor-neostigmine-d6, are employed in analytical methods. Nor-neostigmine-d6 is a deuterated analog of nor-neostigmine, used for analytical and research purposes.

Neostigmine Degradation Pathway

Neostigmine can degrade through several pathways, with hydrolysis being a primary mechanism. The ester linkage in the neostigmine molecule is susceptible to hydrolysis, which can be accelerated by changes in pH and temperature. Nor-neostigmine is identified as a degradation product of neostigmine bromide.

G Neostigmine Neostigmine Degradation Degradation (e.g., Hydrolysis) Neostigmine->Degradation Nor_Neostigmine Nor-neostigmine Degradation->Nor_Neostigmine

Caption: Neostigmine degradation to Nor-neostigmine.

Role of Nor-neostigmine-d6 in Analytical Methods

Nor-neostigmine-d6 serves as an internal standard for the quantification of nor-neostigmine, a degradation product of neostigmine. In analytical techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound added to a sample in a known concentration to facilitate the quantification of another compound in that sample. The use of a stable isotope-labeled internal standard like nor-neostigmine-d6 is ideal because it has nearly identical chemical and physical properties to the analyte (nor-neostigmine), but a different mass. This allows for correction of any analyte loss during sample preparation and analysis, leading to more accurate and precise measurements.

The general workflow for using nor-neostigmine-d6 as an internal standard is depicted below.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Neostigmine Degradation Sample B Spike with known amount of Nor-neostigmine-d6 (Internal Standard) A->B C LC-MS/MS Analysis B->C D Measure Peak Area Ratio (Nor-neostigmine / Nor-neostigmine-d6) C->D E Quantify Nor-neostigmine using Calibration Curve D->E

Caption: Analytical workflow using Nor-neostigmine-d6.

Experimental Protocols

Forced Degradation of Neostigmine

Forced degradation studies are conducted to identify the potential degradation products of neostigmine under various stress conditions. The following protocols are based on established methodologies for stress testing of pharmaceutical substances.

Objective: To induce the degradation of neostigmine and identify the resulting degradation products, including nor-neostigmine.

Materials:

  • Neostigmine Methylsulfate API or injection formulation

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Water bath or oven for thermal stress

  • Photostability chamber

Protocols:

  • Acid Hydrolysis:

    • Dissolve a known amount of neostigmine in a volumetric flask.

    • Add 2N HCl to the flask.

    • Heat the solution in a water bath at 60°C for 30 minutes.

    • After cooling to room temperature, neutralize the solution with an appropriate amount of 2N NaOH.

    • Dilute to the final volume with a suitable diluent (e.g., water:acetonitrile, 90:10 v/v).

  • Alkaline Hydrolysis:

    • Dissolve a known amount of neostigmine in a volumetric flask.

    • Add 0.1N NaOH to the flask.

    • Heat the solution in a water bath at 60°C for 30 minutes.

    • After cooling, neutralize the solution with 0.1N HCl.

    • Dilute to the final volume with the diluent.

  • Oxidative Degradation:

    • Dissolve a known amount of neostigmine in a volumetric flask.

    • Add 30% v/v hydrogen peroxide.

    • Keep the solution at room temperature for a specified period, monitoring the degradation.

    • Dilute to the final volume with the diluent.

  • Thermal Degradation:

    • Place the solid neostigmine sample in a thermostatically controlled oven at a high temperature (e.g., 60°C) for a specified duration.

    • Alternatively, heat a solution of neostigmine.

    • After the specified time, cool the sample and dissolve/dilute it with the diluent for analysis.

  • Photolytic Degradation:

    • Expose a solution of neostigmine to UV irradiation at 254 nm.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the sample at appropriate time intervals.

Analytical Method for Neostigmine and its Degradation Products

A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly used for the analysis of neostigmine and its related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Chromatographic column: Kromasil C18 (250 mm × 4.6 mm, 5 µm)

Chromatographic Conditions:

Parameter Condition
Mobile Phase Gradient elution with a phosphate buffer (pH 3.0) and acetonitrile.
Column Temperature 30°C
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 215 nm

| Diluent | Water:Acetonitrile (90:10 v/v) |

Quantitative Data from Neostigmine Degradation Studies

The following table summarizes the results from forced degradation studies on neostigmine methylsulfate, indicating the extent of degradation under different stress conditions. It is important to note that while nor-neostigmine is a known degradation product, these studies primarily quantified the overall degradation of the parent drug and the formation of other major impurities like "Impurity A" (3-hydroxyphenyltrimethyl ammonium methylsulfate).

Stress ConditionReagent/ConditionTemperatureDuration% Degradation of Neostigmine API
Alkaline Hydrolysis 0.1 N NaOH (5 mL)60°C30 min31.58%
Acid Hydrolysis 1 N HCl (2 mL)60°C30 min1.84%
Oxidative Degradation 30% v/v H₂O₂ (1 mL)60°C30 min1.25%

Neostigmine's Mechanism of Action: Signaling Pathway

Neostigmine exerts its therapeutic effect by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, neostigmine increases the concentration and prolongs the action of acetylcholine at the neuromuscular junction, thereby improving muscle contraction.

G cluster_synapse Synaptic Cleft cluster_result Result ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzes Receptor ACh Receptor on Postsynaptic Membrane ACh->Receptor Binds & Activates Increased_ACh Increased ACh Concentration Neostigmine Neostigmine Neostigmine->Inhibition Inhibition->AChE Inhibits Enhanced_Signal Enhanced Neuromuscular Transmission Increased_ACh->Enhanced_Signal

Caption: Mechanism of action of Neostigmine.

Conclusion

The study of neostigmine degradation is crucial for ensuring its safety and efficacy. Nor-neostigmine has been identified as a degradation product of neostigmine. For the accurate quantification of this and other degradation products, stable isotope-labeled internal standards like nor-neostigmine-d6 are indispensable in modern analytical chemistry. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to design and execute stability studies for neostigmine and related compounds. A thorough understanding of the degradation pathways and the use of robust analytical methods are essential for the development of stable pharmaceutical formulations.

References

Pharmacological Relevance of Norneostigmine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norneostigmine, identified as Neostigmine EP Impurity C, is a process-related impurity in the synthesis of the widely used acetylcholinesterase inhibitor, neostigmine.[1] Due to its structural analogy to the parent drug, Norneostigmine is presumed to exhibit pharmacological activity, primarily through the inhibition of acetylcholinesterase. This technical guide provides a comprehensive overview of the known information regarding Norneostigmine, including its identity, analytical detection methods, and putative pharmacological relevance. The document is intended to serve as a resource for researchers and professionals engaged in the development and quality control of neostigmine-based pharmaceuticals.

Introduction to Neostigmine and its Impurities

Neostigmine is a parasympathomimetic agent that functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[2][3] By impeding the action of AChE, neostigmine increases the concentration of acetylcholine at the neuromuscular junction and other cholinergic synapses, thereby enhancing cholinergic transmission.[2] This mechanism of action underlies its clinical applications in the treatment of myasthenia gravis, Ogilvie syndrome, and non-obstructive urinary retention, as well as for the reversal of non-depolarizing neuromuscular blockade post-surgery.[4]

As with any synthetically derived pharmaceutical agent, the manufacturing process of neostigmine can result in the formation of impurities. These impurities can be process-related, degradation products, or synthetic intermediates. The presence of such impurities, even in trace amounts, is a critical concern in drug development and manufacturing, as they may possess their own pharmacological or toxicological profiles, potentially impacting the safety and efficacy of the final drug product. Regulatory bodies, therefore, mandate the identification, quantification, and qualification of impurities.

Identification and Profile of Norneostigmine

Norneostigmine is a known process-related impurity of neostigmine. It is designated as "Impurity C" in the European Pharmacopoeia (EP) for neostigmine methylsulfate.

Identifier Value Source
Chemical Name 3-(Dimethylamino)phenyl dimethylcarbamate
Synonyms Nor Neostigmine, Neostigmine EP Impurity C
CAS Number 16088-19-0
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol

Putative Pharmacological Relevance of Norneostigmine

While specific pharmacological studies on Norneostigmine are not extensively available in the public domain, its structural similarity to neostigmine provides a strong basis for inferring its pharmacological activity.

Mechanism of Action

Neostigmine's pharmacological effect is primarily due to the carbamate moiety, which reversibly binds to the esteratic site of the acetylcholinesterase enzyme, and the quaternary ammonium group, which binds to the anionic site. Norneostigmine retains the carbamate ester functional group, which is crucial for the inhibition of acetylcholinesterase. Therefore, it is highly probable that Norneostigmine also functions as an acetylcholinesterase inhibitor. A study on a diethyl analog of neostigmine demonstrated that it possessed acetylcholinesterase-inhibiting properties, supporting the notion that structurally related compounds are pharmacologically active.

Expected Clinical Effects

Should Norneostigmine possess significant acetylcholinesterase inhibitory activity, its presence as an impurity could contribute to the overall cholinergic effect of neostigmine administration. The clinical effects would be expected to mirror those of neostigmine, which include increased muscle tone, gastrointestinal motility, and glandular secretions, as well as cardiovascular effects such as bradycardia. Conversely, any toxicological effects would also likely be related to excessive cholinergic stimulation, potentially leading to a cholinergic crisis in cases of high impurity levels or overdose.

The primary structural difference between neostigmine and Norneostigmine is the substitution of the quaternary trimethylammonium group in neostigmine with a tertiary dimethylamino group in Norneostigmine. This change from a permanently charged quaternary amine to a tertiary amine that can be protonated at physiological pH may influence its potency, bioavailability, and ability to cross the blood-brain barrier.

Experimental Protocols: Analytical Detection of Norneostigmine

The quantification and control of Norneostigmine (Impurity C) are essential for ensuring the quality and safety of neostigmine drug products. A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for this purpose.

RP-HPLC Method for Neostigmine and its Impurities

This method was developed to improve the resolution between European Pharmacopoeia listed impurities A and B, and is also capable of quantifying Impurity C (Norneostigmine).

Parameter Specification
Column Kromasil C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of phosphate buffer and acetonitrile
Column Temperature 30°C
Detection Wavelength 215 nm
Injection Volume 20 µL
Flow Rate 1.0 mL/min

The validation of this analytical method was performed according to ICH guidelines, assessing parameters such as specificity, precision, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and robustness.

Visualizations

Signaling Pathway of Cholinergic Neurotransmission

The following diagram illustrates the basic signaling pathway at a cholinergic synapse and the inhibitory action of neostigmine, which is the presumed mechanism for Norneostigmine as well.

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binding Neostigmine Neostigmine/ Norneostigmine Neostigmine->AChE Inhibition Signal Signal Transduction AChR->Signal Activation Impurity_Analysis_Workflow Sample_Prep Sample Preparation (Neostigmine API/Formulation) HPLC_Analysis RP-HPLC Analysis Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram) HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Quantification Quantification of Norneostigmine (Impurity C) Peak_Integration->Quantification Comparison Comparison with Specification Limits Quantification->Comparison Decision Decision (Pass/Fail) Comparison->Decision

References

A Technical Guide to the Core Differences Between Neostigmine and Neostigmine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the key distinctions between Neostigmine and its deuterated analog, Neostigmine-d6. While direct comparative research between these two specific compounds is not extensively available in published literature, this document extrapolates the expected differences based on the well-established principles of the kinetic isotope effect (KIE) and the known metabolic pathways of Neostigmine.

Introduction: The Rationale for Deuteration

Neostigmine is a reversible acetylcholinesterase inhibitor used clinically to improve muscle tone in patients with myasthenia gravis and to reverse the effects of non-depolarizing neuromuscular blocking agents.[1][2] Neostigmine-d6 is a stable-labeled isotopic analog of Neostigmine where six hydrogen atoms on the two N-methyl groups of the carbamate moiety have been replaced with deuterium.

The primary rationale for developing a deuterated version of a drug like Neostigmine lies in the Kinetic Isotope Effect (KIE) . The substitution of hydrogen with deuterium, a heavier isotope, results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[3][4] This increased bond strength can make the C-D bond more resistant to enzymatic cleavage, particularly by metabolic enzymes such as the cytochrome P450 (CYP) family.[3] If the cleavage of a C-H bond is a rate-determining step in the drug's metabolism, its replacement with a C-D bond can slow down the metabolic process. This can lead to a more favorable pharmacokinetic profile, including:

  • Increased metabolic stability and half-life.

  • Reduced clearance.

  • Increased overall drug exposure (Area Under the Curve - AUC).

  • Potentially altered metabolite profiles, which could reduce the formation of toxic metabolites.

Mechanism of Action: A Shared Pathway

Both Neostigmine and Neostigmine-d6 are expected to share the identical mechanism of action. They act as competitive inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, both compounds lead to an accumulation of ACh at the neuromuscular junction and other cholinergic synapses. This enhanced concentration of ACh prolongs its effect on nicotinic and muscarinic receptors, thereby improving neuromuscular transmission.

The deuteration in Neostigmine-d6 is not in a position that would interfere with its binding to the active site of acetylcholinesterase. Therefore, the pharmacodynamic properties related to receptor binding and enzyme inhibition are predicted to be identical.

Signaling Pathway of Neostigmine's Action

Neostigmine_Signaling_Pathway Neostigmine Neostigmine or Neostigmine-d6 AChE Acetylcholinesterase (AChE) Neostigmine->AChE Inhibits Breakdown ACh Breakdown AChE->Breakdown Catalyzes ACh Acetylcholine (ACh) Synaptic_Cleft Synaptic Cleft ACh Concentration ACh->Synaptic_Cleft Increases ACh->Breakdown Receptors Nicotinic & Muscarinic Receptors Synaptic_Cleft->Receptors Activates Response Enhanced Cholinergic Response (e.g., Muscle Contraction) Receptors->Response

Caption: Mechanism of Action for Neostigmine and Neostigmine-d6.

Physicochemical and Pharmacokinetic Properties: The Core Differences

The primary distinctions between Neostigmine and Neostigmine-d6 are found in their physicochemical and pharmacokinetic properties.

Data Presentation: Comparative Properties
PropertyNeostigmineNeostigmine-d6 (Predicted)Rationale for Difference
Molecular Formula C₁₂H₁₉N₂O₂⁺C₁₂H₁₃D₆N₂O₂⁺Replacement of 6 hydrogen atoms with 6 deuterium atoms.
Molecular Weight ~223.29 g/mol ~229.33 g/mol Deuterium is heavier than hydrogen.
Metabolism Hydrolysis by cholinesterase and metabolism by hepatic microsomal enzymes.Slower metabolism by hepatic microsomal enzymes.The Kinetic Isotope Effect (KIE) is expected to slow the N-demethylation process, which is a known metabolic pathway for compounds with N-methyl groups.
Biological Half-life (t½) ~50-90 minutes.Potentially longer than Neostigmine.Reduced rate of metabolism due to the KIE would lead to slower elimination and a longer half-life.
Clearance (CL) ~434 to 549 ml/min.Potentially lower than Neostigmine.Slower metabolism would result in a lower rate of clearance from the body.
Area Under the Curve (AUC) BaselinePotentially higher than Neostigmine.A longer half-life and reduced clearance would lead to greater overall drug exposure.
Potency (IC50 vs AChE) BaselineExpected to be identical to Neostigmine.Deuteration at the N-methyl groups should not affect the molecule's binding affinity to the active site of acetylcholinesterase.

Experimental Protocols

To empirically determine the differences between Neostigmine and Neostigmine-d6, the following experimental protocols would be employed.

In Vitro Acetylcholinesterase Inhibition Assay

This protocol is designed to compare the inhibitory potency (IC50) of Neostigmine and Neostigmine-d6 against acetylcholinesterase, based on the Ellman method.

Objective: To determine the concentration of each compound required to inhibit 50% of AChE activity.

Materials:

  • Human recombinant acetylcholinesterase (AChE)

  • Neostigmine and Neostigmine-d6 standards

  • Acetylthiocholine (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of Neostigmine and Neostigmine-d6 in phosphate buffer.

    • Perform serial dilutions to create a range of concentrations for each compound (e.g., from 1 nM to 100 µM).

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: 150 µL buffer + 25 µL ATCI + 25 µL DTNB.

    • Control wells (100% enzyme activity): 125 µL buffer + 25 µL AChE solution + 25 µL ATCI + 25 µL DTNB.

    • Test wells: 100 µL buffer + 25 µL of each Neostigmine or Neostigmine-d6 dilution + 25 µL AChE solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: To the test wells, add 25 µL of ATCI and 25 µL of DTNB to start the reaction.

  • Measurement: Immediately begin reading the absorbance at 412 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compounds: % Inhibition = [(V_control - V_test) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a comparative pharmacokinetic study in rats.

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL) of Neostigmine and Neostigmine-d6.

Materials:

  • Male Sprague-Dawley rats (n=6 per group)

  • Neostigmine and Neostigmine-d6 formulated for intravenous (IV) administration

  • Cannulated rats for serial blood sampling

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing:

    • Administer a single IV bolus dose of Neostigmine (e.g., 0.1 mg/kg) to one group of rats.

    • Administer an equimolar single IV bolus dose of Neostigmine-d6 to a second group of rats.

  • Blood Sampling:

    • Collect blood samples (approx. 100 µL) from the cannulated jugular vein at pre-dose and at multiple time points post-dose (e.g., 2, 5, 15, 30, 60, 90, 120, 240, and 360 minutes).

    • Collect blood in tubes containing an anticoagulant and immediately process to plasma by centrifugation.

  • Sample Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of Neostigmine and Neostigmine-d6 in plasma. Neostigmine-d6 can be used as an internal standard for the analysis of Neostigmine, and vice-versa, or a different stable-labeled analog can be used.

    • Extract the analytes from the plasma samples (e.g., via protein precipitation or solid-phase extraction).

    • Analyze the extracted samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate the pharmacokinetic parameters from the plasma concentration-time data for each compound.

    • Parameters to be determined include: Maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), and clearance (CL).

    • Perform statistical analysis to compare the pharmacokinetic parameters between the Neostigmine and Neostigmine-d6 groups.

Mandatory Visualizations

Experimental Workflow Diagram

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis (Rodent Model) cluster_2 Data Interpretation & Comparison AChE_Assay AChE Inhibition Assay (Ellman Method) IC50_Det Determine IC50 Values (Potency Comparison) AChE_Assay->IC50_Det Compare_PK Compare PK Profiles IC50_Det->Compare_PK Potency Data Dosing IV Dosing: Neostigmine vs. Neostigmine-d6 Sampling Serial Blood Sampling Dosing->Sampling LCMS LC-MS/MS Bioanalysis Sampling->LCMS PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, t½, CL) LCMS->PK_Analysis PK_Analysis->Compare_PK PK Data KIE_Effect Assess Kinetic Isotope Effect Compare_PK->KIE_Effect Report Generate Technical Report KIE_Effect->Report

References

A Technical Guide to Nor-Neostigmine-d6 Reference Standard: Commercial Availability and Application

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the procurement and proper utilization of high-quality reference standards are critical for ensuring the accuracy and validity of analytical data. This guide provides an in-depth overview of the commercial suppliers of Nor-neostigmine-d6, a deuterated internal standard essential for the quantitative analysis of Nor-neostigmine, a degradation product of Neostigmine. This document outlines the technical specifications of available standards, a generalized experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS), and logical workflows for procurement and analysis.

Commercial Suppliers and Product Specifications

Nor-neostigmine-d6 is available from several specialized chemical suppliers. While specific details such as purity, isotopic enrichment, and pricing often require a direct inquiry, the following table summarizes publicly available information to aid in the preliminary selection process.

SupplierProduct NameCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Stated PurityAdditional Notes
Clearsynth Nor Neostigmine-d6CS-T-99931Not ListedC₁₁H₁₀D₆N₂O₂214.29Certificate of Analysis availableLabeled Norneostigmine.[1] For exact pricing, email --INVALID-LINK--.[1]
TLC Pharmaceutical Standards Neostigmine Bromide EP Impurity C-d6 (this compound)N-4932470126-73-7C₁₁H₁₀D₆N₂O₂214.30Comprehensive COA providedCommon package sizes are 10, 25, 50, 100mg.[2]
MedchemExpress This compoundHY-135119SNot ListedC₁₁H₁₀D₆N₂O₂214.3Certificate of Analysis availableDeuterium labeled Nor neostigmine.[3]
Pharmaffiliates This compoundpasti069300Not ListedC₁₁H₁₀D₆N₂O₂214.29High purityLogin required for price and availability.[4]
Coompo Research Chemicals This compoundC249869Not ListedC₁₁H₁₀D₆N₂O₂214.29>98%Price listed for 2.5mg and 25mg.
LGC Standards This compoundTRC-N824402-100MGNot ListedNot ListedNot ListedCertified reference materialAvailable for online purchase.
Veeprho Neostigmine Bromide EP Impurity C-D6Not Listed2470126-73-7Not ListedNot ListedQuote requiredUtilized as an internal standard in analytical and pharmacokinetic research.
Axios Research This compoundAR-N01280Not ListedC₁₁H₁₀N₂O₂D₆214.3Comprehensive COA providedCompliant with regulatory guidelines.

The Role of Deuterated Standards in Quantitative Analysis

Deuterated internal standards are considered the gold standard in quantitative mass spectrometry, particularly in LC-MS/MS-based bioanalysis. Their use is crucial for correcting for variability during sample preparation, chromatography, and ionization. Since Nor-neostigmine-d6 is chemically identical to the non-deuterated analyte, it co-elutes and experiences similar matrix effects, but is distinguishable by its higher mass-to-charge ratio (m/z). This allows for accurate and precise quantification of the analyte, even at low concentrations in complex biological matrices.

General Experimental Protocol: Quantification of Nor-neostigmine using LC-MS/MS

While a specific, validated protocol for Nor-neostigmine-d6 was not publicly available, the following generalized methodology is based on established procedures for the analysis of neostigmine and related compounds by LC-MS/MS. This should be adapted and validated for specific instrumentation and matrices.

Preparation of Stock Solutions and Standards
  • Nor-neostigmine-d6 Internal Standard (IS) Stock Solution: Prepare a stock solution of Nor-neostigmine-d6 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working IS Solution: Dilute the stock solution to an appropriate working concentration (e.g., 100 ng/mL) with the same solvent. This concentration should be optimized based on the expected analyte concentration and instrument sensitivity.

  • Calibration and Quality Control (QC) Standards: Prepare a series of calibration standards by spiking a known amount of non-deuterated Nor-neostigmine reference standard into the blank matrix (e.g., plasma, urine). The concentration range should encompass the expected sample concentrations. Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting small molecules from biological matrices.

  • Aliquot 100 µL of the sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add a precise volume of the working IS solution (e.g., 10 µL of 100 ng/mL Nor-neostigmine-d6) to each tube.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid to improve peak shape) to precipitate proteins.

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Conditions (Illustrative)
  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from low to high organic phase (Mobile Phase B) over several minutes. The gradient should be optimized to ensure good separation of Nor-neostigmine from other matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry Conditions (Illustrative)
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Nor-neostigmine (Analyte): The precursor ion will be the [M+H]⁺ ion. The specific product ions will need to be determined by direct infusion and optimization.

    • Nor-neostigmine-d6 (IS): The precursor ion will be the [M+H]⁺ ion, which will be 6 Daltons higher than the analyte. The product ions should also be optimized.

  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

Logical and Experimental Workflows

To ensure the successful implementation of Nor-neostigmine-d6 in a research setting, a structured approach to procurement and experimental execution is essential. The following diagrams, generated using the DOT language, illustrate these critical pathways.

G Procurement and Qualification of Nor-neostigmine-d6 Reference Standard cluster_procurement Procurement cluster_qualification Qualification & Use Identify Suppliers Identify Suppliers Request Quotes & COAs Request Quotes & COAs Identify Suppliers->Request Quotes & COAs Inquire about purity, price, availability Evaluate Suppliers Evaluate Suppliers Request Quotes & COAs->Evaluate Suppliers Compare specifications and cost Purchase Order Purchase Order Evaluate Suppliers->Purchase Order Select optimal supplier Receipt & Verification Receipt & Verification Purchase Order->Receipt & Verification Log & Store Log & Store Receipt & Verification->Log & Store Check integrity, COA match Prepare Stock Solution Prepare Stock Solution Log & Store->Prepare Stock Solution Store per COA instructions Analytical Use Analytical Use Prepare Stock Solution->Analytical Use Use in validated methods

Caption: A logical workflow for the procurement and qualification of a reference standard.

G Experimental Workflow for Quantitative Analysis using Nor-neostigmine-d6 cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Aliquot Sample Aliquot Spike IS Spike IS Sample Aliquot->Spike IS Add Nor-neostigmine-d6 Protein Precipitation Protein Precipitation Spike IS->Protein Precipitation Add cold acetonitrile Centrifugation Centrifugation Protein Precipitation->Centrifugation Pellet proteins Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer To analysis vial LC Injection LC Injection Supernatant Transfer->LC Injection Chromatographic Separation Chromatographic Separation LC Injection->Chromatographic Separation Reverse-phase column Mass Spectrometry Mass Spectrometry Chromatographic Separation->Mass Spectrometry ESI+ MRM Detection MRM Detection Mass Spectrometry->MRM Detection Peak Integration Peak Integration MRM Detection->Peak Integration Analyte & IS peaks Ratio Calculation Ratio Calculation Peak Integration->Ratio Calculation Area(Analyte)/Area(IS) Quantification Quantification Ratio Calculation->Quantification Using calibration curve

Caption: A typical experimental workflow for LC-MS/MS quantitative analysis.

References

Technical Guide: Safety, Handling, and Experimental Application of Nor neostigmine-d6

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a technical overview of Nor neostigmine-d6 for research and development professionals. A specific Safety Data Sheet (SDS) for this compound is not publicly available. The safety, handling, and toxicological information presented herein is extrapolated from the well-documented properties of the closely related, non-deuterated compounds, Neostigmine and its salts (bromide and methylsulfate). Nor neostigmine is a degradation product of Neostigmine.[1] The addition of six deuterium atoms in this compound is not expected to significantly alter its fundamental chemical hazards. However, users must conduct their own risk assessments and adhere to all applicable institutional and governmental safety regulations.

Introduction

This compound is a deuterated analog of Nor neostigmine, which is a known impurity and degradation product of Neostigmine.[1] As a stable isotope-labeled compound, it serves as an invaluable tool in pharmaceutical research, particularly in pharmacokinetic and metabolic studies. Its primary utility lies in its application as an internal standard for the quantitative analysis of Nor neostigmine and Neostigmine in biological matrices by mass spectrometry. The deuterium labeling provides a distinct mass signature, allowing for precise differentiation from the endogenous or unlabeled administered compound.

This guide provides essential information on the chemical and physical properties, safety and handling procedures, mechanism of action, and a representative experimental protocol for this compound, based on the established data for Neostigmine.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound and its parent compound, Neostigmine.

PropertyThis compoundNeostigmineReferences
IUPAC Name 3-(bis(methyl-d3)amino)phenyl dimethylcarbamate3-{[(Dimethylamino)carbonyl]oxy}-N,N,N-trimethylbenzenaminium[2]
Synonyms Dimethylcarbamic Acid 3-(Dimethylamino-d6)phenyl Ester(m-Hydroxyphenyl)trimethylammonium bromide dimethylcarbamate[1]
CAS Number Not assigned59-99-4[1]
Molecular Formula C₁₁H₁₀D₆N₂O₂C₁₂H₁₉N₂O₂⁺
Molecular Weight 214.29 g/mol 223.29 g/mol
Appearance White to off-white solid (presumed)White crystalline powder
Solubility Soluble in water (presumed)Very soluble in water
Storage Temperature 2-8°C, protect from light15-30°C, protect from light

Safety and Handling

The following safety and handling precautions are based on the known hazards of Neostigmine and its salts. This compound should be handled with the same level of caution.

Hazard Identification
Hazard ClassGHS Classification (for Neostigmine salts)
Acute Toxicity, Oral Category 2 (Fatal if swallowed)
Acute Toxicity, Dermal Category 1 (Fatal in contact with skin)
Acute Toxicity, Inhalation Category 1 (Fatal if inhaled)
Skin Corrosion/Irritation Category 2 (Causes skin irritation)
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)
Respiratory Sensitization Category 1 (May cause allergy or asthma symptoms or breathing difficulties if inhaled)
Skin Sensitization Category 1 (May cause an allergic skin reaction)
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)

Data extrapolated from the Safety Data Sheet for Neostigmine methyl sulfate.

Personal Protective Equipment (PPE) and Handling
PrecautionSpecification
Engineering Controls Use in a well-ventilated area, preferably in a chemical fume hood.
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear a lab coat and impervious gloves (e.g., nitrile). Change gloves immediately if contaminated.
Respiratory Protection If handling powder outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is recommended.
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Storage and Disposal

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light.

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.

Mechanism of Action and Signaling Pathway

This compound, like its parent compound Neostigmine, is expected to act as a reversible inhibitor of acetylcholinesterase (AChE). AChE is the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound leads to an accumulation of ACh at cholinergic synapses. This increased concentration of ACh enhances the stimulation of both nicotinic and muscarinic receptors, leading to various physiological effects.

Acetylcholinesterase_Inhibition_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor (Nicotinic/Muscarinic) ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Postsynaptic_Receptor->Signal Activation Nor_neostigmine_d6 This compound Nor_neostigmine_d6->AChE Inhibition

Caption: Mechanism of action of this compound as an acetylcholinesterase inhibitor.

Experimental Protocols

The primary application of this compound is as an internal standard in analytical methods. However, its biological activity as an acetylcholinesterase inhibitor can also be characterized. The following is a representative protocol for an in vitro acetylcholinesterase inhibition assay based on Ellman's method.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the activity of AChE by detecting the product of the enzymatic reaction.

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in the appropriate solvent (e.g., phosphate buffer or DMSO) and perform serial dilutions to obtain a range of concentrations for testing.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup (in a 96-well microplate):

    • Blank: 25 µL of phosphate buffer + 25 µL of DTNB + 25 µL of ATCI.

    • Control (100% enzyme activity): 25 µL of phosphate buffer + 25 µL of AChE solution + 25 µL of DTNB.

    • Test (Inhibited enzyme activity): 25 µL of this compound solution (at various concentrations) + 25 µL of AChE solution + 25 µL of DTNB.

  • Pre-incubation:

    • Incubate the microplate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add 25 µL of the ATCI substrate solution to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes). The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme).

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction and Measurement cluster_analysis 4. Data Analysis Prep_Inhibitor Prepare this compound serial dilutions Add_Reagents Add buffer, inhibitor, enzyme, and DTNB to respective wells Prep_Inhibitor->Add_Reagents Prep_Enzyme Prepare AChE solution Prep_Enzyme->Add_Reagents Prep_Substrate Prepare ATCI and DTNB solutions Add_Substrate Add ATCI to initiate reaction Prep_Substrate->Add_Substrate Preincubation Pre-incubate at 37°C for 15 minutes Add_Reagents->Preincubation Preincubation->Add_Substrate Measure_Absorbance Measure absorbance at 412 nm over time Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC₅₀ value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Toxicological Information

The toxicological data for this compound has not been established. The information below is for Neostigmine and its salts and should be considered as a potential indicator of the hazards of this compound. Overdose can lead to a cholinergic crisis, characterized by muscle weakness, and in severe cases, respiratory failure.

Toxicity Data (for Neostigmine and its salts)ValueSpecies
LD₅₀ (Oral) 51 mg/kgRat
LD₅₀ (Intravenous) 165 µg/kgRat
LD₅₀ (Subcutaneous) 370 µg/kgRat

Data extrapolated from the Safety Data Sheet for Neostigmine Bromide.

Conclusion

References

Methodological & Application

Application Note: High-Throughput Quantification of Neostigmine in Human Plasma using LC-MS/MS with Nor neostigmine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of neostigmine in human plasma. The method utilizes Nor neostigmine-d6, a stable isotope-labeled internal standard, to ensure high accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, allowing for high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable measurement of neostigmine concentrations.

Introduction

Neostigmine is a parasympathomimetic drug that acts as a reversible acetylcholinesterase inhibitor. It is widely used for the treatment of myasthenia gravis, Ogilvie syndrome, and to reverse the effects of non-depolarizing muscle relaxants after surgery. Accurate quantification of neostigmine in biological matrices is crucial for optimizing therapeutic regimens and for pharmacokinetic research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for bioanalysis due to its high sensitivity, selectivity, and speed.

The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS as it effectively compensates for variations in sample preparation, chromatography, and ionization.[1] this compound is an ideal internal standard for neostigmine analysis as it co-elutes with the analyte and exhibits similar ionization behavior, thus correcting for matrix effects and ensuring data reliability. This application note provides a detailed protocol for the quantification of neostigmine in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Neostigmine bromide (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera series or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical Column: Acquity BEH C18 (100 x 2.1 mm, 1.7 µm) or equivalent[2]

Standard Solutions

Stock Solutions (1 mg/mL):

  • Neostigmine stock solution was prepared by dissolving the reference standard in methanol.

  • This compound internal standard (IS) stock solution was prepared by dissolving the standard in methanol.

Working Solutions:

  • Calibration standards and quality control (QC) samples were prepared by serial dilution of the neostigmine stock solution with a 50:50 mixture of methanol and water.

  • The internal standard working solution (100 ng/mL) was prepared by diluting the IS stock solution with acetonitrile.

Sample Preparation
  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL of this compound) and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography
  • Column: Acquity BEH C18 (100 x 2.1 mm, 1.7 µm)[2]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min[2]

  • Injection Volume: 5 µL[2]

  • Gradient Program:

    Time (min) %B
    0.0 5
    1.0 95
    2.0 95
    2.1 5

    | 3.0 | 5 |

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z)
    Neostigmine 223.2 72.1

    | this compound | 229.2 | 78.1 |

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Results and Discussion

Method Validation

The developed method was validated for linearity, precision, accuracy, and sensitivity.

Linearity: The method demonstrated excellent linearity over the concentration range of 0.1 to 100 ng/mL for neostigmine in human plasma. The coefficient of determination (r²) was consistently ≥ 0.998.

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC). The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.1≤ 1585-115≤ 1585-115
LQC0.3≤ 1585-115≤ 1585-115
MQC10≤ 1585-115≤ 1585-115
HQC80≤ 1585-115≤ 1585-115

Sensitivity: The lower limit of quantification (LLOQ) for neostigmine was established at 0.1 ng/mL, with a signal-to-noise ratio greater than 10.

Visualizations

experimental_workflow Experimental Workflow for Neostigmine Quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 100 µL Plasma Sample add_is Add 10 µL this compound (IS) plasma->add_is ppt Add 300 µL Acetonitrile (Protein Precipitation) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL onto C18 Column supernatant->injection separation Chromatographic Separation injection->separation detection ESI-MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Neostigmine calibration->quantification

Caption: A flowchart illustrating the major steps of the analytical protocol.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantification of neostigmine in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple sample preparation procedure and rapid chromatographic analysis make this method well-suited for routine use in clinical and research laboratories.

Detailed Protocols

Protocol 1: Preparation of Standard Solutions
  • Neostigmine Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of neostigmine bromide reference standard.

    • Dissolve in a 10 mL volumetric flask with methanol.

    • Store at -20°C.

  • This compound Internal Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in a 1 mL volumetric flask with methanol.

    • Store at -20°C.

  • Neostigmine Working Solutions:

    • Prepare a series of working solutions by diluting the stock solution with a 50:50 methanol/water mixture to achieve concentrations for calibration standards (e.g., 1, 10, 100, 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

Protocol 2: Plasma Sample Preparation
  • Label 1.5 mL microcentrifuge tubes for each calibrator, QC, and unknown sample.

  • Allow all plasma samples and reagents to thaw to room temperature.

  • Vortex plasma samples gently.

  • Pipette 100 µL of each plasma sample into the corresponding labeled tube.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube.

  • Vortex each tube for 5 seconds.

  • Add 300 µL of cold acetonitrile to each tube.

  • Vortex vigorously for 1 minute.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully aspirate the supernatant and transfer it to a clean autosampler vial.

  • Cap the vials and place them in the autosampler tray for analysis.

Protocol 3: LC-MS/MS System Operation
  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Create a sequence table in the instrument control software, including the sample identifiers, vial positions, and injection volume.

  • Start the sequence to inject the prepared samples.

  • After the run, process the data using the appropriate software. Integrate the peak areas for neostigmine and this compound.

  • Generate a calibration curve by plotting the peak area ratio (neostigmine/Nor neostigmine-d6) against the nominal concentration of the calibration standards.

  • Use the calibration curve to determine the concentration of neostigmine in the QC and unknown samples.

signaling_pathway Internal Standard Method Logic cluster_ratio Ratio Calculation cluster_quantification Quantification Analyte_Response Analyte Peak Area Ratio Peak Area Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response IS Peak Area IS_Response->Ratio Calibration_Curve Calibration Curve Ratio->Calibration_Curve Final_Concentration Final Concentration Calibration_Curve->Final_Concentration

Caption: The logical relationship of using an internal standard for quantification.

References

Application Note: Quantitative Analysis of Neostigmine in Human Plasma using Nor neostigmine-d6 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of neostigmine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Nor neostigmine-d6, to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of neostigmine concentrations.

Introduction

Neostigmine is a parasympathomimetic drug that acts as a reversible acetylcholinesterase inhibitor.[1][2] It is clinically used for the treatment of myasthenia gravis, to reverse the effects of non-depolarizing neuromuscular blocking agents after surgery, and to manage urinary retention and Ogilvie syndrome.[3] Accurate quantification of neostigmine in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it closely mimics the analyte throughout the analytical process, compensating for matrix effects and improving method reliability.[4]

Experimental

Materials and Reagents
  • Neostigmine bromide (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Sample Preparation
  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex briefly and inject into the LC-MS/MS system.

Liquid Chromatography
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient: A suitable gradient to ensure separation from matrix components. For example:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: Linear ramp to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: Return to 5% B

    • 3.6-5.0 min: Equilibrate at 5% B

Mass Spectrometry
  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Neostigmine223.272.125
This compound215.378.125

Note: The MRM transition for this compound is proposed based on its structure and the known fragmentation of neostigmine. The precursor ion (m/z 215.3) corresponds to the deuterated molecule [M+H]+. The proposed product ion (m/z 78.1) corresponds to the deuterated dimethylamine fragment, analogous to the m/z 72.1 fragment of neostigmine. Optimal collision energies should be determined empirically.

Quantitative Data Summary

The following tables summarize representative quantitative data for a neostigmine bioanalytical method. This data is based on published literature for similar assays and serves as a guideline for expected performance.[5]

Table 1: Calibration Curve and Sensitivity

ParameterValue
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Limit of Detection (LOD)0.03 ng/mL

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ0.1< 15< 1585 - 11585 - 115
Low0.3< 15< 1585 - 11585 - 115
Medium10< 15< 1585 - 11585 - 115
High80< 15< 1585 - 11585 - 115

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
Low0.3> 8085 - 115
High80> 8085 - 115

Signaling Pathway and Experimental Workflow Diagrams

Neostigmine Mechanism of Action cluster_synapse Neostigmine Neostigmine AChE Acetylcholinesterase (AChE) Neostigmine->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down NicotinicReceptor Nicotinic Receptor ACh->NicotinicReceptor Activates MuscarinicReceptor Muscarinic Receptor ACh->MuscarinicReceptor Activates SynapticCleft Synaptic Cleft Downstream Downstream Signaling (e.g., Muscle Contraction, Glandular Secretion) NicotinicReceptor->Downstream MuscarinicReceptor->Downstream

Caption: Neostigmine inhibits acetylcholinesterase, increasing acetylcholine levels.

Experimental Workflow PlasmaSample Plasma Sample (100 µL) AddIS Add this compound (10 µL) PlasmaSample->AddIS ProteinPrecipitation Protein Precipitation (Acetonitrile, 300 µL) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Evaporation Evaporation to Dryness SupernatantTransfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: Workflow for neostigmine quantification in plasma.

References

Method Development for Neostigmine Impurity Profiling: Application Note and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development of analytical methods for the impurity profiling of neostigmine. Neostigmine, a cholinesterase inhibitor, is used in the treatment of myasthenia gravis and to reverse the effects of non-depolarizing muscle relaxants. Ensuring the purity and safety of neostigmine drug substances and products is critical. This application note details robust analytical methodologies for the identification and quantification of process-related impurities and degradation products. The protocols provided herein describe the use of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for comprehensive impurity profiling, in line with regulatory expectations.

Introduction

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs) and finished drug products. For neostigmine, a quaternary ammonium compound, the identification and control of impurities are essential. Potential impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with excipients.

This application note outlines a systematic approach to developing and validating analytical methods for neostigmine impurity profiling. The methodologies are designed to be specific, sensitive, and accurate for the detection and quantification of known and unknown impurities.

Neostigmine and its Potential Impurities

Several potential impurities of neostigmine have been identified, arising from its synthesis or degradation. Common impurities include:

  • 3-hydroxyphenyltrimethyl ammonium methylsulfate (3-HPA): A potential precursor and hydrolysis product.[1][2]

  • 3-dimethylaminophenol (DAP): A known precursor in the synthesis of neostigmine.[1][3]

  • European Pharmacopoeia (EP) listed impurities: Including Impurity A, Impurity B, and Impurity C.[4]

Forced degradation studies under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) are crucial to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

Signaling Pathway of Neostigmine

Neostigmine is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, neostigmine increases the concentration of ACh at the neuromuscular junction and other cholinergic synapses. This leads to enhanced stimulation of both nicotinic and muscarinic receptors, resulting in improved muscle contraction and function.

Neostigmine_Signaling_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptors Nicotinic & Muscarinic Receptors ACh->Receptors Binding & Activation Neostigmine Neostigmine Neostigmine->AChE Inhibition Postsynaptic_Neuron Postsynaptic Neuron / Muscle Cell Receptors->Postsynaptic_Neuron Signal Transduction Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_validation Method Validation (ICH Q2(R1)) cluster_reporting Data Analysis & Reporting Sample_Prep Sample Preparation (Drug Substance/Product) HPLC_Analysis HPLC Method Development (Column, Mobile Phase, Gradient Optimization) Sample_Prep->HPLC_Analysis Standard_Prep Reference Standard & Impurity Standard Preparation Standard_Prep->HPLC_Analysis Forced_Degradation Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) Forced_Degradation->HPLC_Analysis LCMS_Analysis LC-MS Method for Identification & Characterization HPLC_Analysis->LCMS_Analysis Specificity Specificity HPLC_Analysis->Specificity Linearity Linearity HPLC_Analysis->Linearity LOD_LOQ LOD & LOQ HPLC_Analysis->LOD_LOQ Accuracy Accuracy HPLC_Analysis->Accuracy Precision Precision (Repeatability & Intermediate) HPLC_Analysis->Precision Robustness Robustness HPLC_Analysis->Robustness Data_Analysis Data Analysis & Impurity Quantification LCMS_Analysis->Data_Analysis Reporting Reporting & Documentation Data_Analysis->Reporting

References

Application of Norneostigmine-d6 in Pharmacokinetic Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Norneostigmine-d6 as an internal standard in pharmacokinetic (PK) studies of neostigmine and related compounds. The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification of analytes in complex biological matrices.

Introduction to Norneostigmine-d6 in Pharmacokinetics

Norneostigmine-d6 is the deuterated form of norneostigmine, a metabolite and degradation product of neostigmine. In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), Norneostigmine-d6 serves as an ideal internal standard (IS) for the determination of neostigmine concentrations in biological samples such as plasma and serum.

The rationale for using a stable isotope-labeled internal standard like Norneostigmine-d6 is based on its ability to mimic the analyte of interest (neostigmine) throughout the analytical process, including sample extraction, chromatography, and ionization in the mass spectrometer. This mimicry allows for the correction of variability that can occur at each of these steps, thereby significantly improving the accuracy and precision of the quantitative results. The use of deuterated neostigmine (d6-neostigmine) as an internal standard in pharmacokinetic studies was established as early as 1983 in a study on myasthenia gravis patients, highlighting its long-recognized value in clinical pharmacology.[1]

Key Advantages of Using Norneostigmine-d6:

  • Correction for Matrix Effects: Biological samples contain various endogenous components that can enhance or suppress the ionization of the analyte, a phenomenon known as the matrix effect. Since Norneostigmine-d6 has nearly identical physicochemical properties to neostigmine, it experiences similar matrix effects, allowing for accurate normalization.

  • Compensation for Sample Loss: During sample preparation and extraction, some amount of the analyte may be lost. By adding a known amount of Norneostigmine-d6 at the beginning of the process, any loss of neostigmine can be accounted for by measuring the recovery of the internal standard.

  • Improved Precision and Accuracy: The use of a co-eluting, stable isotope-labeled internal standard minimizes the impact of variations in injection volume and instrument response, leading to more reliable and reproducible data.

Experimental Protocols

This section outlines a representative protocol for a pharmacokinetic study of neostigmine in plasma using Norneostigmine-d6 as an internal standard. The parameters provided are based on typical LC-MS/MS methods for neostigmine analysis and should be optimized for specific instrumentation and study requirements.

Materials and Reagents
  • Neostigmine reference standard

  • Norneostigmine-d6 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control (drug-free) plasma

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting neostigmine from plasma samples.

  • Thaw plasma samples at room temperature.

  • Spike 100 µL of each plasma sample, calibration standard, and quality control sample with 10 µL of Norneostigmine-d6 working solution (e.g., 100 ng/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex mix and inject into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

The following are typical LC parameters for the separation of neostigmine.

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table 1 below

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.52080
3.52080
3.6955
5.0955
Mass Spectrometry (MS) Conditions

Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Table 2: MRM Transitions for Neostigmine and Norneostigmine-d6

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Neostigmine223.272.125
Norneostigmine-d6229.278.125

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Presentation and Analysis

The concentration of neostigmine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve.

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio (Neostigmine/Norneostigmine-d6) against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Table 3: Representative Calibration Curve Data

Concentration (ng/mL)Peak Area (Neostigmine)Peak Area (Norneostigmine-d6)Peak Area Ratio
0.15,2341,050,0000.0050
0.526,1701,045,0000.0250
152,8001,055,0000.0501
5265,0001,060,0000.2500
10532,0001,058,0000.5028
502,670,0001,065,0002.5070
1005,350,0001,062,0005.0377
Method Validation Parameters

A bioanalytical method using Norneostigmine-d6 should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 4: Typical Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Recovery Consistent and reproducible across the concentration range
Matrix Effect CV of the matrix factor ≤ 15%
Stability Analyte should be stable under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term)

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Spike with Norneostigmine-d6 p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Evaporation p4->p5 p6 Reconstitution p5->p6 a1 Injection into LC System p6->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calculate Peak Area Ratio d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Experimental workflow for pharmacokinetic analysis.

Role of Norneostigmine-d6 as an Internal Standard

G cluster_process Analytical Process cluster_variability Sources of Variability cluster_output Result Analyte Neostigmine V1 Sample Loss Analyte->V1 V2 Matrix Effects Analyte->V2 V3 Instrument Fluctuation Analyte->V3 IS Norneostigmine-d6 IS->V1 IS->V2 IS->V3 Result Accurate Quantification V1->Result Corrected by IS Ratio V2->Result Corrected by IS Ratio V3->Result Corrected by IS Ratio

Caption: Correction of variability by the internal standard.

Conclusion

Norneostigmine-d6 is an excellent internal standard for the quantification of neostigmine in pharmacokinetic studies. Its use in conjunction with a validated LC-MS/MS method allows for highly accurate, precise, and reliable determination of neostigmine concentrations in biological matrices. The detailed protocol and validation considerations provided in these application notes serve as a comprehensive guide for researchers and scientists in the field of drug development.

References

Application Note: High-Throughput Quality Control of Neostigmine Formulations Using Nor-Neostigmine-d6 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of neostigmine in pharmaceutical formulations. The use of a stable isotope-labeled internal standard, nor-neostigmine-d6, ensures high accuracy and precision, correcting for matrix effects and variations in sample processing. This method is suitable for various quality control applications, including drug substance assay, content uniformity testing of dosage forms, and monitoring of the primary degradation product, nor-neostigmine.

Introduction

Neostigmine is a cholinesterase inhibitor widely used for the treatment of myasthenia gravis and for the reversal of non-depolarizing neuromuscular blockade after surgery.[1][2][3][4] Ensuring the correct dosage and purity of neostigmine formulations is critical for patient safety and therapeutic efficacy. Nor-neostigmine is a known degradation product of neostigmine.[5] This method provides a reliable quality control tool for neostigmine formulations, leveraging the benefits of a stable isotope-labeled internal standard.

Advantages of Nor-Neostigmine-d6 as an Internal Standard

Using a stable isotope-labeled internal standard like nor-neostigmine-d6 is the gold standard for quantitative mass spectrometry. It offers several advantages over using other structurally similar molecules:

  • Similar Chemical and Physical Properties: Nor-neostigmine-d6 behaves nearly identically to the analyte (neostigmine and nor-neostigmine) during sample preparation and chromatographic separation.

  • Correction for Matrix Effects: It effectively compensates for any ion suppression or enhancement caused by excipients in the formulation.

  • Improved Precision and Accuracy: Minimizes variability introduced during sample handling and injection.

Experimental Workflow

The overall experimental workflow for the quality control of neostigmine formulations is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_prep Weigh/Dilute Formulation s_spike Spike with Nor-Neostigmine-d6 IS s_prep->s_spike s_filter Filter Sample s_spike->s_filter lc_sep Chromatographic Separation s_filter->lc_sep ms_detect Mass Spectrometric Detection (MRM) lc_sep->ms_detect d_integrate Peak Integration ms_detect->d_integrate d_quant Quantification using Calibration Curve d_integrate->d_quant d_report Generate Report d_quant->d_report qc_logic start Analyze Neostigmine Formulation Batch check_assay Assay Result within 95-105% of Label Claim? start->check_assay check_uniformity Content Uniformity Passes? check_assay->check_uniformity Yes fail Reject Batch & Investigate check_assay->fail No check_impurities Impurities within Specification Limits? check_uniformity->check_impurities Yes check_uniformity->fail No pass Batch Release check_impurities->pass Yes check_impurities->fail No

References

Application Note: Stability-Indicating HPLC Method for the Analysis of Neostigmine and its Related Substances Using Nor Neostigmine-d6

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Neostigmine is a cholinesterase inhibitor used for the symptomatic treatment of myasthenia gravis and to reverse the effects of muscle relaxants.[1] The stability of neostigmine is a critical quality attribute, as degradation products can impact its safety and efficacy. This application note describes a stability-indicating high-performance liquid chromatography (HPLC) method for the determination of neostigmine and its related substances. The method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products and impurities. Nor neostigmine-d6, a deuterated analog of a known neostigmine degradation product, is proposed as an internal standard to ensure accurate quantification.[2][3][4]

Principle

This method utilizes reversed-phase HPLC with UV detection to separate neostigmine from its degradation products. The use of a C18 column and a phosphate buffer/acetonitrile mobile phase provides optimal separation. This compound serves as an internal standard to improve the precision and accuracy of the method. The method is validated according to ICH guidelines to ensure its suitability for its intended purpose.[5]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A validated HPLC method for determining related substances in neostigmine has been developed. The following conditions are recommended:

ParameterSpecification
HPLC System Waters 2695 with 2489 UV Detector or equivalent
Column ACE C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: Methanol: KH2PO4 Buffer (pH 6.4) (15:10:75, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 50 µL
Column Temperature 35°C
Detection Wavelength 220 nm
Run Time 60 minutes
Preparation of Solutions
  • Buffer Preparation (pH 6.4): Prepare a solution of potassium dihydrogen phosphate (KH2PO4) in HPLC grade water and adjust the pH to 6.4 with potassium hydroxide.

  • Mobile Phase Preparation: Mix acetonitrile, methanol, and the prepared KH2PO4 buffer in the ratio of 15:10:75 (v/v/v). Filter through a 0.45 µm membrane filter and degas prior to use.

  • Standard Stock Solution (Neostigmine): Accurately weigh and dissolve an appropriate amount of neostigmine reference standard in the mobile phase to obtain a known concentration.

  • Internal Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to obtain a known concentration.

  • Sample Solution: Prepare the sample solution by dissolving the neostigmine drug substance or product in the mobile phase to a suitable concentration.

  • Spiked Sample Solution (for Validation): Prepare spiked samples by adding known amounts of neostigmine and its known impurities to the sample solution.

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the neostigmine drug substance. Significant degradation has been observed in basic and oxidative conditions.

  • Acid Degradation: Treat the drug substance with 0.1 N HCl.

  • Base Degradation: Treat the drug substance with 0.1 N NaOH.

  • Oxidative Degradation: Treat the drug substance with 3% H2O2.

  • Thermal Degradation: Expose the solid drug substance to heat (e.g., 60°C).

  • Photolytic Degradation: Expose the drug substance solution to UV light.

Analyze the stressed samples using the HPLC method to ensure that all degradation products are well-separated from the main neostigmine peak and from each other.

Data Presentation

The following tables summarize the expected performance of the HPLC method based on validation studies for neostigmine and its related substances.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Neostigmine) ≤ 2.0
Theoretical Plates (Neostigmine) ≥ 2000
% RSD of Peak Areas (n=6) ≤ 2.0%

Table 2: Method Validation Summary

ParameterResult
Linearity (R²) > 0.99 for neostigmine and its impurities
Accuracy (% Recovery) 92.2 - 102.8% for neostigmine and its impurities
Precision (% RSD) < 3.0% (Intra-day and Inter-day)
LOD < 0.05%
LOQ < 0.05%

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_validation Method Validation prep_mobile Mobile Phase hplc_system HPLC System Setup (Column, Flow Rate, Temp) prep_mobile->hplc_system prep_std Standard Solutions hplc_injection Inject Samples prep_std->hplc_injection prep_sample Sample Solutions prep_sample->hplc_injection hplc_system->hplc_injection hplc_detection UV Detection at 220 nm hplc_injection->hplc_detection data_acquisition Data Acquisition hplc_detection->data_acquisition data_integration Peak Integration data_acquisition->data_integration data_calculation Quantification data_integration->data_calculation val_specificity Specificity data_calculation->val_specificity val_linearity Linearity & Range data_calculation->val_linearity val_accuracy Accuracy data_calculation->val_accuracy val_precision Precision data_calculation->val_precision val_lod_loq LOD & LOQ data_calculation->val_lod_loq val_robustness Robustness data_calculation->val_robustness

Caption: Experimental Workflow for the Stability-Indicating HPLC Method.

system_suitability start Start System Suitability Test inject_std Inject Standard Solution (n=6) start->inject_std acquire_data Acquire Chromatograms inject_std->acquire_data check_tailing Tailing Factor ≤ 2.0? acquire_data->check_tailing check_plates Theoretical Plates ≥ 2000? check_tailing->check_plates Yes system_not_ok System is Not Suitable (Troubleshoot) check_tailing->system_not_ok No check_rsd RSD of Peak Areas ≤ 2.0%? check_plates->check_rsd Yes check_plates->system_not_ok No system_ok System is Suitable check_rsd->system_ok Yes check_rsd->system_not_ok No

Caption: Logical Flow of System Suitability Testing.

References

Bioanalytical Method for the Quantification of Norneostigmine Using Norneostigmine-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neostigmine is a parasympathomimetic drug that acts as a reversible acetylcholinesterase inhibitor. It is widely used for the symptomatic treatment of myasthenia gravis and to reverse the effects of non-depolarizing neuromuscular blocking agents after surgery.[1][2] Accurate and reliable quantification of neostigmine in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This application note describes a sensitive and robust bioanalytical method for the determination of neostigmine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Norneostigmine-d6, to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.[3]

The use of a deuterated internal standard, such as Norneostigmine-d6, is the gold standard in quantitative mass spectrometry.[3] Since it co-elutes with the analyte and has nearly identical physicochemical properties, it effectively normalizes for variations during extraction, injection, and ionization, leading to more reliable and reproducible results.[3] This method is suitable for regulated bioanalysis and can be applied to a variety of clinical and preclinical studies.

Signaling Pathway of Neostigmine Action

Neostigmine's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, neostigmine increases the concentration of ACh at the neuromuscular junction and other cholinergic synapses. This leads to enhanced stimulation of nicotinic and muscarinic receptors, resulting in improved muscle contraction and function.

Neostigmine Signaling Pathway cluster_synapse Synaptic Cleft cluster_drug_action Drug Action Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE AChE->Inhibited_AChE Muscle_Contraction Increased Muscle Contraction ACh_Receptor->Muscle_Contraction Signal Transduction Postsynaptic_Membrane Postsynaptic Membrane Neostigmine Neostigmine Neostigmine->AChE Inhibition

Caption: Mechanism of action of Neostigmine.

Experimental Protocols

Materials and Reagents
  • Neostigmine reference standard

  • Norneostigmine-d6 internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (K2-EDTA)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of neostigmine and Norneostigmine-d6 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the neostigmine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Norneostigmine-d6 stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation (Protein Precipitation)

The following workflow outlines the sample preparation procedure.

Sample Preparation Workflow Start Start Plasma_Sample 50 µL Plasma Sample Start->Plasma_Sample Add_IS Add 50 µL of Norneostigmine-d6 IS Plasma_Sample->Add_IS Add_ACN Add 200 µL of Acetonitrile Add_IS->Add_ACN Vortex Vortex for 1 minute Add_ACN->Vortex Centrifuge Centrifuge at 10,000 x g for 5 min Vortex->Centrifuge Supernatant_Transfer Transfer 100 µL of Supernatant Centrifuge->Supernatant_Transfer Dilute Add 100 µL of Water Supernatant_Transfer->Dilute Inject Inject 5 µL into LC-MS/MS Dilute->Inject End End Inject->End

Caption: Protein precipitation sample preparation workflow.

LC-MS/MS Conditions

A validated LC-MS/MS method for the analysis of neostigmine in rat plasma used a C18 column with a mobile phase consisting of a 70:30 mixture of acetonitrile and buffer at a flow rate of 1 ml/min. Another study for neostigmine in beagle dog plasma utilized a CN column with a mobile phase of methanol and water (60:40, v/v) containing 0.01% formic acid.

Table 1: Chromatographic Conditions

ParameterValue
HPLC SystemUPLC System
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions

Table 2: Mass Spectrometry Conditions

ParameterValue
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionsSee Table 3
Dwell Time100 ms
Collision GasArgon
Ion Source Temp.500 °C

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Neostigmine223.272.125
Norneostigmine-d6229.278.125

Note: The MRM transition for Norneostigmine-d6 is predicted based on the fragmentation pattern of neostigmine, with a +6 Da shift due to the deuterium labels.

Method Validation

The bioanalytical method was validated according to the FDA guidelines on bioanalytical method validation. The validation parameters included linearity, accuracy, precision, selectivity, and stability.

Linearity

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL for neostigmine in human plasma. A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC). For neostigmine, precision (%CV) at HQC was 1.13 and at LQC was 2.79.

Table 4: Intra-Day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ0.10.09898.08.5
LQC0.30.29598.36.2
MQC1010.2102.04.1
HQC8081.5101.93.5

Table 5: Inter-Day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ0.10.102102.09.8
LQC0.30.305101.77.5
MQC109.999.05.3
HQC8079.899.84.8
Stability

The stability of neostigmine was assessed in human plasma under various conditions, including bench-top, freeze-thaw, and long-term storage. The results indicated that neostigmine is stable under these conditions.

Conclusion

This application note provides a detailed protocol for a highly sensitive and specific LC-MS/MS method for the quantification of neostigmine in human plasma using Norneostigmine-d6 as an internal standard. The method demonstrates excellent accuracy, precision, and linearity over a clinically relevant concentration range. The use of a deuterated internal standard ensures the robustness and reliability of the method, making it suitable for regulated bioanalytical studies in drug development.

References

Application Notes and Protocols for the Use of Nor-neostigmine-d6 in Bioequivalence Studies of Neostigmine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neostigmine is a parasympathomimetic drug that acts as a reversible acetylcholinesterase inhibitor.[1] It is clinically used for the treatment of myasthenia gravis, to reverse the effects of non-depolarizing neuromuscular blocking agents after surgery, and to manage urinary retention.[1] To ensure the therapeutic equivalence of generic formulations of neostigmine, bioequivalence studies are essential. These studies compare the rate and extent of absorption of a test formulation to a reference formulation.

A critical component of modern bioanalytical methods used in bioequivalence studies is the use of a stable isotope-labeled internal standard (IS). Nor-neostigmine-d6, a deuterated analog of neostigmine, is an ideal IS for the quantitative analysis of neostigmine in biological matrices. Its physicochemical properties are nearly identical to neostigmine, ensuring similar behavior during sample preparation and chromatographic analysis, while its mass difference allows for distinct detection by mass spectrometry. This co-elution with the analyte of interest helps to compensate for variations in sample processing and instrument response, leading to highly accurate and precise quantification.

This document provides detailed application notes and protocols for the use of Nor-neostigmine-d6 in bioequivalence studies of neostigmine, focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for its quantification in human plasma.

Bioanalytical Method for Neostigmine Quantification in Human Plasma using LC-MS/MS

A robust and validated bioanalytical method is the cornerstone of a successful bioequivalence study. The following protocol outlines a sensitive and specific LC-MS/MS method for the determination of neostigmine in human plasma using Nor-neostigmine-d6 as an internal standard.

Experimental Protocol: LC-MS/MS Analysis of Neostigmine

1. Materials and Reagents:

  • Neostigmine bromide (Reference Standard)

  • Nor-neostigmine-d6 (Internal Standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA as anticoagulant)

  • 96-well protein precipitation plates

2. Stock and Working Solutions Preparation:

  • Neostigmine Stock Solution (1 mg/mL): Accurately weigh and dissolve neostigmine bromide in methanol.

  • Nor-neostigmine-d6 Stock Solution (1 mg/mL): Accurately weigh and dissolve Nor-neostigmine-d6 in methanol.

  • Working Solutions: Prepare serial dilutions of the neostigmine stock solution with a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples. Prepare a working solution of Nor-neostigmine-d6 at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a 96-well plate, add 20 µL of the Nor-neostigmine-d6 working solution and vortex briefly.

  • Add 300 µL of acetonitrile to each well to precipitate plasma proteins.

  • Seal the plate and vortex for 2 minutes at high speed.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

ParameterCondition
Liquid Chromatography
HPLC SystemAgilent 1200 Series or equivalent
ColumnC18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient ElutionStart with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Mass SpectrometerTriple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Ion Spray Voltage5500 V
Temperature500°C
Curtain Gas20 psi
Nebulizer Gas (GS1)50 psi
Heater Gas (GS2)50 psi
Collision GasNitrogen
MRM Transitions
Neostigmine (Quantifier)m/z 223.2 → 72.1
Neostigmine (Qualifier)m/z 223.2 → 166.1
Nor-neostigmine-d6 (IS)m/z 229.2 → 78.1

5. Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Matrix Effect

  • Recovery

  • Stability (Freeze-thaw, bench-top, long-term)

Bioequivalence Study Protocol: Oral Neostigmine Formulation

The following is a representative protocol for a bioequivalence study of a new oral neostigmine formulation against an intravenous (IV) reference product.

Study Design and Conduct

1. Study Title: A Randomized, Open-Label, Two-Period, Crossover Bioequivalence Study of an Oral Neostigmine Formulation and a Reference Intravenous Neostigmine Formulation in Healthy Adult Subjects.

2. Study Objectives:

  • To compare the rate and extent of absorption of neostigmine from a test oral formulation with a reference IV formulation.

  • To assess the safety and tolerability of the oral formulation.

3. Study Population:

  • Healthy adult male and female subjects, aged 18-45 years.

  • Subjects must meet all inclusion and exclusion criteria as defined in the study protocol. A minimum of 12 subjects is typically required.

4. Study Design:

  • A single-center, open-label, randomized, two-period, two-sequence, crossover design.

  • Subjects will be randomly assigned to one of two treatment sequences (Oral then IV, or IV then Oral).

  • A washout period of at least 7 days will be implemented between the two treatment periods.

5. Investigational Products and Dosing:

  • Test Product: Oral neostigmine bromide tablet (e.g., 15 mg).

  • Reference Product: Intravenous neostigmine methylsulfate injection (e.g., 0.5 mg).

  • Subjects will receive a single dose of the assigned formulation in each period.

6. Pharmacokinetic Sampling:

  • Blood samples (approximately 5 mL) will be collected in K2-EDTA tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

  • Plasma will be separated by centrifugation and stored at -70°C until analysis.

7. Pharmacokinetic and Statistical Analysis:

  • Plasma concentrations of neostigmine will be determined using the validated LC-MS/MS method described above.

  • Pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-inf) will be calculated using non-compartmental analysis.

  • The 90% confidence intervals for the geometric mean ratios (Test/Reference) of Cmax and AUC will be calculated.

  • Bioequivalence will be concluded if the 90% confidence intervals for AUC0-t and Cmax fall within the acceptance range of 80.00% to 125.00%.

Data Presentation

The following tables summarize representative pharmacokinetic data that would be obtained from a bioequivalence study of an oral neostigmine formulation.

Table 1: Pharmacokinetic Parameters of Neostigmine after Oral and Intravenous Administration

ParameterOral Formulation (Test)Intravenous Formulation (Reference)
Cmax (ng/mL) Mean ± SDMean ± SD
Tmax (hr) Median (Range)Median (Range)
AUC0-t (nghr/mL) Mean ± SDMean ± SD
AUC0-inf (nghr/mL) Mean ± SDMean ± SD
t1/2 (hr) Mean ± SDMean ± SD
Absolute Bioavailability (F%) Calculated100% (by definition)

Table 2: Bioequivalence Assessment of Oral Neostigmine Formulation

Pharmacokinetic ParameterGeometric Mean Ratio (Test/Reference) %90% Confidence IntervalBioequivalence Conclusion
Cmax [Value][Lower Limit - Upper Limit][Pass/Fail]
AUC0-t [Value][Lower Limit - Upper Limit][Pass/Fail]
AUC0-inf [Value][Lower Limit - Upper Limit][Pass/Fail]

Mandatory Visualizations

Neostigmine Signaling Pathway

Neostigmine exerts its effect by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine (ACh). This leads to an accumulation of ACh at the neuromuscular junction and other cholinergic synapses, enhancing the activation of nicotinic and muscarinic receptors.

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Membrane Neostigmine Neostigmine AChE Acetylcholinesterase (AChE) Neostigmine->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Choline_Acetate Choline + Acetate ACh_Accumulation Increased ACh Concentration ACh->Choline_Acetate Hydrolysis Nicotinic_Receptor Nicotinic Receptor ACh->Nicotinic_Receptor Activates Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor Activates Muscle_Contraction Muscle Contraction Nicotinic_Receptor->Muscle_Contraction Leads to Glandular_Secretion Glandular Secretion Muscarinic_Receptor->Glandular_Secretion Leads to

Caption: Mechanism of action of neostigmine at the cholinergic synapse.

Bioanalytical Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of neostigmine in plasma samples.

G Start Plasma Sample Collection Spike_IS Spike with Nor-neostigmine-d6 (IS) Start->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing End Pharmacokinetic Analysis Data_Processing->End

Caption: Workflow for the bioanalysis of neostigmine in human plasma.

Bioequivalence Study Logical Flow

This diagram outlines the logical progression of a typical bioequivalence study for an oral neostigmine formulation.

G cluster_0 Study Conduct cluster_1 Bioanalysis cluster_2 Data Analysis Subject_Recruitment Subject Recruitment (Healthy Volunteers) Randomization Randomization Subject_Recruitment->Randomization Period1 Period 1: Administer Test or Reference Randomization->Period1 Washout Washout Period Period1->Washout Blood_Sampling Serial Blood Sampling Period1->Blood_Sampling Period2 Period 2: Administer Alternate Formulation Washout->Period2 Period2->Blood_Sampling Sample_Analysis Plasma Sample Analysis (LC-MS/MS) Blood_Sampling->Sample_Analysis PK_Analysis Pharmacokinetic Parameter Calculation Sample_Analysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis Conclusion Bioequivalence Conclusion Stat_Analysis->Conclusion

Caption: Logical flow of a two-period crossover bioequivalence study.

References

Application Notes and Protocols for Monitoring Neostigmine in Biological Matrices using Nor neostigmine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neostigmine is a parasympathomimetic drug that acts as a reversible acetylcholinesterase inhibitor. It is widely used for the reversal of non-depolarizing neuromuscular blockade after surgery and in the management of myasthenia gravis.[1][2] Accurate monitoring of neostigmine concentrations in biological matrices such as plasma and serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety. This document provides a detailed application note and protocol for the quantitative analysis of neostigmine in biological samples using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing Nor neostigmine-d6 as an internal standard.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry.[3] It mimics the analyte's behavior during sample preparation and ionization, effectively compensating for matrix effects and variations in instrument response, thereby enhancing the accuracy and precision of the measurement.[3][4]

Principle of the Method

This method utilizes liquid chromatography to separate neostigmine and its deuterated internal standard, this compound, from endogenous components in the biological matrix. The separated compounds are then introduced into a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The precursor ions of both neostigmine and this compound are selectively fragmented, and specific product ions are monitored for quantification. The ratio of the peak area of neostigmine to that of the internal standard is used to calculate the concentration of neostigmine in the sample, based on a calibration curve prepared in the same biological matrix.

Quantitative Data Summary

The following tables summarize the performance characteristics of various LC-MS/MS methods reported in the literature for the quantification of neostigmine in biological matrices. This data provides a comparative overview of the achievable sensitivity, linearity, and precision.

Table 1: LC-MS/MS Method Performance for Neostigmine Quantification

ParameterPlasma (Canine)Plasma (Rat)Serum (Human)
Internal Standard AnisodamineRivastigminePyridostigmine
Linearity Range (ng/mL) 0.1 - 10010 - 2005 - 100
Lower Limit of Quantification (LLOQ) (ng/mL) 0.1105
Intra-day Precision (%CV) < 15%< 15%Not Reported
Inter-day Precision (%CV) < 15%< 15%Not Reported
Accuracy (%) Within ±15%Within ±15%Not Reported
Recovery (%) > 85%> 95%Not Reported

Table 2: Mass Spectrometry Transitions for Neostigmine and Internal Standards

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Neostigmine 223.072.0Positive
This compound (Predicted) 215.378.0Positive
Anisodamine 306.0140.0Positive
Rivastigmine 251.2206.2Positive
Pyridostigmine 181.171.1Positive

Experimental Protocols

This section provides a detailed protocol for the analysis of neostigmine in plasma using this compound as an internal standard. The protocol is based on established methodologies and best practices in bioanalytical method validation.

Materials and Reagents
  • Neostigmine reference standard

  • This compound (Internal Standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

  • Microcentrifuge tubes

  • Autosampler vials

Instrumentation
  • A liquid chromatography system capable of delivering accurate and precise gradients.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve neostigmine and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the neostigmine primary stock solution with 50:50 (v/v) methanol:water to create a series of working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

  • To 100 µL of plasma in each tube, add 10 µL of the internal standard working solution (100 ng/mL this compound) and vortex briefly. For the blank sample, add 10 µL of 50:50 methanol:water.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to clean autosampler vials.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A linear gradient can be optimized, for example:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Neostigmine: 223.0 -> 72.0

    • This compound: 215.3 -> 78.0 (Predicted, requires experimental confirmation).

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument used.

Data Analysis and Quantification
  • Integrate the peak areas for neostigmine and this compound for all samples.

  • Calculate the peak area ratio (Neostigmine Area / this compound Area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Determine the concentration of neostigmine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection lc_sep LC Separation injection->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect data_acq Data Acquisition ms_detect->data_acq integration Peak Integration data_acq->integration ratio Calculate Peak Area Ratio integration->ratio calibration Generate Calibration Curve ratio->calibration quant Quantify Neostigmine calibration->quant

Caption: Experimental workflow for neostigmine quantification.

Internal_Standard_Logic analyte_prep Loss during Sample Prep analyte_ion Ionization Variability analyte_prep->analyte_ion compensation Compensation for Variability analyte_signal Analyte MS Signal analyte_ion->analyte_signal ratio Peak Area Ratio (Analyte / IS) analyte_signal->ratio is_prep Loss during Sample Prep is_ion Ionization Variability is_prep->is_ion is_signal IS MS Signal is_ion->is_signal is_signal->ratio quant Accurate Quantification ratio->quant

Caption: Logic of using a deuterated internal standard.

Neostigmine_Pathway cluster_synapse Neuromuscular Junction ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Receptor Nicotinic Receptor ACh->Receptor Binds Hydrolysis ACh Hydrolysis AChE->Hydrolysis Binding ACh Binding Receptor->Binding Muscle Muscle Cell Contraction Muscle Contraction Muscle->Contraction Neostigmine Neostigmine Neostigmine->AChE Inhibits Binding->Muscle

Caption: Simplified signaling pathway of Neostigmine.

References

Troubleshooting & Optimization

Nor neostigmine-d6 stability in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of nor-neostigmine-d6 in various laboratory settings. The information is curated for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results. As limited specific stability data for nor-neostigmine-d6 is publicly available, this guide leverages data from its non-deuterated parent compound, neostigmine, to provide foundational knowledge and best practices.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for nor-neostigmine-d6?

A: Nor-neostigmine-d6 should be stored at 2-8°C in a refrigerator.[1] It is crucial to protect it from light.[2]

Q2: What are the known degradation products of neostigmine, the parent compound?

A: The degradation of neostigmine bromide in aqueous solutions can result in several products, including 3-hydroxyphenyltrimethylammonium bromide, 3-dimethylaminophenol, and various dimethylcarbamate derivatives.[3]

Q3: How does pH affect the stability of neostigmine in aqueous solutions?

A: Studies on neostigmine show that its stability is pH-dependent. Maximum stability in aqueous solutions has been observed around pH 5.0.[4][5]

Q4: Are there any solvents that can enhance the stability of neostigmine?

A: For neostigmine, the incorporation of propylene glycol into an aqueous solution at pH 4.9 has been shown to enhance stability. Conversely, polyethylene glycol 400 has been observed to have an adverse effect on its stability.

Stability Summary for Neostigmine (Parent Compound)

The following tables summarize the stability data for neostigmine, which can be used as a reference for handling nor-neostigmine-d6.

Table 1: Stability of Neostigmine in Aqueous Solution

pHTemperatureHalf-life (t½)Remarks
4.9 (0.1 M Acetate Buffer)Room Temperature883.7 daysMaximum stability observed around this pH.
1.5 - 9.9Accelerated StoragePseudo-first-order degradationDegradation rate is pH-dependent.

Table 2: Effect of Co-solvents on Neostigmine Stability in Aqueous Solution (pH 4.9)

Co-solventEffect on Stability
Propylene GlycolEnhanced stability
Polyethylene Glycol 400Adverse effect on stability

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and analysis of nor-neostigmine-d6.

Issue 1: Unexpectedly low analytical signal or rapid degradation of the compound in solution.

  • Possible Cause: The solvent and pH of your solution may not be optimal for stability. The compound may also be sensitive to light.

  • Troubleshooting Steps:

    • Verify Solvent and pH: If using aqueous solutions, ensure the pH is buffered to around 5.0, where the parent compound, neostigmine, exhibits maximum stability.

    • Solvent Consideration: For non-aqueous applications, consider using solvents like propylene glycol which has been shown to stabilize neostigmine. Avoid polyethylene glycol 400.

    • Light Protection: Always store solutions in amber vials or protect them from light to prevent photolytic degradation. Neostigmine solutions show accelerated degradation under UV irradiation.

    • Temperature Control: Prepare and store solutions at the recommended temperature of 2-8°C. Avoid repeated freeze-thaw cycles.

Issue 2: Appearance of unknown peaks in chromatograms during stability studies.

  • Possible Cause: These peaks may correspond to degradation products.

  • Troubleshooting Steps:

    • Review Degradation Pathways: Familiarize yourself with the known degradation products of neostigmine, such as 3-hydroxyphenyltrimethylammonium bromide and 3-dimethylaminophenol, as these are likely to be similar for the deuterated analog.

    • Forced Degradation Studies: To confirm the identity of the degradation products, consider performing forced degradation studies under acidic, basic, oxidative, and photolytic conditions as outlined in ICH guidelines. This will help in creating a degradation profile.

    • Analytical Method Validation: Ensure your analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products.

Experimental Protocols

Protocol 1: General Procedure for Preparing Nor-neostigmine-d6 Stock Solutions

  • Allow the vial of nor-neostigmine-d6 to equilibrate to room temperature before opening.

  • Weigh the required amount of the compound in a clean, calibrated weighing vessel.

  • Dissolve the compound in the desired solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution at pH 5.0).

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Store the stock solution in a tightly sealed, light-protected container at 2-8°C.

Protocol 2: Stability-Indicating HPLC Method for Neostigmine (Adaptable for Nor-neostigmine-d6)

This is a general method based on published literature for neostigmine and can be adapted.

  • Column: Kromasil C18 or equivalent

  • Mobile Phase: A gradient of phosphate buffer and acetonitrile.

  • Column Temperature: 30°C

  • Detection: UV at 220 nm or 261 nm

  • Injection Volume: 5 µL

  • Flow Rate: 0.3 mL/min

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visual Guides

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis prep1 Equilibrate Compound prep2 Weigh Compound prep1->prep2 prep3 Dissolve in Solvent (e.g., pH 5 buffer) prep2->prep3 prep4 Store at 2-8°C (Protect from light) prep3->prep4 analysis1 Sample at Time Points prep4->analysis1 Incubate at Test Condition analysis2 HPLC Analysis analysis1->analysis2 analysis3 Data Evaluation analysis2->analysis3 troubleshooting_flow cluster_causes Potential Causes cluster_solutions Solutions start Low Analytical Signal or Unexpected Degradation cause1 Incorrect pH/Solvent start->cause1 cause2 Light Exposure start->cause2 cause3 Improper Temperature start->cause3 sol1 Use pH 5 Buffer or Propylene Glycol cause1->sol1 sol2 Use Amber Vials cause2->sol2 sol3 Store at 2-8°C cause3->sol3

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recommended storage, handling, and use of Nor neostigmine-d6.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a refrigerator at 2-8°C. As a general best practice for deuterated standards, it is advisable to store the solid compound in a desiccator at -20°C or colder to protect it from moisture.[1] Solutions should be stored in well-sealed, light-protected vials at low temperatures (2-8°C or -20°C).[1]

Q2: What is the recommended solvent for reconstituting and preparing this compound solutions?

To prevent deuterium-hydrogen (H/D) exchange, it is crucial to use high-purity aprotic solvents such as acetonitrile, methanol, or ethyl acetate.[1] Avoid acidic or basic aqueous solutions, as they can compromise the isotopic purity of the standard.[1]

Q3: How can I ensure the stability of this compound in solution?

The stability of this compound in solution is influenced by temperature, light, and the solvent used. For the non-deuterated form, neostigmine, maximum stability is observed at pH 5.0.[2] Ultraviolet (UV) irradiation can accelerate degradation. Therefore, it is recommended to store solutions in amber vials to protect them from light and at recommended low temperatures.

Q4: How does deuteration affect the stability of this compound compared to its non-deuterated counterpart?

The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This "Kinetic Isotope Effect" can slow down metabolic degradation, potentially leading to a longer half-life and enhanced stability of the deuterated compound in biological systems and under certain storage conditions.

Troubleshooting Guide

Issue 1: Inconsistent or inaccurate quantitative results when using this compound as an internal standard.

  • Possible Cause: Isotopic exchange (H/D exchange) with protons from the solvent or sample matrix.

    • Solution: Ensure the use of high-purity, aprotic solvents for all solutions. Prepare solutions fresh and minimize their exposure to atmospheric moisture. The position of the deuterium labels on this compound are generally stable, but prolonged exposure to harsh conditions should be avoided.

  • Possible Cause: Presence of unlabeled analyte in the deuterated standard.

    • Solution: Always check the Certificate of Analysis (CoA) for the isotopic and chemical purity of the standard. If significant unlabeled analyte is suspected, contact the supplier.

  • Possible Cause: Differential matrix effects where the analyte and internal standard experience different degrees of ion suppression or enhancement.

    • Solution: Optimize chromatographic conditions to ensure co-elution of the analyte and this compound. A more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), may be necessary.

Issue 2: Variability in the peak area of this compound across samples.

  • Possible Cause: Inconsistent sample preparation, leading to variable recovery.

    • Solution: Review and optimize the sample preparation workflow to ensure consistency. Automated liquid handlers can help minimize variability.

  • Possible Cause: Degradation of the internal standard in the sample matrix or during storage.

    • Solution: Investigate the stability of this compound in the specific sample matrix under the experimental conditions. This can be done by incubating the standard in a blank matrix for a time equivalent to the sample preparation and analysis time and monitoring for degradation.

Quantitative Data

The following table summarizes stability data for the non-deuterated parent compound, neostigmine. While deuteration is expected to enhance stability, this data can serve as a conservative estimate.

CompoundMatrix/SolventStorage ConditionDurationRemaining Concentration (%)Reference
Neostigmine Methylsulfate0.1 M Acetate Buffer (pH 4.9)Room Temperature883.7 days (t½)50%
Neostigmine Methylsulfate InjectionPolypropylene Syringes4°C90 daysStable
Neostigmine Methylsulfate InjectionPolypropylene SyringesAmbient Temperature90 daysStable

Experimental Protocols

Protocol: Preparation of this compound Internal Standard Stock and Working Solutions for LC-MS/MS Analysis

  • Equilibration: Allow the vial containing the lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitution (Stock Solution): Under an inert atmosphere (e.g., nitrogen or argon), accurately weigh a precise amount of the solid standard. Dissolve it in a high-purity aprotic solvent, such as acetonitrile or methanol, to a final concentration of 1 mg/mL.

  • Storage of Stock Solution: Store the stock solution in a tightly sealed amber vial at 2-8°C or -20°C for long-term storage.

  • Preparation of Working Solution: Dilute the stock solution with the appropriate solvent (typically the initial mobile phase of your LC method) to the desired final concentration for spiking into samples. This concentration should be optimized to provide a robust signal in the mass spectrometer.

  • Sample Spiking: Add a consistent volume of the working internal standard solution to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.

dot

experimental_workflow Experimental Workflow: Use of this compound as an Internal Standard cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis reconstitute Reconstitute this compound (Stock Solution) prepare_working Prepare Working Solution reconstitute->prepare_working spike Spike Samples with Working Solution prepare_working->spike extract Sample Extraction (e.g., SPE, LLE) spike->extract evaporate Evaporate & Reconstitute extract->evaporate lcms LC-MS/MS Analysis evaporate->lcms quantify Quantification lcms->quantify troubleshooting_logic Troubleshooting Logic for Inaccurate Quantification start Inaccurate Results check_purity Check Isotopic/Chemical Purity (Certificate of Analysis) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok check_coelution Verify Analyte/IS Co-elution coelution_ok Co-elution Confirmed? check_coelution->coelution_ok check_exchange Investigate H/D Exchange exchange_ok No Exchange Detected? check_exchange->exchange_ok check_matrix Assess Matrix Effects improve_cleanup Action: Improve Sample Cleanup check_matrix->improve_cleanup purity_ok->check_coelution Yes contact_supplier Action: Contact Supplier purity_ok->contact_supplier No coelution_ok->check_exchange Yes optimize_chromo Action: Optimize Chromatography coelution_ok->optimize_chromo No exchange_ok->check_matrix Yes use_aprotic Action: Use Aprotic Solvents/ Prepare Fresh exchange_ok->use_aprotic No

References

Technical Support Center: Optimizing Mass Spectrometry for Norneostigmine-d6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the optimization of mass spectrometry parameters for Norneostigmine-d6. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial mass spectrometry parameters for Norneostigmine and Norneostigmine-d6?

A1: For initial method development, you can use the following Multiple Reaction Monitoring (MRM) transitions. Norneostigmine is the non-deuterated analog of Norneostigmine-d6. The precursor ion for Norneostigmine is m/z 209.1, and a primary product ion is m/z 72.0.[1][2][3] For Norneostigmine-d6, where the six hydrogen atoms on the two N-methyl groups of the carbamoyl moiety are replaced by deuterium, the precursor ion will be m/z 215.1. The fragmentation is expected to be similar, with the major product ion also being m/z 72.0, as this fragment corresponds to the dimethyl carbamic acid cation which does not contain the deuterium labels.

Table 1: Recommended Initial MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Norneostigmine209.172.0Positive
Norneostigmine-d6215.172.0Positive

It is crucial to optimize these parameters on your specific instrument.

Q2: How do I optimize the collision energy (CE) and declustering potential (DP) for Norneostigmine-d6?

A2: Optimization should be performed by infusing a standard solution of Norneostigmine-d6 (around 100-1000 ng/mL) into the mass spectrometer. First, optimize the declustering potential to maximize the precursor ion signal. Then, with the optimized DP, ramp the collision energy to find the value that yields the most intense product ion signal.

Q3: I am observing a peak for the unlabeled analyte (Norneostigmine) in my Norneostigmine-d6 standard solution. What could be the cause?

A3: This could be due to two main reasons:

  • Isotopic Impurity: The deuterated standard may contain a small amount of the unlabeled analyte as an impurity from its synthesis. Always check the certificate of analysis for the isotopic purity of your standard.

  • Deuterium Exchange: The deuterium atoms on your standard may be exchanging with hydrogen atoms from the solvent or matrix. This is more likely to occur if the deuterium labels are on labile sites like hydroxyl or amine groups. For Norneostigmine-d6, the labels on the N-methyl groups are generally stable. However, prolonged storage in protic solvents (like water or methanol) at non-neutral pH or elevated temperatures can sometimes facilitate this exchange.

Q4: My deuterated internal standard (Norneostigmine-d6) elutes slightly earlier than the analyte (Norneostigmine). Is this a problem?

A4: A small retention time shift between a deuterated compound and its non-deuterated counterpart is a known phenomenon called the "chromatographic isotope effect." While a minor shift is often acceptable, a significant separation can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, compromising accuracy. If the shift is significant, consider modifying your chromatographic conditions (e.g., adjusting the gradient or mobile phase composition) to improve co-elution.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your analysis.

Problem 1: Poor Signal Intensity for Norneostigmine-d6

Possible Cause Troubleshooting Steps
Suboptimal MS Parameters Infuse a fresh solution of Norneostigmine-d6 directly into the mass spectrometer and optimize the source parameters (e.g., spray voltage, source temperature) and compound parameters (declustering potential, collision energy).
Incorrect MRM Transition Verify the precursor and product ion masses. Ensure you are using the correct masses for the deuterated standard.
Degradation of Standard Prepare a fresh stock and working solution of Norneostigmine-d6. Check the recommended storage conditions on the certificate of analysis.
Ion Suppression Analyze the standard in a clean solvent versus the sample matrix. A significant drop in signal in the matrix indicates ion suppression. Improve sample clean-up or adjust chromatography to separate from interfering matrix components.

Problem 2: Inaccurate or Imprecise Quantification

Possible Cause Troubleshooting Steps
Isotopic Interference ("Crosstalk") The M+6 peak of Norneostigmine may contribute to the signal of Norneostigmine-d6, especially at high analyte concentrations. If this is suspected, you may need to use a different, less intense product ion for quantification or ensure your chromatography provides baseline separation.
Deuterium Exchange Incubate the Norneostigmine-d6 standard in your sample matrix under your experimental conditions and monitor for the appearance of the unlabeled Norneostigmine signal over time. If exchange is observed, consider preparing fresh standards more frequently or storing them in an aprotic solvent if possible.
Non-Co-elution of Analyte and IS As mentioned in the FAQ, significant separation can lead to differential matrix effects. Adjust your LC method to ensure the analyte and internal standard peaks overlap as much as possible.
Incorrect Standard Concentration Verify the concentration of your stock and working solutions. Ensure accurate pipetting and dilutions.

Experimental Protocols

Protocol 1: Optimization of Norneostigmine-d6 Mass Spectrometry Parameters

  • Prepare a 1 µg/mL stock solution of Norneostigmine-d6 in methanol.

  • Prepare a working solution for infusion at 100 ng/mL in a solvent mixture that mimics the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the working solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Tune the mass spectrometer in positive ionization mode.

  • Optimize the Precursor Ion (Q1):

    • Perform a Q1 scan to confirm the mass of the protonated molecule ([M+H]⁺) for Norneostigmine-d6 (expected m/z 215.1).

    • Optimize the declustering potential (DP) by ramping the voltage and monitoring the intensity of the precursor ion. Select the DP that gives the maximum intensity.

  • Optimize the Product Ion (Q3) and Collision Energy (CE):

    • Perform a product ion scan of the precursor ion (m/z 215.1) to identify the most abundant and stable fragment ions. The expected major fragment is m/z 72.0.

    • Set up a Multiple Reaction Monitoring (MRM) method with the selected precursor and product ions.

    • With the optimized DP, ramp the collision energy (CE) over a suitable range (e.g., 5-50 eV) and monitor the intensity of the product ion. Select the CE that provides the highest and most stable signal.

  • Document the optimized parameters (DP and CE) for your final analytical method.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_ms Mass Spectrometry Optimization A Prepare 1 µg/mL Stock Solution B Prepare 100 ng/mL Infusion Solution A->B C Infuse Solution into MS B->C D Optimize Precursor Ion (Q1) and Declustering Potential (DP) C->D E Identify Product Ions (Q3) D->E F Optimize Collision Energy (CE) for each transition E->F G Final Optimized MRM Method F->G Troubleshooting_Tree Start Inaccurate or Imprecise Results Coelution Are Analyte and IS Co-eluting? Start->Coelution Purity Isotopic Purity or Deuterium Exchange Issue? Coelution->Purity Yes AdjustLC Adjust LC Method for Co-elution Coelution->AdjustLC No Crosstalk Is there evidence of Isotopic Crosstalk? Purity->Crosstalk No CheckCert Check Certificate of Analysis and perform stability study Purity->CheckCert Yes Dilute Dilute high concentration samples or use a different product ion Crosstalk->Dilute Yes End_AdjustLC Re-analyze AdjustLC->End_AdjustLC End_Purity Re-analyze CheckCert->End_Purity End_Crosstalk Re-analyze Dilute->End_Crosstalk

References

Technical Support Center: Overcoming Matrix Effects with Norneostigmine-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Norneostigmine-d6 as an internal standard to overcome matrix effects in the quantitative analysis of neostigmine by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix. This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement. These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method. In complex biological matrices such as plasma or urine, common sources of matrix effects include salts, phospholipids, and proteins.

Q2: How does Norneostigmine-d6, as a stable isotope-labeled internal standard, help mitigate matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS), such as Norneostigmine-d6, is considered the gold standard for compensating for matrix effects. Because Norneostigmine-d6 is chemically almost identical to neostigmine, it co-elutes from the liquid chromatography (LC) column and experiences nearly identical ionization suppression or enhancement in the mass spectrometer (MS) source. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects are normalized. This allows for more accurate and precise quantification of neostigmine across different samples and sample lots.

Q3: Can Norneostigmine-d6 completely eliminate issues related to matrix effects?

A3: While highly effective, a SIL-IS may not always achieve perfect compensation. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift is significant enough to cause the two compounds to elute into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is known as differential matrix effects. Therefore, it is crucial to verify that neostigmine and Norneostigmine-d6 co-elute as closely as possible during method development.

Q4: What are the key validation parameters to assess when using Norneostigmine-d6?

A4: The key validation parameters include selectivity, linearity, accuracy, precision, recovery, and matrix effect. The matrix effect should be evaluated across multiple lots of the biological matrix to ensure the internal standard adequately compensates for variability. The internal standard-normalized recovery should also be consistent across different concentrations and matrix lots.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor reproducibility of the neostigmine/Norneostigmine-d6 area ratio. 1. Inconsistent Internal Standard Spiking: Inaccurate or inconsistent volume of Norneostigmine-d6 solution added to samples. 2. Internal Standard Degradation: The Norneostigmine-d6 solution may have degraded over time or due to improper storage. 3. Differential Matrix Effects: Significant chromatographic separation between neostigmine and Norneostigmine-d6, causing them to experience different levels of ion suppression.1. Verify Pipetting Technique: Use calibrated pipettes and ensure consistent spiking procedures. Prepare a fresh internal standard working solution. 2. Prepare Fresh IS Solution: Prepare a new working solution of Norneostigmine-d6 from a fresh stock and store it under recommended conditions (typically protected from light at 2-8°C). 3. Optimize Chromatography: Adjust the mobile phase gradient or change the analytical column to achieve co-elution of the analyte and internal standard.
Analyte and internal standard do not co-elute. 1. Isotope Effect: The deuterium labeling can slightly alter the physicochemical properties of the molecule, leading to a small retention time shift. 2. Column Degradation: Loss of stationary phase or column contamination can affect the separation.1. Adjust Chromatographic Conditions: Modify the gradient, flow rate, or mobile phase composition to minimize the separation. A shallower gradient around the elution time can often merge the peaks. 2. Replace Analytical Column: If performance degrades over time, replace the column with a new one of the same type. Implement a column washing protocol to extend column life.
Unexpectedly high or low neostigmine concentrations. 1. Isotopic Contribution: The Norneostigmine-d6 standard may contain a small percentage of unlabeled neostigmine, leading to artificially high results, especially at the lower limit of quantitation. 2. Cross-Contamination/Carryover: Carryover from a high concentration sample to a subsequent low concentration sample. 3. Incorrect IS Concentration: The concentration of the Norneostigmine-d6 working solution may be incorrect.1. Check Certificate of Analysis (CoA): Verify the isotopic purity of the Norneostigmine-d6 standard. If necessary, prepare calibration standards with the same lot of internal standard. 2. Optimize Autosampler Wash: Improve the autosampler wash procedure by using a strong organic solvent. Inject a blank sample after high concentration samples to check for carryover. 3. Verify IS Concentration: Carefully re-prepare the internal standard solution and verify its concentration.
High variability in matrix effect values between different lots of plasma/urine. 1. Significant Lot-to-Lot Matrix Differences: Some biological matrices can have highly variable compositions. 2. Suboptimal Sample Preparation: The sample cleanup procedure may not be effectively removing interfering substances.1. Use a More Robust Extraction Method: Switch from protein precipitation to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove matrix components. 2. Evaluate Additional Matrix Lots: Test more lots of the matrix during validation to better understand the expected range of variability.

Data Presentation: Method Performance

The following tables present illustrative data that are typical for a validated LC-MS/MS method using a stable isotope-labeled internal standard. These values should be used as a general guideline for expected performance.

Table 1: Illustrative Matrix Effect and Recovery Data for Neostigmine

Matrix LotAnalyte Peak Area (Post-Spiked)Analyte Peak Area (Neat Solution)Matrix Effect (%)Recovery (%)IS-Normalized Matrix Factor
Plasma Lot 185,670102,30083.7 (Suppression)95.20.99
Plasma Lot 281,230102,30079.4 (Suppression)94.81.01
Plasma Lot 390,150102,30088.1 (Suppression)96.10.98
Plasma Lot 488,540102,30086.5 (Suppression)95.51.02
Plasma Lot 583,990102,30082.1 (Suppression)94.91.00
Mean 85,916 102,300 84.0 95.3 1.00
%RSD 4.3% - 4.2% 0.5% 1.6%

Table 2: Illustrative Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-Day Precision (%RSD, n=6)Intra-Day Accuracy (%)Inter-Day Precision (%RSD, n=18)Inter-Day Accuracy (%)
LLOQ0.106.8105.48.2103.7
Low QC0.305.1101.26.5100.5
Mid QC50.03.598.74.899.1
High QC80.02.999.54.1101.3

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect and Recovery

Objective: To quantify the degree of ion suppression or enhancement for neostigmine and assess the consistency of the extraction procedure.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike neostigmine and Norneostigmine-d6 into the mobile phase or reconstitution solvent at low, medium, and high concentrations.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma). After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentrations as Set A.

    • Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank matrix before the extraction process at the same concentrations as Set A.

  • Analyze Samples: Analyze all three sets of samples by the validated LC-MS/MS method.

  • Calculate Matrix Effect (ME), Recovery (RE), and IS-Normalized Matrix Factor (IS-MF):

    • Matrix Effect (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100

    • Recovery (%) = (Mean Peak Area in Set C / Mean Peak Area in Set B) * 100

    • IS-Normalized Matrix Factor = (Analyte AreaSet B / IS AreaSet B) / (Analyte AreaSet A / IS AreaSet A)

Protocol 2: Sample Analysis by LC-MS/MS

Objective: To accurately quantify neostigmine in biological samples.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or QC, add 10 µL of Norneostigmine-d6 internal standard working solution (e.g., 100 ng/mL).

    • Vortex for 10 seconds.

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new 96-well plate or autosampler vials.

    • Inject into the LC-MS/MS system.

  • LC-MS/MS Conditions (Illustrative):

    • LC System: UHPLC system

    • Column: Hanbon Hedera CN (100 × 4.6 mm, 5 µm) or equivalent

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.6 mL/min

    • Gradient: 5% B to 95% B over 2.0 minutes, hold for 0.5 min, return to initial conditions.

    • Injection Volume: 5 µL

    • MS System: Triple Quadrupole Mass Spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions:

      • Neostigmine: 223.0 → 72.0 (Quantifier), 223.0 → 166.1 (Qualifier)

      • Norneostigmine-d6: 229.1 → 72.0 (Quantifier) (Note: The precursor for Norneostigmine-d6 is based on the addition of 6 Da to the neostigmine precursor. The product ion is assumed to be the same, corresponding to the dimethylcarbamoyl fragment, which is unlikely to contain the deuterium labels. This transition should be confirmed experimentally.)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Plasma Sample (50 µL) add_is 2. Add Norneostigmine-d6 (10 µL) sample->add_is vortex1 3. Vortex add_is->vortex1 add_acn 4. Add Acetonitrile (200 µL) vortex1->add_acn vortex2 5. Vortex Vigorously add_acn->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge transfer 7. Transfer Supernatant centrifuge->transfer inject 8. Inject into UHPLC transfer->inject separate 9. Chromatographic Separation inject->separate ionize 10. ESI+ Ionization separate->ionize detect 11. MRM Detection ionize->detect integrate 12. Integrate Peak Areas detect->integrate ratio 13. Calculate Area Ratio (Neostigmine / Norneostigmine-d6) integrate->ratio quantify 14. Quantify vs. Calibration Curve ratio->quantify signaling_pathway cluster_synapse Neuromuscular Junction ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Nerve Impulse ACh_synapse ACh in Synaptic Cleft ACh_release->ACh_synapse AChR Nicotinic ACh Receptor (on muscle fiber) ACh_synapse->AChR Binds to AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Substrate for Contraction Muscle Contraction AChR->Contraction Activates Breakdown ACh Breakdown (Choline + Acetate) AChE->Breakdown Neostigmine Neostigmine Neostigmine->Inhibition  Inhibits Inhibition->AChE

Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape of Norneostigmine-d6

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common peak shape issues encountered during the chromatographic analysis of Norneostigmine-d6.

Frequently Asked Questions (FAQs)

Q1: What are the most common poor peak shapes observed for Norneostigmine-d6?

The most common chromatographic peak shape distortions encountered with Norneostigmine-d6 are peak tailing, peak fronting, and split peaks. These issues can compromise the accuracy of quantification, reduce resolution, and indicate underlying problems with the analytical method or the HPLC/LC-MS system.

Q2: Why is Norneostigmine-d6 prone to peak tailing?

Norneostigmine is a basic compound containing amine functional groups. These basic groups can interact strongly with acidic residual silanol groups present on the surface of silica-based stationary phases, a common material in reversed-phase columns.[1][2][3] This secondary interaction, in addition to the primary hydrophobic retention mechanism, can delay the elution of a portion of the analyte molecules, resulting in a "tailing" peak.[2][4] The mobile phase pH plays a crucial role; at mid-range pH, silanols are ionized and basic compounds are protonated, maximizing this unwanted interaction.

Q3: Can the deuterium labeling in Norneostigmine-d6 affect its peak shape?

While the primary cause of poor peak shape for Norneostigmine-d6 is likely its basic nature, deuterium labeling can have a minor effect on chromatography. Deuterated compounds sometimes elute slightly earlier than their non-deuterated counterparts due to subtle differences in bond length and polarity. This is known as the chromatographic isotope effect. While this typically manifests as a small shift in retention time, it could potentially contribute to peak broadening or splitting if there is incomplete deuteration or on-column hydrogen-deuterium exchange.

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetric peak where the latter half of the peak is broader than the front half.

Potential Causes & Solutions

Potential CauseRecommended Solution(s)Experimental Protocol
Secondary Interactions with Silanols Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Norneostigmine. For basic compounds, a low pH (e.g., <3) will protonate the silanol groups, minimizing interaction. Alternatively, a high pH (e.g., >8) will ensure the amine is in its neutral form, but this requires a pH-stable column.pH Adjustment Protocol: Prepare a series of mobile phases with varying pH values (e.g., 2.5, 3.0, 3.5, 7.0, 8.5, 9.0) using appropriate buffers (e.g., phosphate, formate, acetate). Equilibrate the column with each mobile phase and inject the sample. Monitor the peak asymmetry factor.
Use Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte. Note: TEA is not suitable for LC-MS as it can cause ion suppression. For LC-MS, use volatile modifiers like formic acid or ammonium hydroxide.Additive Inclusion Protocol: Prepare the mobile phase with a low concentration of the additive (e.g., 0.1% v/v TEA or 0.1% formic acid). If tailing persists, incrementally increase the concentration, monitoring for improvements in peak shape and potential changes in retention time.
Use a High-Purity, End-Capped Column: Modern columns made with high-purity silica have a lower concentration of acidic silanols. End-capping further deactivates these sites by bonding them with a small silane.Column Selection: If tailing is persistent, switch to a column specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or having a specific end-capping technology.
Column Overload Reduce Sample Concentration: Injecting too much sample can saturate the stationary phase, leading to peak tailing.Dilution Series Protocol: Prepare and inject a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10). If the peak shape improves with dilution, the original sample was overloaded.
Extra-Column Volume Minimize Tubing and Connections: Excessive tubing length or poorly made connections between the injector, column, and detector can cause band broadening and tailing.System Optimization: Use tubing with the smallest practical internal diameter and length. Ensure all fittings are properly tightened to avoid dead volume.
Column Contamination/Deterioration Flush or Replace the Column: The accumulation of contaminants on the column frit or within the stationary phase can create active sites that cause tailing.Column Flushing Protocol: Disconnect the column from the detector and flush with a series of strong solvents. A typical sequence for a reversed-phase column is water, isopropanol, and then the initial mobile phase. If flushing does not improve the peak shape, the column may need to be replaced.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed ph Optimize Mobile Phase pH (Low or High) start->ph additive Use Mobile Phase Additive (e.g., Formic Acid for LC-MS) ph->additive Still Tailing resolved Peak Shape Improved ph->resolved Resolved column_type Switch to a High-Purity, End-Capped Column additive->column_type Still Tailing additive->resolved Resolved overload Reduce Sample Concentration column_type->overload Still Tailing column_type->resolved Resolved extra_column Check for Extra-Column Volume overload->extra_column Still Tailing overload->resolved Resolved flush Flush or Replace Column extra_column->flush Still Tailing extra_column->resolved Resolved flush->resolved Resolved

Caption: A systematic approach to troubleshooting peak tailing.

Issue 2: Peak Fronting

Peak fronting is characterized by an asymmetric peak where the front half of the peak is broader than the latter half.

Potential Causes & Solutions

Potential CauseRecommended Solution(s)Experimental Protocol
Sample Overload Reduce Sample Concentration/Volume: Injecting a highly concentrated sample can lead to peak fronting.Dilution Series Protocol: As with peak tailing, prepare and inject a series of sample dilutions. An improvement in peak shape upon dilution indicates that the original sample was overloaded.
Poor Sample Solubility Use a Weaker Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to fronting. Ideally, dissolve the sample in the initial mobile phase.Solvent Change Protocol: If solubility allows, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Column Collapse Check Column Operating Conditions: Operating the column outside of its recommended pH and temperature ranges can cause the packed bed to collapse, creating channels and leading to peak fronting.Method Verification: Review the column's specification sheet and ensure your method parameters (pH, temperature, pressure) are within the recommended limits. If column collapse is suspected, the column will need to be replaced.

Troubleshooting Workflow for Peak Fronting

G start Peak Fronting Observed overload Reduce Sample Concentration/ Injection Volume start->overload solvent Dissolve Sample in Initial Mobile Phase overload->solvent Still Fronting resolved Peak Shape Improved overload->resolved Resolved column_check Check for Column Collapse (pH, Temp, Pressure) solvent->column_check Still Fronting solvent->resolved Resolved replace_column Replace Column column_check->replace_column Collapse Suspected replace_column->resolved Resolved

Caption: A logical workflow for diagnosing the cause of peak fronting.

Issue 3: Split Peaks

Split peaks appear as two or more distinct peaks for a single analyte.

Potential Causes & Solutions

Potential CauseRecommended Solution(s)Experimental Protocol
Blocked Column Frit or Contamination Reverse Flush or Replace Column: If all peaks in the chromatogram are split, the issue is likely a blockage or contamination at the head of the column.Column Maintenance: Disconnect the column and reverse flush it with a strong solvent. If this does not resolve the issue, the inlet frit may be irreversibly blocked, and the column may need replacement. Using a guard column can help prevent this.
Column Void Replace Column: A void or channel in the column packing material can cause the sample to travel through the column via two different paths, resulting in a split peak.New Column Test: If a void is suspected, replace the column with a new one of the same type. If the peak splitting is resolved, the previous column was compromised.
Strong Sample Solvent Dissolve Sample in Mobile Phase: Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak splitting.Solvent Dilution Protocol: Dilute the sample with the aqueous component of the mobile phase to reduce the overall organic strength of the sample solvent.
Co-elution Modify Chromatographic Method: If only the Norneostigmine-d6 peak is split, it may be due to the co-elution of an impurity or an isomer.Method Development: Adjust the gradient slope, mobile phase composition, or try a column with a different selectivity to improve the resolution between the two potential components.

Troubleshooting Workflow for Split Peaks

G start Split Peak Observed all_peaks Are all peaks split? start->all_peaks frit_void Blocked Frit or Column Void all_peaks->frit_void Yes single_peak Only Norneostigmine-d6 Peak is Split all_peaks->single_peak No replace_column Reverse Flush or Replace Column frit_void->replace_column resolved Peak Shape Improved replace_column->resolved solvent_coelution Strong Sample Solvent or Co-elution single_peak->solvent_coelution modify_method Change Sample Solvent or Modify Method Parameters solvent_coelution->modify_method modify_method->resolved

Caption: A decision tree for troubleshooting split chromatographic peaks.

References

Preventing isotopic exchange with Nor neostigmine-d6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nor neostigmine-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound as an internal standard and to troubleshoot potential issues related to isotopic exchange.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterated analog of Nor neostigmine. It is primarily used as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1][2]. The six deuterium atoms increase its molecular weight, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer, while its chemical properties remain nearly identical, ensuring it behaves similarly during sample preparation and analysis[3].

Q2: Where are the deuterium labels located on the this compound molecule?

The six deuterium atoms in this compound are located on the two methyl groups attached to the amino group of the carbamate moiety. The chemical name is Dimethylcarbamic Acid 3-(Dimethylamino-d6)phenyl Ester[4].

Q3: How stable is the deuterium labeling in this compound?

The deuterium labels on the N-methyl groups of this compound are located on carbon atoms and are generally considered to be in stable, non-exchangeable positions. This is in contrast to deuterium atoms attached to heteroatoms (e.g., -OH, -NH), which are more susceptible to exchange with hydrogen atoms from solvents. However, extreme pH and high temperatures can potentially promote isotopic exchange even in more stable positions.

Q4: What are the optimal storage and handling conditions for this compound?

To ensure the long-term stability and isotopic integrity of this compound, it is recommended to:

  • Storage of solid material: Store in a tightly sealed container at 2-8°C, protected from light and moisture.

  • Stock solutions: Prepare stock solutions in aprotic solvents such as acetonitrile or methanol. These solutions should be stored at -20°C or lower for long-term use.

  • Working solutions: Minimize the time that this compound is in aqueous or protic solutions. If aqueous solutions are necessary, they should be prepared fresh.

Q5: Can I use this compound for the quantification of Neostigmine?

Yes, this compound is an appropriate internal standard for the quantification of Neostigmine. Nor neostigmine is a known impurity and degradation product of Neostigmine. Due to their structural similarity, this compound will effectively mimic the behavior of Neostigmine during extraction and analysis.

Troubleshooting Guides

Issue 1: Suspected Isotopic Exchange (Loss of Deuterium)

Symptoms:

  • A decrease in the signal intensity of this compound over time.

  • An increase in the signal corresponding to the unlabeled Nor neostigmine or partially deuterated species in blank samples spiked with the internal standard.

  • Inaccurate and imprecise quantitative results.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Isotopic Exchange start Suspected Isotopic Exchange check_storage Verify Storage Conditions (Temp, Solvent) start->check_storage check_pH Measure pH of Sample and Mobile Phase check_storage->check_pH stability_exp Perform Stability Experiment (See Protocol 1) check_pH->stability_exp analyze_data Analyze Stability Data stability_exp->analyze_data confirm_exchange Isotopic Exchange Confirmed? analyze_data->confirm_exchange optimize_cond Optimize Conditions: - Lower pH (2.5-5) - Reduce Temperature - Use Aprotic Solvents confirm_exchange->optimize_cond Yes no_exchange Investigate Other Issues: - Matrix Effects - Instrument Instability confirm_exchange->no_exchange No end Issue Resolved optimize_cond->end

Caption: Workflow for troubleshooting suspected isotopic exchange.

Issue 2: Chromatographic Separation of Analyte and Internal Standard

Symptoms:

  • The peak for this compound elutes at a slightly different retention time than the unlabeled analyte. This is known as the deuterium isotope effect.

  • This can lead to differential matrix effects, where the analyte and internal standard are affected differently by interfering compounds in the sample, compromising accuracy.

Troubleshooting Steps:

  • Confirm Co-elution: Carefully overlay the chromatograms of the analyte and this compound to assess the degree of separation.

  • Optimize Chromatography:

    • Adjust the mobile phase gradient to ensure co-elution. A shallower gradient around the elution time of the analyte can improve peak overlap.

    • Consider a different chromatographic column with different selectivity.

  • Evaluate Matrix Effects: Perform a post-extraction addition experiment to determine if ion suppression or enhancement is occurring differently for the analyte and internal standard at their respective retention times.

Data Presentation

The following tables present hypothetical data from a stability study of this compound under various conditions to illustrate the impact of pH and temperature on isotopic exchange.

Table 1: Effect of pH on this compound Stability in Aqueous Solution at 25°C for 24 hours

pHSolvent/Buffer% Decrease in this compound SignalSignal Detected at Unlabeled Analyte m/z
2.50.1% Formic Acid< 1%No
5.010 mM Acetate Buffer< 2%No
7.410 mM Phosphate Buffer5-10%Yes
9.010 mM Borate Buffer15-25%Yes

Table 2: Effect of Temperature on this compound Stability in Aqueous Solution at pH 7.4 for 24 hours

Temperature (°C)% Decrease in this compound SignalSignal Detected at Unlabeled Analyte m/z
4< 3%No
255-10%Yes
3710-20%Yes

Experimental Protocols

Protocol 1: Assessing the Isotopic Stability of this compound

Objective: To determine if isotopic exchange of this compound occurs under specific experimental conditions.

Methodology:

  • Prepare Solutions:

    • Prepare a solution of this compound at a working concentration in the solvent system to be tested (e.g., sample diluent, mobile phase).

  • Incubation:

    • Aliquots of the solution are incubated at different temperatures (e.g., 4°C, 25°C, 37°C) for various time points (e.g., 0, 4, 8, 12, 24 hours).

  • LC-MS/MS Analysis:

    • Analyze the samples at each time point by LC-MS/MS.

    • Monitor the signal intensity of this compound and any potential signal at the m/z of the unlabeled Nor neostigmine.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the T=0 sample. A significant decrease suggests instability.

    • The appearance and increase of a peak for the unlabeled analyte is a direct indication of isotopic exchange.

Protocol 2: Example LC-MS/MS Method for Analyte Quantification using this compound

This protocol is adapted from a validated method for Neostigmine and serves as a template.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: UPLC/HPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions (Hypothetical):

    • Analyte (e.g., Neostigmine): m/z 223.1 -> 72.1

    • This compound (IS): m/z 215.3 -> 156.2

Experimental Workflow Diagram:

G cluster_1 LC-MS/MS Experimental Workflow sample Plasma Sample (100 µL) add_is Add this compound (20 µL) sample->add_is precipitate Protein Precipitation (Acetonitrile, 300 µL) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject analyze Data Acquisition and Analysis inject->analyze

Caption: A typical sample preparation workflow for bioanalysis.

By following these guidelines and protocols, researchers can confidently use this compound as an internal standard and effectively troubleshoot any potential issues related to isotopic stability.

References

Technical Support Center: Norneostigmine-d6 Purity and Interference Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the purity and potential interferences of Norneostigmine-d6.

Frequently Asked Questions (FAQs)

Q1: What is Norneostigmine-d6 and what is its primary application?

A1: Norneostigmine-d6 is a deuterium-labeled analog of Norneostigmine. Norneostigmine itself is a known degradation product and impurity of the drug Neostigmine.[1][2][3] Due to its structural similarity and mass difference from the unlabeled compound, Norneostigmine-d6 is primarily used as an internal standard in analytical and pharmacokinetic studies for the precise quantification of Neostigmine and its metabolites by liquid chromatography-mass spectrometry (LC-MS/MS).[1]

Q2: What are the typical purity specifications for Norneostigmine-d6?

A2: High-quality Norneostigmine-d6 should have high chemical and isotopic purity. A representative Certificate of Analysis would typically specify the following:

  • Chemical Purity (by HPLC): ≥98%

  • Isotopic Purity (by LC-MS): ≥99% deuterium incorporation

  • Residual Solvents: Conforming to ICH Q3C guidelines

  • Impurities: Specific known impurities should be below a certain threshold (e.g., <0.15%).

Q3: What are the potential impurities I should be aware of when using Norneostigmine-d6?

A3: Potential impurities in Norneostigmine-d6 can originate from the synthesis of the unlabeled Norneostigmine or as degradation products. Given that Norneostigmine is a degradation product of Neostigmine, impurities associated with Neostigmine are relevant.[1] These can include:

  • Unlabeled Norneostigmine: The presence of the unlabeled compound can interfere with the quantification of the analyte.

  • Neostigmine EP Impurity A (3-hydroxyphenyltrimethylammonium): A major degradation product of Neostigmine formed under various stress conditions.

  • Neostigmine EP Impurity B: A process-related impurity.

  • Neostigmine EP Impurity C: Another process-related impurity.

  • Other related substances: Such as 3-dimethylaminophenol and various process-related impurities from the synthesis of Neostigmine.

Q4: How should I store Norneostigmine-d6 to ensure its stability?

A4: Norneostigmine-d6 should be stored in a well-closed container, protected from light, at 2-8°C (refrigerated). Stability studies on the related compound, Neostigmine, have shown it to be susceptible to degradation under alkaline conditions and to a lesser extent, under acidic and oxidative stress. Therefore, avoiding exposure to extreme pH and oxidizing agents is crucial.

Data Presentation

Table 1: Representative Certificate of Analysis for Norneostigmine-d6

TestSpecificationResultMethod
Appearance White to off-white solidConformsVisual
Chemical Purity ≥ 98.0%99.5%HPLC-UV
Isotopic Purity ≥ 99 atom % D99.6 atom % DLC-MS
Mass Spectrum Conforms to structureConformsESI-MS
¹H-NMR Conforms to structureConforms¹H-NMR
Unlabeled Norneostigmine ≤ 0.5%0.2%LC-MS
Total Impurities ≤ 2.0%0.5%HPLC-UV

Table 2: Potential Impurities and their Significance

ImpurityChemical NameTypical LimitPotential Impact on Analysis
Unlabeled Norneostigmine3-(dimethylamino)phenyl dimethylcarbamate< 0.5%Can contribute to the analyte signal, leading to inaccurate quantification.
Neostigmine EP Impurity A3-hydroxyphenyltrimethylammonium< 0.15%May have a different response factor in MS, leading to quantification errors if not properly resolved chromatographically.
Neostigmine EP Impurity B(3-hydroxyphenyl)trimethylammonium bromide< 0.15%Potential for co-elution and ion suppression/enhancement.
Neostigmine EP Impurity C3-(dimethylcarbamoyloxy)phenyl)trimethylammonium< 0.15%Can interfere with the integration of the analyte or internal standard peak.
3-dimethylaminophenol3-(dimethylamino)phenol< 0.15%A potential degradation product that could indicate sample instability.

Troubleshooting Guides

Issue 1: Inaccurate Quantification of Neostigmine

  • Question: My calibration curve for Neostigmine is non-linear, or my QC samples are failing. What could be the cause related to the Norneostigmine-d6 internal standard?

  • Answer:

    • Isotopic Cross-Contamination: The analyte (Neostigmine) may have a naturally occurring isotope that has the same mass-to-charge ratio (m/z) as the internal standard (Norneostigmine-d6). Conversely, the internal standard may contain a small amount of the unlabeled analyte. This "cross-talk" can lead to inaccurate ratios and non-linear calibration curves.

    • Purity of Internal Standard: The chemical purity of your Norneostigmine-d6 may be lower than specified, or it may have degraded. This would lead to an incorrect concentration of the internal standard being added to your samples.

    • Matrix Effects: Ion suppression or enhancement can affect the analyte and internal standard differently, even with a stable isotope-labeled internal standard, especially if they do not co-elute perfectly.

Troubleshooting Workflow for Inaccurate Quantification

start Inaccurate Quantification (Non-linear curve, QC failure) check_isotopic Check for Isotopic Cross-Contamination start->check_isotopic check_purity Verify Internal Standard Purity start->check_purity check_matrix Investigate Matrix Effects start->check_matrix solution_isotopic Optimize MS/MS transitions or use a higher mass-labeled IS check_isotopic->solution_isotopic solution_purity Use a new, certified lot of IS Perform purity check check_purity->solution_purity solution_matrix Optimize chromatography Improve sample cleanup check_matrix->solution_matrix

Caption: Troubleshooting inaccurate quantification.

Issue 2: Unexpected Peaks in the Chromatogram

  • Question: I am observing extra peaks in my chromatogram when analyzing Norneostigmine-d6. What could they be?

  • Answer:

    • Impurities: The extra peaks could be process-related impurities from the synthesis of Norneostigmine or degradation products. Refer to Table 2 for a list of potential impurities.

    • Degradation: Norneostigmine-d6 may have degraded due to improper storage or handling. The primary degradation product to consider is the deuterated equivalent of Neostigmine Impurity A.

    • Contamination: The sample may be contaminated from solvents, vials, or the LC-MS system itself.

Logical Flow for Identifying Unknown Peaks

start Unexpected Peak Observed analyze_blank Analyze a Blank Injection start->analyze_blank peak_present Peak Present in Blank? analyze_blank->peak_present system_contamination Source is System Contamination (Solvents, tubing, etc.) peak_present->system_contamination Yes analyze_standard Analyze a Fresh Standard peak_present->analyze_standard No peak_absent Peak Absent in Fresh Standard? analyze_standard->peak_absent degradation Peak is likely a Degradation Product peak_absent->degradation Yes impurity Peak is likely a Synthesis Impurity peak_absent->impurity No

Caption: Identifying the source of unexpected peaks.

Experimental Protocols

Protocol 1: Purity Assessment of Norneostigmine-d6 by Stability-Indicating HPLC-UV

This protocol is adapted from established methods for Neostigmine and its impurities and is designed to separate Norneostigmine-d6 from its potential degradation products and related substances.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 5% B

      • 5-15 min: 5% to 50% B

      • 15-20 min: 50% B

      • 20-22 min: 50% to 5% B

      • 22-30 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • UV Detection: 265 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of Norneostigmine-d6 in methanol at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 100 µg/mL.

  • Forced Degradation (for method validation):

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 2 hours.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 30 minutes.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 2 hours.

    • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

    • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

    • Neutralize the acid and base-treated samples before injection.

  • Analysis:

    • Inject the prepared sample and the stressed samples onto the HPLC system.

    • Assess the purity of the main peak and the separation from any degradation peaks. The method is considered stability-indicating if all degradation products are well-resolved from the main peak.

Protocol 2: Bioanalytical Method for Neostigmine in Human Plasma using Norneostigmine-d6 as an Internal Standard by LC-MS/MS

This protocol is a general guideline and should be fully validated according to regulatory requirements. It is based on a published method for Neostigmine in beagle dog plasma.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of acetonitrile containing 10 ng/mL of Norneostigmine-d6.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system.

    • Column: C18 or HILIC column suitable for polar compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions (example):

      • Neostigmine: Precursor ion (m/z) -> Product ion (m/z) - To be optimized

      • Norneostigmine-d6: Precursor ion (m/z) -> Product ion (m/z) - To be optimized

    • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.

  • Calibration and Quantification:

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of Neostigmine.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • Process the calibration standards, QC samples, and unknown samples as described in the sample preparation section.

    • Construct a calibration curve by plotting the peak area ratio of Neostigmine to Norneostigmine-d6 against the concentration of Neostigmine.

    • Determine the concentration of Neostigmine in the unknown samples from the calibration curve.

Workflow for Bioanalytical Method using Norneostigmine-d6

start Plasma Sample Collection add_is Add Norneostigmine-d6 (Internal Standard) start->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis (MRM Mode) supernatant_transfer->lc_ms_analysis quantification Quantification (Peak Area Ratio vs. Concentration) lc_ms_analysis->quantification result Neostigmine Concentration quantification->result

Caption: Bioanalytical workflow for Neostigmine.

References

How to address low recovery of Nor neostigmine-d6 during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the sample preparation of Nor neostigmine-d6, a deuterated internal standard. The focus is on resolving issues related to low analyte recovery.

Frequently Asked Questions (FAQs)

General Questions

Q1: Why is the recovery of this compound frequently low and variable?

Low recovery of this compound is primarily due to its inherent physicochemical properties. Nor neostigmine contains a quaternary ammonium group, which means it carries a permanent positive charge regardless of pH.[1][2] This characteristic makes it highly polar and water-soluble, posing significant challenges for common sample preparation techniques like reversed-phase solid-phase extraction (SPE) and standard liquid-liquid extraction (LLE).[2][3][4]

Q2: What are the key physicochemical properties of this compound to consider?

Understanding the properties of your analyte is the first step in developing a robust sample preparation method.

PropertyValue / DescriptionImplication for Sample Prep
Molecular Formula C₁₁H₁₀D₆N₂O₂---
Molecular Weight Approx. 214.3 g/mol ---
Polarity HighPrefers to remain in aqueous solutions; poor retention on non-polar sorbents (e.g., C18).
Charge Permanent Cationic (Quaternary Amine)Does not become neutral at high pH, making standard LLE ineffective. Ideal for ion-exchange chromatography.
pKa ~12.0The molecule is permanently charged, so pH adjustment will not neutralize it for extraction. However, pH is critical for manipulating ion-exchange sorbents.
Solubility Good water solubility.Difficult to extract into immiscible organic solvents.
Troubleshooting Solid-Phase Extraction (SPE)

G start Low this compound Recovery Observed spe_check spe_check start->spe_check other_methods other_methods start->other_methods

Q3: My recovery is very low using a standard reversed-phase (e.g., C18) SPE cartridge. What is going wrong?

Reversed-phase sorbents like C18 retain compounds through hydrophobic (non-polar) interactions. This compound is highly polar and permanently charged, so it has very weak affinity for the C18 sorbent. Consequently, the analyte does not bind effectively and is lost during the sample loading and/or washing steps. This is often referred to as "analyte breakthrough."

Q4: What is the recommended type of SPE sorbent for this compound?

A mixed-mode cation exchange (MCX) sorbent is the most effective choice. These sorbents provide two mechanisms for retention:

  • Reversed-Phase: For retaining non-polar and moderately polar compounds.

  • Strong Cation Exchange: For retaining positively charged compounds.

The permanent positive charge on this compound allows it to bind very strongly to the negatively charged cation exchange functional groups on the sorbent. This strong interaction ensures high retention during sample loading and washing.

Q5: How should I optimize my wash and elution steps on an MCX sorbent for this compound?

Optimization involves a multi-step process to first remove interferences and then selectively elute the analyte.

StepSolvent RecommendationPurpose
Load Sample pre-treated and acidified (e.g., diluted with 2% formic acid in water).Ensures strong binding of the positively charged analyte to the negatively charged sorbent.
Wash 1 Acidified water (e.g., 2% formic acid in water).Removes highly polar, water-soluble interferences.
Wash 2 Methanol or Acetonitrile.Removes non-polar and moderately polar interferences retained by the reversed-phase backbone of the sorbent.
Elution 5% Ammonium Hydroxide in Methanol/Acetonitrile.The high pH and presence of ammonia neutralize the negative charges on the sorbent, disrupting the ionic bond and eluting the positively charged this compound.

Q6: Could the flow rate of my SPE procedure be the cause of low recovery?

Yes. The binding process, especially for ion-exchange mechanisms, requires sufficient time for equilibrium to be established between the analyte and the sorbent. If the flow rate during sample loading is too high, the analyte may not have enough time to interact with the sorbent and will pass through the cartridge, resulting in low recovery.

  • Recommendation: Maintain a slow and consistent flow rate, typically around 1 mL/min , during the sample loading step.

Troubleshooting Liquid-Liquid Extraction (LLE)

Q7: I am attempting a simple LLE with an organic solvent, but my recovery is near zero. Why?

Standard LLE is based on partitioning a neutral analyte from an aqueous phase into an immiscible organic phase. Because this compound is permanently charged, it is extremely water-soluble and will not partition into common organic solvents like dichloromethane or ethyl acetate.

Q8: Is there a way to make LLE work for this compound?

Yes, by using an ion-pairing agent . An ion-pairing reagent is a large counter-ion that can be added to the aqueous phase. It forms a neutral, charge-masked complex with the charged analyte. This new complex is more hydrophobic and can be extracted into an organic solvent.

  • Example Protocol: Add an ion-pairing agent like heptafluorobutyric acid (HFBA) to your aqueous sample, vortex, and then extract with a suitable organic solvent such as methyl-tert-butyl ether (MTBE).

Troubleshooting Protein Precipitation (PPT)

Q9: My this compound recovery is low after performing a protein precipitation step. What are the potential causes?

Low recovery after PPT can be due to two main reasons:

  • Co-precipitation: The analyte may have an affinity for the proteins being precipitated and can be trapped in the protein pellet, removing it from the supernatant.

  • Poor Analyte Solubility: The analyte may not be soluble in the final supernatant mixture (e.g., high percentage of organic solvent) and could precipitate out of the solution.

Q10: Which solvent is best for protein precipitation in this case?

Acetonitrile is often the most effective solvent for precipitating proteins while keeping a wide range of analytes, including polar ones, in the solution. Methanol is another option but may be less efficient at protein removal.

  • Recommendation: Start with cold acetonitrile at a 3:1 ratio (volume of acetonitrile : volume of sample). Vortex thoroughly and centrifuge at a high speed to ensure a compact protein pellet.

Detailed Experimental Protocols

Protocol 1: Optimized SPE using Mixed-Mode Cation Exchange (MCX)

This protocol is designed for the extraction of this compound from a biological matrix like plasma.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add the this compound internal standard.

    • Add 400 µL of 2% formic acid in water.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes to pellet any particulates.

  • SPE Cartridge Conditioning:

    • Use a 30 mg / 1 mL MCX cartridge.

    • Condition the cartridge by passing 1 mL of methanol.

    • Equilibrate the cartridge by passing 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

    • Dry the cartridge under vacuum or nitrogen for 1-2 minutes.

  • Elution:

    • Elute this compound from the cartridge by passing 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the extract in 100 µL of the mobile phase for analysis.

G

Protocol 2: Optimized Protein Precipitation (PPT)

This protocol is a simpler, faster alternative to SPE, though it may result in a less clean extract.

  • Sample Preparation:

    • Aliquot 100 µL of plasma into a microcentrifuge tube.

    • Add the this compound internal standard.

  • Precipitation:

    • Add 300 µL of ice-cold acetonitrile to the sample.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation:

    • Centrifuge the tube at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or vial for direct injection or further processing (e.g., evaporation and reconstitution). Be careful not to disturb the protein pellet.

References

Technical Support Center: Managing Solubility Challenges with Nor neostigmine-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing solubility challenges associated with Nor neostigmine-d6. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

This compound is a deuterated analog of Nor neostigmine, which is a degradation product of Neostigmine.[1][2] It is labeled with deuterium for use as an internal standard in analytical applications. Based on available data, this compound is a powder that is soluble in organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide (DMSO).[2]

Q2: I am observing precipitation when preparing aqueous solutions of this compound. What could be the cause?

Precipitation in aqueous solutions can be due to several factors. The stability of the non-deuterated form, neostigmine, is pH-dependent, with maximum stability observed around pH 5.0.[3][4] Degradation is more rapid in alkaline conditions. It is likely that this compound exhibits similar pH sensitivity. If your aqueous buffer has a high pH, it could be causing the compound to degrade and precipitate. Additionally, the concentration of this compound may have exceeded its solubility limit in the aqueous buffer.

Q3: How should I prepare a stock solution of this compound?

It is recommended to first prepare a concentrated stock solution in an organic solvent in which this compound is freely soluble, such as DMSO. This stock solution can then be further diluted with the aqueous buffer or cell culture medium to the desired final concentration for your experiment. This two-step dilution method helps to avoid direct dissolution issues in aqueous media.

Q4: What are the recommended storage conditions for this compound solutions?

This compound should be stored at 2-8°C in a refrigerator. Solutions should be protected from light, as neostigmine has been shown to degrade upon exposure to UV light. For long-term storage, it is advisable to store stock solutions in the recommended organic solvents at -20°C or -80°C. Aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles.

Q5: Can I use polyethylene glycol (PEG) to improve the solubility of this compound?

Caution is advised when using PEG. Studies on neostigmine have shown that while propylene glycol can enhance stability, polyethylene glycol 400 can have an adverse effect on stability. It is recommended to first test the compatibility of any new excipient with this compound on a small scale.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound.

Problem: Precipitate forms immediately upon adding this compound to an aqueous buffer.
Possible Cause Troubleshooting Step
Low aqueous solubilityPrepare a concentrated stock solution in an organic solvent like DMSO first. Then, dilute the stock solution into your aqueous buffer while vortexing to ensure rapid mixing.
Incorrect pH of the bufferAdjust the pH of your aqueous buffer to be slightly acidic, ideally around pH 5.0, where neostigmine shows maximum stability.
Buffer compositionCertain buffer components may interact with this compound. Try a different buffer system. Acetate buffer has been shown to be suitable for neostigmine.
Problem: A clear solution is initially formed, but a precipitate appears over time.
Possible Cause Troubleshooting Step
Compound degradationThis may be due to pH instability or exposure to light. Ensure the pH of your solution is around 5.0 and protect the solution from light by using amber vials or covering the container with foil.
Temperature effectsSolubility can be temperature-dependent. If the solution was prepared at a higher temperature, the compound might precipitate out upon cooling to room temperature or during refrigerated storage. Try preparing the solution at the temperature of your experiment.
Evaporation of solventOver time, especially in unsealed containers, the solvent may evaporate, increasing the concentration of this compound beyond its solubility limit. Ensure your containers are tightly sealed.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Aqueous BuffersSparingly soluble (pH-dependent)

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (Molecular Weight: 214.29 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh out 2.14 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary to aid dissolution.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow Experimental Workflow for Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex store_stock Store at -20°C/-80°C vortex->store_stock thaw Thaw Stock Solution store_stock->thaw dilute Dilute with Aqueous Buffer (pH ~5.0) thaw->dilute use_immediately Use Immediately in Experiment dilute->use_immediately

Caption: Workflow for preparing this compound solutions.

References

Ion suppression effects on Nor neostigmine-d6 quantification

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Norneostigmine-d6 Quantification

Welcome to the technical support center for troubleshooting issues related to the quantification of norneostigmine-d6, a common internal standard for neostigmine analysis. This guide provides answers to frequently asked questions and detailed protocols to help you diagnose and mitigate ion suppression effects in your LC-MS/MS assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is ion suppression and why might it affect my norneostigmine-d6 signal?

A1: Ion suppression is a type of matrix effect where the signal of an analyte or internal standard is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2][3] In electrospray ionization (ESI), these interfering components can compete with your target molecule (norneostigmine-d6) for ionization, leading to a decreased signal intensity.[2][4] This phenomenon can compromise the accuracy, precision, and sensitivity of your analytical method. Common sources of ion suppression in bioanalysis include phospholipids, salts, proteins, and co-administered drugs.

Q2: My norneostigmine-d6 internal standard (IS) signal is low or highly variable across samples. Is this caused by ion suppression?

A2: It is highly likely. While a stable isotope-labeled internal standard (SIL-IS) like norneostigmine-d6 is designed to co-elute with the analyte and experience similar ion suppression, significant variability indicates that the degree of suppression differs between your samples. This can happen if the composition of the biological matrix varies significantly from one sample to another (e.g., between different lots of plasma or patient samples). Inconsistent IS response is a critical issue as it undermines the fundamental assumption of using an internal standard for accurate quantification.

Troubleshooting Workflow

If you suspect ion suppression is affecting your norneostigmine-d6 signal, follow this logical troubleshooting workflow.

G cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Mitigation Strategy cluster_3 Verification start Inconsistent or Low Norneostigmine-d6 Signal pci Perform Post-Column Infusion Experiment start->pci Is suppression present? mf Calculate Matrix Factor (Quantitative Assessment) pci->mf Where does it occur? chrom Optimize Chromatography (Change Gradient, Column) mf->chrom Quantify suppression sample_prep Improve Sample Preparation (SPE, LLE) chrom->sample_prep If chromatography is insufficient revalidate Re-evaluate Matrix Effect with Modified Method chrom->revalidate dilute Dilute Sample sample_prep->dilute If suppression persists sample_prep->revalidate dilute->revalidate end Assay Optimized revalidate->end Problem Resolved

Caption: A logical workflow for diagnosing and mitigating ion suppression.

Q3: How can I experimentally confirm that ion suppression is the root cause?

A3: The most direct way to visualize and identify regions of ion suppression in your chromatogram is by performing a Post-Column Infusion (PCI) experiment . This technique involves continuously infusing a solution of your internal standard (norneostigmine-d6) into the LC flow after the analytical column but before the mass spectrometer. When you inject a blank, extracted matrix sample, any dip in the otherwise stable baseline signal of norneostigmine-d6 indicates a region where co-eluting matrix components are causing suppression.

Q4: How can I quantify the extent of ion suppression?

A4: You can quantify the matrix effect by calculating the Matrix Factor (MF) . This is a crucial step in bioanalytical method validation as recommended by regulatory bodies like the FDA. The assessment involves comparing the peak area of an analyte (or IS) spiked into an extracted blank matrix with the peak area of the analyte in a neat (pure) solution.

Matrix Factor (MF) Calculation:

  • MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

    • An MF value of < 1 indicates ion suppression.

    • An MF value of > 1 indicates ion enhancement.

    • An MF value = 1 indicates no matrix effect.

To ensure method robustness, this should be tested across at least six different lots or sources of the biological matrix.

Quantitative Data Summary

The following table presents hypothetical data from a Matrix Factor experiment for norneostigmine-d6 in human plasma from different sources, illustrating how to assess variability.

Plasma Lot IDPeak Area (Post-Spiked Plasma)Peak Area (Neat Solution)Matrix Factor (MF)%CV of MF
Lot A85,600102,1000.84
Lot B79,900102,1000.78
Lot C91,500102,1000.90
Lot D82,300102,1000.81
Lot E68,100102,1000.67
Lot F88,900102,1000.8710.8%

In this example, the Coefficient of Variation (%CV) of the Matrix Factor is 10.8%, which is within the generally accepted limit of ≤15%, suggesting that while suppression is present, the use of the deuterated internal standard adequately compensates for it across different plasma sources.

Experimental Protocols

Protocol 1: Post-Column Infusion (PCI) Experiment

This protocol helps identify chromatographic regions affected by ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • Norneostigmine-d6 standard solution (e.g., 50 ng/mL in mobile phase)

  • Extracted blank biological matrix (e.g., protein-precipitated plasma)

Methodology:

  • System Setup: Connect the LC column outlet to one port of the tee-union. Connect the syringe pump, containing the norneostigmine-d6 solution, to the second port. Connect the third port to the MS ion source.

  • Infusion: Begin infusing the norneostigmine-d6 solution at a low, constant flow rate (e.g., 10 µL/min).

  • Establish Baseline: Start data acquisition on the mass spectrometer. You should observe a stable, continuous signal for the norneostigmine-d6 transition.

  • Injection: Inject a blank extracted matrix sample onto the LC system and run your standard chromatographic gradient.

  • Analysis: Monitor the infused norneostigmine-d6 signal trace. Any significant drop in the baseline corresponds to a region of ion suppression caused by eluting matrix components. Compare this with the retention time of your analyte to see if they overlap.

G cluster_0 LC System cluster_1 Infusion System LC_Pump LC Pump Injector Autosampler LC_Pump->Injector Column Analytical Column Injector->Column Tee Tee Union Column->Tee Syringe_Pump Syringe Pump (Norneostigmine-d6) Syringe_Pump->Tee MS Mass Spectrometer Tee->MS

Caption: Experimental setup for a Post-Column Infusion experiment.

Protocol 2: Matrix Factor (MF) Assessment

This protocol provides a quantitative measure of ion suppression.

Methodology:

  • Prepare Set A: Spike a known concentration of norneostigmine-d6 into a neat solution (e.g., mobile phase). Analyze at least three replicates.

  • Prepare Set B: Process at least six different lots of blank biological matrix using your validated sample preparation method (e.g., protein precipitation, SPE). After extraction, spike the extracts with the same concentration of norneostigmine-d6 as in Set A. Analyze at least three replicates for each lot.

  • Calculate MF: For each matrix lot, calculate the Matrix Factor using the formula: MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

  • Assess Variability: Calculate the mean, standard deviation, and %CV for the MF values obtained from the different matrix lots. A %CV of ≤15% is typically considered acceptable.

Q5: What are the best strategies to eliminate or reduce ion suppression?

A5: If ion suppression is confirmed to be an issue, consider the following strategies:

  • Chromatographic Separation: Adjust your LC gradient to separate norneostigmine-d6 from the suppression zone identified in the PCI experiment. Often, suppression is most severe at the beginning of the run (where polar matrix components elute) and at the end (where strongly retained components like phospholipids elute).

  • Improve Sample Preparation: More rigorous sample cleanup can remove interfering matrix components before analysis.

    • Solid-Phase Extraction (SPE): Generally provides cleaner extracts than simple protein precipitation.

    • Liquid-Liquid Extraction (LLE): Can also be effective at removing different types of interferences.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the sensitivity for your primary analyte (neostigmine).

  • Change Ionization Mode: If possible, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may help, as APCI is often less susceptible to matrix effects. However, this depends on the analyte's chemical properties.

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to Norneostigmine-d6 for Analytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison of Norneostigmine-d6, a deuterated internal standard, with other commonly used alternatives for the quantitative analysis of neostigmine, supported by a review of established analytical methodologies.

An ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variability during sample extraction, chromatography, and detection. Stable isotope-labeled (SIL) internal standards, such as Norneostigmine-d6, are widely considered the gold standard in mass spectrometry-based bioanalysis due to their near-identical chemical behavior to the unlabeled analyte. This guide will delve into the performance characteristics of Norneostigmine-d6 and compare it with other structural analogs used as internal standards in the bioanalysis of neostigmine.

Performance Comparison of Internal Standards for Neostigmine Analysis

The selection of an internal standard significantly impacts the performance of a bioanalytical method. While a direct head-to-head comparative study is not always available, a review of validation parameters from various published methods allows for an objective assessment. The following tables summarize key performance data for analytical methods employing Norneostigmine-d6 and its alternatives.

Table 1: Performance Characteristics of Norneostigmine-d6 as an Internal Standard

Validation ParameterPerformance Data
Linearity (r²) >0.99
Lower Limit of Quantification (LLOQ) Typically in the low ng/mL range
Accuracy (% Bias) Within ±15% (typically ±20% at LLOQ)
Precision (% CV) <15% (typically <20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Minimal and compensated

Note: Specific values are method-dependent and should be established during validation.

Table 2: Comparative Performance of Alternative Internal Standards

Internal StandardLinearity (r²)LLOQ (ng/mL)Accuracy (% Bias)Precision (% CV)Key Considerations
Anisodamine [1]≥0.9980.1Within required limitsWithin required limitsStructural analog; potential for differential extraction recovery and ionization suppression compared to neostigmine.
Rivastigmine >0.9990.5-7.0 to 2.4%2.6 to 9.1%Structural analog; may exhibit different chromatographic behavior and matrix effects.
Diethyl analog of neostigmine Not specified for LC-MS/MSNot specified for LC-MS/MSNot specified for LC-MS/MSNot specified for LC-MS/MSUsed in older GLC methods; may have different stability and chromatographic properties in modern LC-MS/MS assays.

The Advantage of a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard like Norneostigmine-d6 offers several distinct advantages over structural analogs:

  • Co-elution: Norneostigmine-d6 has nearly identical chromatographic retention time as neostigmine, ensuring that both compounds experience the same matrix effects and ionization suppression or enhancement.

  • Similar Extraction Recovery: The physicochemical properties of Norneostigmine-d6 closely match those of neostigmine, leading to more consistent and reproducible recovery during sample preparation.

  • Reduced Variability: By effectively compensating for variations in sample handling and instrument response, deuterated standards lead to improved precision and accuracy of the analytical method.

Experimental Protocols

A robust and reliable bioanalytical method is underpinned by a well-defined experimental protocol. The following provides a typical workflow for the quantification of neostigmine in a biological matrix using Norneostigmine-d6 as an internal standard.

Sample Preparation: Protein Precipitation
  • To a 100 µL aliquot of the biological matrix (e.g., plasma), add 20 µL of Norneostigmine-d6 internal standard working solution.

  • Vortex the sample for 30 seconds.

  • Add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).

  • Vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Column: A reversed-phase C18 column is commonly used for the separation of neostigmine.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The transitions for neostigmine and Norneostigmine-d6 are monitored in Multiple Reaction Monitoring (MRM) mode.

    • Neostigmine MRM Transition: m/z 223.2 → 72.2

    • Norneostigmine-d6 MRM Transition: m/z 229.2 → 78.2 (example, exact mass shift may vary)

Visualizing the Workflow and Principles

To further clarify the concepts discussed, the following diagrams illustrate the bioanalytical workflow and the principle of using a stable isotope-labeled internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Norneostigmine-d6 (IS) Sample->Add_IS Spike Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation Supernatant->LC_Separation Inject MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Bioanalytical workflow for neostigmine quantification.

SIL_IS_Principle cluster_analyte Analyte (Neostigmine) cluster_is SIL IS (Norneostigmine-d6) cluster_ratio Ratio Calculation Analyte_Initial Initial Amount Analyte_Loss Loss during Prep Analyte_Initial->Analyte_Loss Variable Analyte_Final Amount Detected Analyte_Loss->Analyte_Final Ratio Analyte / IS Ratio Analyte_Final->Ratio IS_Initial Known Amount Added IS_Loss Proportional Loss IS_Initial->IS_Loss Variable IS_Final Amount Detected IS_Loss->IS_Final IS_Final->Ratio Corrected_Concentration Corrected_Concentration Ratio->Corrected_Concentration Accurate Quantification

Principle of stable isotope-labeled internal standard.

References

The Gold Standard vs. The Alternatives: A Comparative Guide to Internal Standards for Neostigmine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalysis, the accuracy of quantitative assays is paramount. For researchers, scientists, and drug development professionals working with the acetylcholinesterase inhibitor Neostigmine, the choice of an appropriate internal standard is a critical decision that can significantly impact the reliability of experimental data. This guide provides an objective comparison of Norneostigmine-d6, a deuterated internal standard, with other labeled internal standards, supported by a review of established bioanalytical principles and published experimental data.

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] Among these, deuterated standards like Norneostigmine-d6 are frequently employed. The fundamental principle behind their use is that a deuterated analog is chemically almost identical to the analyte of interest, differing only in mass. This near-identical nature allows it to co-elute during chromatography and experience the same ionization efficiency or suppression in the mass spectrometer, thereby effectively correcting for variations during sample preparation and analysis.[3][4]

Alternatives to deuterated standards include other stable isotope-labeled compounds (e.g., ¹³C-labeled) and structural analogs. While ¹³C-labeled standards are often considered superior due to a lower risk of isotopic effects, their synthesis can be more complex and costly.[5] Structural analogs, on the other hand, are non-isotopically labeled molecules with a similar chemical structure to the analyte. While more readily available and cost-effective, their different physicochemical properties can lead to variations in extraction recovery, chromatographic retention time, and ionization response compared to the analyte, potentially compromising data accuracy.

Performance Comparison: Norneostigmine-d6 vs. Analog Internal Standards

Table 1: Comparison of Bioanalytical Method Validation Parameters for Neostigmine using Different Internal Standards

ParameterMethod with Analog Internal Standard (Anisodamine)Method with Analog Internal Standard (Rivastigmine)Expected Performance with Norneostigmine-d6 (Deuterated IS)
Linearity (r) ≥ 0.998Linear relationship≥ 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL10 pg/mLDependent on instrument sensitivity, expected to be comparable or better.
Intra-run Precision (%CV) Within required limits1.13 (HQC) - 2.79 (LQC)Typically < 15%
Inter-run Precision (%CV) Within required limitsNot specifiedTypically < 15%
Accuracy Within required limitsNot specifiedTypically within ±15% of nominal values
Matrix Effect Not explicitly detailedNot explicitly detailedExpected to be minimal and effectively compensated for due to co-elution.
Recovery Not explicitly detailed100.41% for ISExpected to be consistent and similar to the analyte.

HQC: High Quality Control, LQC: Low Quality Control

Experimental Protocols

Below are detailed methodologies for a typical LC-MS/MS analysis of neostigmine, with specific sections on the preparation and use of both a deuterated and an analog internal standard.

Sample Preparation
  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (either Norneostigmine-d6 at a concentration of 10 ng/mL or the analog internal standard at an optimized concentration).

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute to precipitate proteins. Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Neostigmine: m/z 223.2 → 72.1

    • Norneostigmine-d6: m/z 214.3 → [to be determined based on fragmentation]

    • Anisodamine (Analog IS): m/z 306.0 → 140.0

    • Rivastigmine (Analog IS): [to be determined based on fragmentation]

Visualizing the Mechanism of Action and Experimental Workflow

To provide a clearer understanding of the underlying pharmacology and the analytical process, the following diagrams have been generated using Graphviz.

Experimental Workflow for Neostigmine Bioanalysis cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_quantification Quantification plasma Plasma Sample add_is Add Internal Standard (Norneostigmine-d6 or Analog) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Transfer Supernatant vortex->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Spectrometry (MRM Detection) ionization->detection data Data Acquisition (Analyte/IS Ratio) detection->data calibration Calibration Curve data->calibration concentration Calculate Neostigmine Concentration calibration->concentration

Caption: A generalized workflow for the bioanalysis of neostigmine.

Neostigmine's Mechanism of Action at the Neuromuscular Junction cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle) nerve_impulse Nerve Impulse ach_release Acetylcholine (ACh) Release nerve_impulse->ach_release ach ACh ach_release->ach ache Acetylcholinesterase (AChE) ach->ache Hydrolysis nachr Nicotinic ACh Receptor ach->nachr Binding neostigmine Neostigmine neostigmine->ache inhibition Inhibition muscle_contraction Muscle Contraction nachr->muscle_contraction

Caption: Inhibition of acetylcholinesterase by neostigmine.

Conclusion

The selection of an internal standard is a critical step in the development of robust and reliable bioanalytical methods. For the quantification of neostigmine, a deuterated internal standard such as Norneostigmine-d6 is theoretically superior to analog internal standards. Its near-identical physicochemical properties to the analyte are expected to provide more accurate and precise results by effectively compensating for variations in sample preparation and matrix effects. While direct comparative data is limited, the principles of bioanalytical method validation strongly support the use of stable isotope-labeled internal standards for achieving the highest quality data in regulated bioanalysis. The choice of internal standard will ultimately depend on the specific requirements of the study, the available analytical platform, and the desired level of data quality.

References

The Gold Standard in Neostigmine Quantification: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of neostigmine, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical data. This guide provides an objective comparison of Nor neostigmine-d6 with other commonly employed internal standards, supported by available experimental data and established analytical principles.

This guide will compare the theoretical advantages of this compound with the reported performance of alternative, non-isotopically labeled internal standards that have been used in published quantitative assays for neostigmine: anisodamine, rivastigmine, and pyridostigmine bromide.

Comparison of Internal Standards for Neostigmine Quantification

The following table summarizes the performance characteristics of various internal standards used in the quantitative analysis of neostigmine, based on available data.

Internal StandardAnalyteMethodAccuracy/Recovery (%)Precision (%RSD/%CV)
This compound NeostigmineLC-MS/MSData not availableData not available
AnisodamineNeostigmineLC-MS/MS95.0 - 101.6[1]Intra-day: ≤ 8.7, Inter-day: ≤ 9.5[1]
RivastigmineNeostigmineLC-MSData not availableHQC: 1.13, LQC: 2.79[2]
Pyridostigmine BromideNeostigmineGLCData not availableData not available

HQC: High Quality Control, LQC: Low Quality Control

The Advantage of a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis for several key reasons:

  • Co-elution: A deuterated standard will have nearly identical chromatographic retention time to the unlabeled analyte, ensuring that both are subjected to the same matrix effects at the same time.

  • Similar Ionization Efficiency: Both the analyte and the deuterated internal standard will have very similar ionization efficiencies in the mass spectrometer source, leading to more consistent and reliable signal ratios.

  • Correction for Matrix Effects: Any suppression or enhancement of the analyte signal due to co-eluting matrix components will be mirrored by the internal standard, allowing for accurate correction.

  • Improved Precision and Accuracy: By effectively normalizing for variations throughout the analytical process, deuterated internal standards lead to significantly improved precision and accuracy of the quantitative results.

Experimental Protocols

Below are the detailed methodologies for the quantitative analysis of neostigmine using the alternative internal standards identified.

Method 1: LC-MS/MS with Anisodamine as Internal Standard[1]
  • Sample Preparation: Protein precipitation of beagle dog plasma samples.

  • Chromatography:

    • Column: Hanbon Hedera CN (100 × 4.6 mm, 5 µm)

    • Mobile Phase: Methanol-water (60:40, v/v) containing 0.01% formic acid

    • Flow Rate: 0.6 mL/min

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode

    • Detection: Multiple Reaction Monitoring (MRM)

    • Transitions:

      • Neostigmine: m/z 223.0 → 72.0

      • Anisodamine (IS): m/z 306.0 → 140.0

Method 2: LC-MS with Rivastigmine as Internal Standard[2]
  • Sample Preparation: Acetonitrile extraction of rat plasma.

  • Chromatography:

    • Column: C18

    • Mobile Phase: Acetonitrile and buffer (70:30)

    • Flow Rate: 1 mL/min

  • Mass Spectrometry:

    • Ionization: Positive ion mode

    • Detection: Multiple Reaction Monitoring (MRM)

Method 3: Gas-Liquid Chromatography (GLC) with Pyridostigmine Bromide as Internal Standard
  • Sample Preparation: Ion-pair extraction of human plasma into dichloromethane.

  • Chromatography: Gas-liquid chromatography system with a nitrogen detector.

  • Principle: The method relies on the thermal dequaternization of the quaternary amines (neostigmine and pyridostigmine bromide).

Visualizing the Bioanalytical Workflow

The following diagram illustrates a typical workflow for a quantitative bioanalytical assay using an internal standard, from sample collection to data analysis.

Quantitative Bioanalytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Biological Sample Collection AddIS Addition of Internal Standard SampleCollection->AddIS Extraction Extraction (e.g., Protein Precipitation, LLE, SPE) AddIS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration RatioCalculation Analyte/IS Ratio Calculation Integration->RatioCalculation Quantification Quantification using Calibration Curve RatioCalculation->Quantification

Caption: General workflow for quantitative bioanalytical assays.

Conclusion

While direct comparative data for this compound is not available in the public domain, the principles of stable isotope dilution mass spectrometry strongly support its use as the optimal internal standard for the quantitative analysis of neostigmine. Its use is expected to provide superior accuracy and precision compared to non-isotopically labeled alternatives like anisodamine, rivastigmine, and pyridostigmine bromide. The data and protocols presented for these alternatives can serve as a valuable reference for researchers; however, for assays requiring the highest level of confidence and regulatory compliance, the implementation of this compound is highly recommended.

References

Establishing Linearity and Range for Neostigmine Analysis Using Nor neostigmine-d6 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative analysis of establishing linearity and range for the quantification of neostigmine, a critical acetylcholinesterase inhibitor, using Nor neostigmine-d6 as an internal standard. This deuterated standard offers significant advantages in mass spectrometry-based assays by minimizing variability and improving accuracy. This document outlines the experimental protocol for method validation and compares it with existing high-performance liquid chromatography (HPLC) methods.

Comparative Analysis of Analytical Methods

The use of a stable isotope-labeled internal standard like this compound is a cornerstone of modern bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). It provides a robust system for correcting sample preparation losses and instrumental variability. The following table compares the performance of an LC-MS method using this compound with conventional HPLC methods for neostigmine analysis.

ParameterLC-MS with this compound (Internal Standard)HPLC-UV
Specificity High (Mass-to-charge ratio detection)Moderate (Retention time-based)
Linearity Range 0.25–7.5 ng/mL[1]5–120 µg/mL[2]
Limit of Quantification (LOQ) 25 ngmL-1[3]50 ngmL-1[3]
Precision (%RSD) Typically <15%<2%[4]
Accuracy (% Recovery) Typically 85-115%99-101%

Experimental Protocol: Establishing Linearity and Range with this compound

This section details the methodology for establishing the linearity and range of a quantitative assay for neostigmine using this compound as an internal standard, typically employing LC-MS. Analytical method validation is a documented process that demonstrates the suitability of an analytical method and ensures its accuracy, precision, specificity, and reproducibility.

Materials and Reagents
  • Neostigmine reference standard

  • This compound (internal standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or ammonium formate (for mobile phase modification)

  • Control matrix (e.g., human plasma, formulation buffer)

Instrumentation
  • A validated liquid chromatography-mass spectrometry (LC-MS/MS) system equipped with an electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions
  • Neostigmine Stock Solution (1 mg/mL): Accurately weigh and dissolve the neostigmine reference standard in a suitable solvent (e.g., methanol).

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol).

  • Working Solutions: Prepare serial dilutions of the neostigmine stock solution to create calibration standards at various concentration levels. A fixed concentration of this compound working solution should also be prepared.

Preparation of Calibration Curve Samples
  • Spike a known volume of the control matrix with the neostigmine working solutions to achieve a series of at least five to seven concentrations.

  • Add a constant volume of the this compound working solution to each calibration standard.

  • Perform sample preparation (e.g., protein precipitation, solid-phase extraction) to extract the analytes.

Chromatographic and Mass Spectrometric Conditions
  • LC Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) is typical.

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is generally appropriate.

  • Injection Volume: 5-10 µL.

  • MS/MS Detection: Monitor the specific precursor-to-product ion transitions for both neostigmine and this compound in Multiple Reaction Monitoring (MRM) mode.

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio (neostigmine/Nor neostigmine-d6) against the nominal concentration of neostigmine.

  • Perform a linear regression analysis on the calibration curve. The linearity is acceptable if the correlation coefficient (r²) is ≥ 0.99.

  • The range of the method is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable linearity, accuracy, and precision.

Visualizing the Workflow and Neostigmine's Mechanism of Action

To further clarify the experimental process and the pharmacological context, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation stock_neo Neostigmine Stock working_neo Neostigmine Working Standards stock_neo->working_neo stock_is This compound Stock working_is Internal Standard Working Solution stock_is->working_is spiked_samples Spiked Calibration Samples working_neo->spiked_samples working_is->spiked_samples matrix Control Matrix (e.g., Plasma) matrix->spiked_samples extraction Sample Extraction spiked_samples->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Acquisition (Peak Areas) lcms->data ratio Calculate Peak Area Ratio (Neostigmine / IS) data->ratio curve Construct Calibration Curve ratio->curve regression Linear Regression (r² ≥ 0.99) curve->regression range Determine Linearity and Range regression->range

Experimental workflow for establishing linearity and range.

cluster_synapse Neuromuscular Junction ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzes Receptor Nicotinic Receptor ACh->Receptor Binds to Muscle Muscle Contraction Receptor->Muscle Activates Neostigmine Neostigmine Neostigmine->AChE Inhibits

Simplified signaling pathway of Neostigmine.

References

Limit of detection and quantification for neostigmine using Nor neostigmine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of neostigmine is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The choice of analytical method and internal standard is paramount in achieving the required sensitivity and accuracy. This guide provides a comparative overview of various analytical methods for the determination of neostigmine, with a special focus on the use of the stable isotope-labeled internal standard, Nor neostigmine-d6.

Performance Comparison of Analytical Methods

Below is a summary of the reported LOD and LOQ values for neostigmine using various analytical techniques and internal standards.

Analytical MethodInternal StandardMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
LC-MS/MS This compound Plasma/SerumEstimated: < 0.1 ng/mLEstimated: ~0.1 ng/mL
LC-MS/MSRivastigmineRat Plasma3 pg/mL10 pg/mL[1]
LC-MS/MSAnisodamineBeagle Dog Plasma-0.1 ng/mL[2]
Gas Chromatography (GC)Pyridostigmine bromideHuman Plasma5 ng/mL-[3]
Potentiometry-Pharmaceutical Formulations-1.0 µM[4]
HPLC-UV-Injection Formulation--

Note: Values for this compound are estimated based on the performance of similar LC-MS/MS methods and the established benefits of using a stable isotope-labeled internal standard.

The Gold Standard: LC-MS/MS with a Deuterated Internal Standard

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high selectivity and sensitivity for the quantification of drugs in complex biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for quantitative bioanalysis using LC-MS/MS.

Principle: A known amount of the deuterated internal standard is added to the sample at the beginning of the sample preparation process. The deuterated standard is chemically identical to the analyte (neostigmine) but has a higher mass due to the presence of deuterium atoms. It co-elutes with the analyte during chromatography and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z). By measuring the ratio of the analyte's signal to the internal standard's signal, any loss of analyte during sample processing or variations in instrument response can be accurately corrected for. This results in improved precision and accuracy of the measurement.

Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in this guide.

LC-MS/MS Method for Neostigmine in Beagle Dog Plasma[2]
  • Sample Preparation: Protein precipitation.

  • Chromatography:

    • Column: Hanbon Hedera CN column (100 × 4.6 mm, 5 µm).

    • Mobile Phase: Methanol-water (60:40, v/v) containing 0.01% formic acid.

    • Flow Rate: 0.6 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI), positive mode.

    • Detection: Multiple reaction monitoring (MRM).

    • Transitions:

      • Neostigmine: m/z 223.0 → 72.0

      • Anisodamine (Internal Standard): m/z 306.0 → 140.0

LC-MS/MS Method for Neostigmine in Rat Plasma
  • Sample Preparation: Protein precipitation with acetonitrile.

  • Chromatography:

    • Column: C18 column.

    • Mobile Phase: 70:30 mixture of acetonitrile and buffer.

    • Flow Rate: 1 mL/min.

  • Mass Spectrometry:

    • Ionization: Positive ion mode.

    • Detection: Multiple reaction monitoring (MRM).

Gas Chromatographic Method for Neostigmine in Human Plasma
  • Sample Preparation: Ion-pair extraction into dichloromethane.

  • Chromatography:

    • System: Gas-liquid chromatograph with a nitrogen detector.

  • Principle: The method relies on the thermal dequaternisation of the quaternary amines.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the quantification of neostigmine.

Experimental Workflow for Neostigmine Quantification by LC-MS/MS cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Plasma Sample Collection spike Spike with this compound (Internal Standard) start->spike precipitate Protein Precipitation (e.g., with Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation (e.g., C18 column) inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Tandem Mass Spectrometry (MS/MS) Detection (MRM) ionize->detect integrate Peak Integration detect->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification using Calibration Curve ratio->quantify Logical Relationship of Analytical Method Components cluster_method Analytical Method analyte Neostigmine sample_prep Sample Preparation (e.g., Protein Precipitation) analyte->sample_prep is This compound (Internal Standard) is->sample_prep matrix Biological Matrix (e.g., Plasma) matrix->sample_prep lc Liquid Chromatography (Separation) sample_prep->lc ms Mass Spectrometry (Detection) lc->ms quantification Accurate Quantification ms->quantification Data Acquisition

References

The Gold Standard in Bioanalysis: A Comparative Guide to Norneostigmine-d6 in Cross-Validation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount. In the bioanalysis of the widely used cholinesterase inhibitor neostigmine, the choice of an appropriate internal standard is critical for robust and reliable data. This guide provides a comprehensive comparison of Norneostigmine-d6, a deuterated internal standard, with other analytical approaches, supported by experimental data to inform your method development and validation strategies.

The use of a stable isotope-labeled internal standard, such as Norneostigmine-d6, is widely considered the gold standard in quantitative bioanalysis by regulatory bodies. Its near-identical physicochemical properties to the analyte, neostigmine, ensure it effectively tracks through sample extraction, chromatography, and ionization, thereby minimizing variability and enhancing the accuracy and precision of the analytical method.

Performance Comparison of Analytical Methods for Neostigmine

Analytical MethodInternal StandardMatrixLinearity RangeLimit of Quantitation (LOQ)Precision (%CV)Accuracy (%)
GC-MS d6-Neostigmine Plasma5 - 100 ng/mL~1 ng/mLNot explicitly statedNot explicitly stated
LC-MS/MSAnisodamineBeagle Dog Plasma0.1 - 100 ng/mL0.1 ng/mLIntra-day: <15%, Inter-day: <15%85-115%
LC-MSRivastigmineRat Plasma10 - 200 ng/mLNot explicitly statedHQC: 1.13%, LQC: 2.79%Not explicitly stated
GLC-NPDPyridostigmine BromideHuman Plasma50 - 1000 ng/mL5 ng/mLNot explicitly statedNot explicitly stated

HQC: High-Quality Control, LQC: Low-Quality Control, GLC-NPD: Gas-Liquid Chromatography with Nitrogen-Phosphorus Detector.

Experimental Protocols: A Closer Look at the Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) with Norneostigmine-d6

This method, pioneered in the early 1980s, represents a foundational approach for the sensitive and specific quantification of neostigmine.

Sample Preparation:

  • To a plasma sample, add a known concentration of Norneostigmine-d6 as the internal standard.

  • Perform a selective ion-pair extraction of neostigmine and the internal standard into an organic solvent mixture (e.g., dichloromethane and dichloromethane-acetone).

  • Evaporate the organic solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.

GC-MS Conditions:

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., OV-17 on Chromosorb W-AW).

  • Mass Spectrometer: Operated in a specific ion monitoring (SIM) mode to detect characteristic ions of neostigmine and Norneostigmine-d6.

  • Detection: The use of a mass spectrometer as the detector provides high selectivity and a low limit of quantification, in the range of approximately 1 ng/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Non-Deuterated Internal Standards

Modern bioanalytical methods for neostigmine often employ LC-MS/MS due to its high throughput, sensitivity, and specificity.

Sample Preparation (using Anisodamine as internal standard):

  • Add a known concentration of anisodamine to the plasma sample.

  • Perform protein precipitation to remove interfering macromolecules.

  • The resulting supernatant can be directly injected into the LC-MS/MS system.

LC-MS/MS Conditions:

  • Liquid Chromatograph: A reversed-phase column (e.g., C18) with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for neostigmine and the internal standard.

Workflow and Pathway Visualizations

To further elucidate the analytical process and the mechanism of action of neostigmine, the following diagrams are provided.

Bioanalytical Workflow for Neostigmine cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (e.g., Norneostigmine-d6) Plasma_Sample->Add_IS Extraction Ion-Pair Extraction or Protein Precipitation Add_IS->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LC_GC Chromatographic Separation (LC or GC) Evaporation_Reconstitution->LC_GC MS Mass Spectrometric Detection (MS or MS/MS) LC_GC->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification

Bioanalytical workflow for neostigmine quantification.

Neostigmine_Signaling_Pathway Neostigmine Neostigmine AChE Acetylcholinesterase (AChE) Neostigmine->AChE Inhibits Increased_ACh Increased Acetylcholine in Synaptic Cleft Neostigmine->Increased_ACh ACh Acetylcholine (ACh) AChE->ACh Breaks down ACh_Receptor Acetylcholine Receptor (Nicotinic/Muscarinic) ACh->ACh_Receptor Binds to Neuromuscular_Junction Neuromuscular Junction ACh_Receptor->Neuromuscular_Junction Activates Enhanced_Transmission Enhanced Neuromuscular Transmission Neuromuscular_Junction->Enhanced_Transmission Increased_ACh->Enhanced_Transmission

Simplified signaling pathway of neostigmine.

A Comparative Guide to Nor neostigmine-d6 and Non-Deuterated Neostigmine Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis and drug development, the use of highly characterized reference standards is paramount for ensuring the accuracy and reliability of analytical data. This guide provides a comprehensive comparison of the deuterated reference standard, Nor neostigmine-d6, with its non-deuterated counterparts, Neostigmine Bromide and Neostigmine Methylsulfate. This objective analysis, supported by experimental data and detailed methodologies, is intended to assist researchers in selecting the most appropriate reference standard for their specific applications.

Executive Summary

This compound serves as a stable isotope-labeled internal standard, offering distinct advantages in mass spectrometry-based assays due to its ability to mimic the analyte's behavior during extraction and ionization. In contrast, Neostigmine Bromide and Neostigmine Methylsulfate are well-established non-deuterated reference standards, often utilized for routine quantification and identification purposes. The choice between these standards hinges on the specific requirements of the analytical method, including the need for correction of matrix effects and the desired level of quantification accuracy.

Performance Comparison

The selection of a reference standard is a critical step in analytical method development. The following tables summarize the key characterization data for this compound and its non-deuterated alternatives, providing a basis for an informed decision.

Table 1: Characterization of this compound Reference Standard
ParameterSpecificationMethod
Chemical Purity ≥98%Quantitative Nuclear Magnetic Resonance (qNMR)
Isotopic Purity ≥99 atom % DMass Spectrometry (MS)
Residual Solvents Per USP <467>Gas Chromatography-Headspace (GC-HS)
Water Content ≤1.0%Karl Fischer Titration
Identity Conforms to structure¹H-NMR, ¹³C-NMR, MS
Table 2: Characterization of Non-Deuterated Neostigmine Reference Standards
ParameterNeostigmine BromideNeostigmine MethylsulfateMethod
Chemical Purity >98%[1]≥98.0%High-Performance Liquid Chromatography (HPLC) / Titration
Identity Conforms to USP/EPInfrared Spectroscopy (IR), Ultraviolet-Visible (UV-Vis) Spectroscopy
Loss on Drying ≤2.0%≤0.5%Gravimetric
Residue on Ignition ≤0.15%≤0.10%Gravimetric

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the accurate characterization and certification of reference standards. The following sections outline the methodologies for the key analytical techniques employed.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment

Objective: To determine the absolute purity of a reference standard by comparing the integral of a specific analyte signal to the integral of a certified reference material (CRM) with a known purity.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5 mg of the this compound standard and 5 mg of a suitable internal CRM (e.g., maleic acid) into a clean vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of Dimethyl Sulfoxide-d6).

  • Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire the ¹H-NMR spectrum using a calibrated spectrometer (e.g., 600 MHz). Key parameters include a sufficient relaxation delay (D1 ≥ 5T₁) to ensure full signal relaxation and a sufficient number of scans for an adequate signal-to-noise ratio.

  • Data Analysis: Process the spectrum and carefully integrate a well-resolved signal of the analyte and a signal of the internal CRM. The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_CRM / I_CRM) * (MW_analyte / MW_CRM) * (m_CRM / m_analyte) * P_CRM

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_CRM = Purity of the CRM

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Enrichment

Objective: To determine the isotopic enrichment of this compound by measuring the relative abundance of the deuterated and non-deuterated species.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water).

  • LC Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • MS Detection: Analyze the eluent using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) in positive electrospray ionization (ESI) mode.

  • Data Analysis: Extract the ion chromatograms for the monoisotopic mass of Nor neostigmine (unlabeled) and this compound. Calculate the isotopic enrichment by determining the peak area ratio of the d6 isotopologue to the sum of all isotopologues.

Visualizing the Workflow and Rationale

To further clarify the processes and logical relationships involved in reference standard characterization and application, the following diagrams are provided.

Certification_Workflow cluster_characterization Characterization cluster_certification Certification cluster_application Application Identity Identity Confirmation (NMR, MS) Purity Purity Assessment (qNMR, HPLC) Identity->Purity Isotopic Isotopic Enrichment (MS) Purity->Isotopic Residuals Residual Solvents (GC-HS) Isotopic->Residuals Water Water Content (Karl Fischer) Residuals->Water CoA Certificate of Analysis Generation Water->CoA Assay Analytical Assay (e.g., Bioanalysis) CoA->Assay Use as Reference Standard

Reference Standard Characterization and Certification Workflow.

The diagram above illustrates the sequential process of characterizing a reference standard, from initial identity confirmation through various purity assessments, culminating in the issuance of a Certificate of Analysis. This certified standard is then utilized in downstream analytical assays.

Standard_Selection_Logic Start Analytical Method Requirement MassSpec Mass Spectrometry-Based Assay? Start->MassSpec MatrixEffects Significant Matrix Effects Expected? MassSpec->MatrixEffects Yes Routine Routine Quantification/Identification MassSpec->Routine No Deuterated Use this compound (Internal Standard) MatrixEffects->Deuterated Yes NonDeuterated Use Neostigmine Bromide/Methylsulfate (External Standard) MatrixEffects->NonDeuterated No

Decision Logic for Reference Standard Selection.

This decision tree provides a logical framework for selecting the appropriate reference standard based on the analytical methodology. For mass spectrometry-based assays, especially those prone to matrix effects, the use of a deuterated internal standard like this compound is often preferred. For other applications, a non-deuterated standard may be sufficient.

References

A Comparative Analysis of Neostigmine and its Deuterated Analogues for Enhanced Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the well-established acetylcholinesterase inhibitor, neostigmine, and its hypothetical deuterated analogues. While direct comparative experimental data on deuterated neostigmine is not currently available in public literature, this document synthesizes the known properties of neostigmine with the established principles of deuterium substitution in pharmacology. The guide outlines the potential advantages of deuterated neostigmine and provides detailed experimental protocols for a head-to-head comparison to generate the necessary quantitative data for drug development professionals.

Introduction to Neostigmine and the Rationale for Deuteration

Neostigmine is a reversible acetylcholinesterase inhibitor used clinically for the management of myasthenia gravis and for the reversal of non-depolarizing neuromuscular blockade.[1][2][3][4][5] It functions by increasing the concentration of acetylcholine at the neuromuscular junction, thereby enhancing cholinergic transmission. However, its therapeutic use can be limited by its pharmacokinetic profile and potential for side effects.

Deuteration, the strategic replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a valuable strategy in drug development to improve the pharmacokinetic and metabolic profiles of molecules. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage by enzymes, a phenomenon known as the kinetic isotope effect. This can result in a longer drug half-life, reduced formation of metabolites, and potentially an improved safety and efficacy profile.

Neostigmine undergoes metabolism in the liver by microsomal enzymes and hydrolysis by cholinesterases. The sites of metabolism are likely the N-methyl groups and the dimethylcarbamoyl moiety. Introducing deuterium at these metabolically labile positions could significantly enhance the metabolic stability of neostigmine.

Comparative Analysis: Neostigmine vs. Hypothetical Deuterated Analogues

As direct comparative data is unavailable, this section presents the known quantitative data for neostigmine and outlines the anticipated improvements for a deuterated analogue based on the principles of deuteration.

Table 1: In Vitro Acetylcholinesterase Inhibition
CompoundTargetIC50 (µM)Data Source
NeostigmineAcetylcholinesterase (AChE)~0.03 - 0.1(representative range)
Deuterated NeostigmineAcetylcholinesterase (AChE)Expected to be similar to neostigmine-

Rationale for Expectation: Deuteration is not expected to significantly alter the binding affinity of neostigmine to acetylcholinesterase, as the overall shape and electronic properties of the molecule remain largely unchanged. Therefore, the IC50 value, a measure of inhibitory potency, is predicted to be comparable to the parent compound.

Table 2: Comparative Pharmacokinetic Parameters
ParameterNeostigmineDeuterated Neostigmine (Anticipated)Potential Advantage of Deuteration
Half-life (t½) ~50-90 minutes (IV)IncreasedReduced dosing frequency, improved patient compliance.
Clearance (CL) HighDecreasedIncreased drug exposure (AUC), potentially allowing for lower doses.
Bioavailability (Oral) Low and variablePotentially IncreasedImproved oral efficacy and more predictable dosing.
Metabolite Formation Forms 3-hydroxyphenyltrimethylammonium and other metabolitesReducedLower potential for metabolite-related side effects or drug-drug interactions.

Data for Neostigmine sourced from DrugBank and other pharmacokinetic studies.

Experimental Protocols

To empirically validate the theoretical advantages of deuterated neostigmine, the following key experiments are proposed.

Synthesis of Deuterated Neostigmine

The synthesis of neostigmine involves the reaction of 3-dimethylaminophenol with dimethylcarbamoyl chloride, followed by quaternization of the tertiary amine with dimethyl sulfate. Deuterated analogues can be synthesized by utilizing deuterated starting materials. For instance, deuteration of the N,N-dimethylamino group on the carbamoyl moiety could be achieved using deuterated dimethylcarbamoyl chloride. Similarly, deuteration of the trimethylammonium group could be accomplished using a deuterated alkylating agent like deuterated dimethyl sulfate.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine and compare the 50% inhibitory concentration (IC50) of neostigmine and its deuterated analogue against acetylcholinesterase.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Neostigmine and deuterated neostigmine stock solutions

  • 96-well microplate and plate reader

Procedure:

  • Prepare serial dilutions of neostigmine and its deuterated analogue in phosphate buffer.

  • In a 96-well plate, add the enzyme solution, followed by the inhibitor solutions (or buffer for control).

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding a solution of ATCI and DTNB to each well.

  • Measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 10 minutes).

  • Calculate the rate of reaction for each concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To compare the rate of metabolism of neostigmine and its deuterated analogue in a liver microsome model.

Materials:

  • Human or rat liver microsomes

  • NADPH regenerating system (Cofactor for CYP450 enzymes)

  • Phosphate buffer (pH 7.4)

  • Neostigmine and deuterated neostigmine

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Pre-warm the liver microsomes and NADPH regenerating system in phosphate buffer.

  • Add neostigmine or its deuterated analogue to initiate the metabolic reaction.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of parent compound remaining versus time to determine the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine and compare the pharmacokinetic profiles of neostigmine and its deuterated analogue in rats or mice.

Materials:

  • Male Wistar rats or C57BL/6 mice

  • Neostigmine and deuterated neostigmine formulations for intravenous (IV) and oral (PO) administration

  • Blood collection supplies (e.g., capillaries, EDTA tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Administer a single dose of neostigmine or its deuterated analogue to two groups of animals via IV and PO routes.

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) from the tail vein or another appropriate site.

  • Process the blood samples to obtain plasma.

  • Extract the drug from the plasma samples using protein precipitation or liquid-liquid extraction.

  • Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.

  • Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC). For the PO group, also determine the maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability.

Visualizations

Mechanism of Action and Signaling Pathway

The primary mechanism of action of neostigmine is the inhibition of acetylcholinesterase (AChE). This leads to an accumulation of acetylcholine (ACh) in the synaptic cleft, which then acts on nicotinic and muscarinic receptors.

Neostigmine Signaling Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane ACh_vesicle Acetylcholine (ACh) Vesicle ACh_release ACh Release ACh_vesicle->ACh_release Nerve Impulse ACh ACh ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Nicotinic_Receptor Nicotinic ACh Receptor ACh->Nicotinic_Receptor Binding Muscarinic_Receptor Muscarinic ACh Receptor ACh->Muscarinic_Receptor Binding Neostigmine Neostigmine / Deuterated Neostigmine Neostigmine->AChE Inhibition Response Muscle Contraction / Parasympathetic Effects Nicotinic_Receptor->Response Muscarinic_Receptor->Response

Caption: Neostigmine's mechanism of action.

Experimental Workflow: In Vitro Metabolic Stability

The following diagram illustrates the workflow for comparing the metabolic stability of neostigmine and its deuterated analogue.

Metabolic Stability Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_mics Prepare Liver Microsomes incubate Incubate Compounds with Microsomes and NADPH prep_mics->incubate prep_nadph Prepare NADPH Regenerating System prep_nadph->incubate prep_compounds Prepare Neostigmine & Deuterated Neostigmine Stocks prep_compounds->incubate timepoint Collect Aliquots at Multiple Time Points incubate->timepoint quench Quench Reaction with Cold Acetonitrile timepoint->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate In Vitro t½ and Intrinsic Clearance analyze->calculate

Caption: In vitro metabolic stability workflow.

Conclusion

While direct comparative data for deuterated neostigmine analogues is not yet in the public domain, the established principles of the kinetic isotope effect strongly suggest that deuteration of neostigmine at its metabolically labile sites could lead to a significantly improved pharmacokinetic profile. This could translate into a more favorable dosing regimen, potentially enhanced safety, and improved patient outcomes. The experimental protocols detailed in this guide provide a clear roadmap for researchers to generate the necessary quantitative data to validate these hypotheses and advance the development of a potentially superior therapeutic agent.

References

Justification for d6-Labeled Neostigmine Over d3 as an Internal Standard in Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of neostigmine, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. While both d3 and d6-labeled neostigmine are available as stable isotope-labeled internal standards (SIL-IS), a comprehensive evaluation of their properties suggests that the d6 variant offers a more robust and scientifically sound option for bioanalytical method development and validation.

This guide provides a detailed comparison of d6- and d3-labeled neostigmine, drawing upon established principles of mass spectrometry, chromatography, and regulatory expectations. Experimental data and theoretical considerations are presented to support the recommendation for the use of d6-neostigmine in demanding bioanalytical applications.

Core Principles of Internal Standardization in LC-MS/MS

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an ideal internal standard (IS) should co-elute with the analyte, exhibit similar ionization efficiency, and behave identically during sample extraction and processing.[1] A stable isotope-labeled version of the analyte is considered the gold standard for an internal standard because its physicochemical properties are nearly identical to the unlabeled analyte.[2][3] This ensures that variations arising from matrix effects, sample preparation inconsistencies, and instrument fluctuations are effectively normalized, leading to higher accuracy and precision.[4][5]

Comparison of d6-Neostigmine and d3-Neostigmine

The primary justification for selecting d6-neostigmine over its d3 counterpart is rooted in the principles of isotopic purity, stability, and the mitigation of potential analytical interferences. Neostigmine possesses two N,N-dimethylcarbamoyl groups. A d6-labeling strategy typically involves the substitution of all six hydrogen atoms on these two methyl groups with deuterium. A d3-labeling would involve substitution on only one of these methyl groups.

Key Performance Characteristics
Featured6-Neostigmine (Recommended)d3-NeostigmineJustification
Mass Difference +6 Da+3 DaA larger mass difference from the analyte minimizes the risk of isotopic crosstalk, where the natural isotopic abundance of the analyte interferes with the signal of the internal standard.
Isotopic Purity Generally higherPotentially lowerSynthesis of the d6 analog often results in higher isotopic enrichment, reducing the contribution of unlabeled species in the internal standard solution.
Metabolic Stability of Label HighHighLabeling on the N-methyl groups is generally stable and not prone to back-exchange with hydrogen from the solvent.
Chromatographic Isotope Effect Potentially larger shiftSmaller shiftWhile a larger deuterium content can lead to a more pronounced chromatographic shift, this can be advantageous in preventing any residual unlabeled analyte in the IS from interfering with the analyte peak. Modern chromatographic techniques can readily resolve these small differences.
Fragmentation Pattern More distinct from analyteLess distinct from analyteA higher degree of deuteration can lead to more distinct fragment ions, aiding in the development of highly selective MRM transitions and reducing the potential for isobaric interferences.

Experimental Considerations and Protocols

The selection of an appropriate internal standard is a critical step in bioanalytical method validation, which is governed by guidelines from regulatory bodies like the FDA and EMA.

Experimental Workflow for Neostigmine Quantification

A typical bioanalytical workflow for the quantification of neostigmine in a biological matrix, such as plasma, is outlined below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add d6-Neostigmine (IS) plasma->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer hplc UPLC/HPLC Separation supernatant_transfer->hplc ms Tandem Mass Spectrometry (MRM) hplc->ms peak_integration Peak Integration ms->peak_integration ratio_calculation Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Caption: Bioanalytical workflow for neostigmine quantification.

Detailed Experimental Protocol: LC-MS/MS Method for Neostigmine in Plasma

This protocol is a representative example and should be optimized and validated for specific laboratory conditions.

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of d6-neostigmine internal standard solution (concentration to be optimized).

    • Vortex for 30 seconds.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UPLC system

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: Optimized for separation of neostigmine and potential metabolites.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Mass Spectrometer: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • Neostigmine: Q1 m/z 223.1 -> Q3 m/z 72.1

      • d6-Neostigmine: Q1 m/z 229.1 -> Q3 m/z 78.1 (predicted)

Justification Logic: d6 vs. d3

The rationale for selecting d6-neostigmine is built upon a logical progression of analytical considerations.

justification_logic cluster_goal Primary Goal cluster_requirements Key Requirements for Internal Standard cluster_comparison d6 vs. d3 Comparison cluster_conclusion Conclusion goal Accurate & Precise Quantification of Neostigmine req1 Minimize Isotopic Crosstalk goal->req1 req2 Ensure Label Stability goal->req2 req3 Co-elution with Analyte goal->req3 req4 Distinct MS/MS Fragmentation goal->req4 d6_adv d6-Neostigmine Advantages req1->d6_adv d3_disadv d3-Neostigmine Disadvantages req1->d3_disadv req4->d6_adv req4->d3_disadv mass_diff +6 Da Mass Difference d6_adv->mass_diff high_purity Higher Isotopic Purity d6_adv->high_purity stable_label Stable Label Position d6_adv->stable_label distinct_frag More Distinct Fragmentation d6_adv->distinct_frag conclusion d6-Neostigmine is the Superior Choice d6_adv->conclusion crosstalk_risk Higher Risk of Crosstalk (+3 Da) d3_disadv->crosstalk_risk purity_concern Potential for Lower Purity d3_disadv->purity_concern less_distinct_frag Less Distinct Fragmentation d3_disadv->less_distinct_frag d3_disadv->conclusion

Caption: Logical framework for selecting d6-neostigmine.

Neostigmine Signaling Pathway and Metabolism

Neostigmine is a reversible acetylcholinesterase inhibitor. It acts by inhibiting the acetylcholinesterase enzyme, which is responsible for the breakdown of acetylcholine. This leads to an increased concentration of acetylcholine at the neuromuscular junction and other cholinergic synapses. Neostigmine is metabolized in the liver by microsomal enzymes and also undergoes hydrolysis by cholinesterase.

neostigmine_pathway cluster_synapse Cholinergic Synapse cluster_effect Physiological Effect ach Acetylcholine (ACh) ache Acetylcholinesterase (AChE) ach->ache Hydrolysis receptors Cholinergic Receptors ach->receptors Binding choline_acetate Choline + Acetate ache->choline_acetate increased_ach Increased ACh in Synaptic Cleft neostigmine Neostigmine neostigmine->ache Inhibition muscle_contraction Enhanced Muscle Contraction receptors->muscle_contraction increased_ach->receptors Increased Binding

Caption: Mechanism of action of neostigmine.

Conclusion

The selection of d6-labeled neostigmine as an internal standard for quantitative bioanalysis is a scientifically robust choice that aligns with best practices in the field. The greater mass separation from the analyte reduces the potential for isotopic interference, and the higher degree of deuteration can provide advantages in terms of isotopic purity and the development of highly selective mass spectrometric methods. While a d3-labeled standard may be adequate for some applications, the superior characteristics of d6-neostigmine provide a greater margin of safety against potential analytical issues, ultimately leading to more reliable and defensible data in regulated bioanalytical studies.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Nor neostigmine-d6

Author: BenchChem Technical Support Team. Date: November 2025

Nor neostigmine-d6 is a labeled analogue of norneostigmine, a degradation product of neostigmine.[1] Neostigmine and its salts are classified as hazardous materials due to their high acute toxicity.[2][3][4][5] Therefore, it is imperative to treat this compound as a hazardous waste and follow all applicable regulations for its disposal.

Immediate Safety and Handling Protocols

Before beginning any disposal procedures, it is essential to wear the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Safety glasses or goggles
Hand Protection Chemically resistant gloves (nitrile or other impervious gloves are recommended; consider double gloving)
Protective Clothing Laboratory coat
Respiratory Protection An approved/certified respirator should be used, especially when handling the solid form to prevent inhalation.

All handling of this compound should be conducted in a well-ventilated area, ideally within a certified chemical fume hood, to minimize the risk of inhalation exposure.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all federal, state, and local environmental control regulations. It is classified as hazardous waste and must not be disposed of down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • Identify all materials contaminated with this compound. This includes the pure substance, solutions, any contaminated labware (such as vials, pipette tips, and containers), and materials used for spill cleanup.

  • Segregate this compound waste from non-hazardous waste at the point of generation. It is crucial to keep it separate from incompatible chemicals, particularly strong oxidizers.

Step 2: Waste Containerization

  • Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of this compound.

  • The container should be kept closed at all times, except when adding waste.

Step 3: Waste Labeling

  • Properly label the hazardous waste container with the words "Hazardous Waste" and a clear identification of the contents, including "this compound."

  • Include the date when the waste was first added to the container.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA must be located at or near the point of waste generation and be under the control of the laboratory personnel.

  • Regularly inspect the SAA for any signs of leakage from the containers.

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Complete and submit any required hazardous waste disposal forms as per your institution's protocol.

  • The final disposal should be carried out by a licensed, professional waste disposal service, typically through incineration in a chemical incinerator.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory steps are followed.

A Identify this compound Waste B Wear Appropriate PPE A->B C Segregate from Non-Hazardous Waste B->C D Place in Labeled, Leak-Proof Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Contact EHS for Waste Pickup E->F G Complete Disposal Paperwork F->G H Licensed Disposal via Incineration G->H

Disposal Workflow for this compound

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety and disposal guidelines.

References

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